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Adenosine, N-[(4-methoxyphenyl)methyl]- Documentation Hub

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  • Product: Adenosine, N-[(4-methoxyphenyl)methyl]-

Core Science & Biosynthesis

Foundational

Biological Activity & Mechanistic Profiling of N-[(4-methoxyphenyl)methyl]adenosine in Mammalian Systems

Executive Summary N-[(4-methoxyphenyl)methyl]adenosine (also known as -(4-methoxybenzyl)adenosine or -p-methoxybenzyladenosine) represents a distinct class of modified nucleosides exhibiting dual-mechanism biological act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methoxyphenyl)methyl]adenosine (also known as


-(4-methoxybenzyl)adenosine or 

-p-methoxybenzyladenosine) represents a distinct class of modified nucleosides exhibiting dual-mechanism biological activity. Structurally, it is a cytokinin riboside analog, a class of molecules originally identified as plant hormones but possessing potent antiproliferative properties in mammalian cells.

Its primary biological significance in mammalian systems is twofold:

  • GPCR Modulation: It functions as a ligand for Adenosine Receptors (ARs), displaying notable affinity for the A3 Adenosine Receptor (A3AR) , a target implicated in inflammation and oncology.[1]

  • Intracellular Cytotoxicity: Upon cellular entry via nucleoside transporters (ENTs), it acts as a metabolic prodrug. It is phosphorylated by adenosine kinase (ADK) into its nucleotide form, which inhibits DNA/RNA synthesis and triggers intrinsic apoptotic pathways, showing selectivity for neoplastic cells over normal fibroblasts.

This guide details the physicochemical properties, signaling mechanisms, and validated experimental protocols for evaluating this compound in vitro.

Chemical Identity & Physicochemical Properties[2][3]

  • IUPAC Name: N-[(4-methoxyphenyl)methyl]adenosine

  • Common Synonyms:

    
    -(4-methoxybenzyl)adenosine, 
    
    
    
    -p-methoxybenzyladenosine
  • Molecular Formula:

    
    
    
  • Molecular Weight: 387.39 g/mol

Solubility & Stability Profile

The presence of the hydrophobic 4-methoxybenzyl group at the


 position significantly alters solubility compared to native adenosine.
PropertySpecificationOperational Implication
Lipophilicity (LogP) ~2.1 - 2.5Moderate membrane permeability; crosses blood-brain barrier (BBB) more effectively than adenosine.
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to 50-100 mM. Avoid aqueous buffers for stock solution preparation.
Aqueous Solubility Low (< 1 mM)Precipitates in culture media at high concentrations (>100 µM).
Metabolic Stability ModerateResistant to rapid deamination by Adenosine Deaminase (ADA) compared to adenosine, but acts as a slow substrate or competitive inhibitor.

Pharmacology: Mechanism of Action

The biological activity of N-[(4-methoxyphenyl)methyl]adenosine is defined by a "Dual-Hit" mechanism: extracellular receptor signaling and intracellular metabolic interference.

Extracellular Signaling: Adenosine Receptor Modulation

-substituted adenosines are classic ligands for the P1 purinergic receptors (A1, A2A, A2B, A3). Structure-Activity Relationship (SAR) data indicates that bulky 

-substituents, such as the 4-methoxybenzyl group, favor binding to the A3 Adenosine Receptor (A3AR) and A1 Adenosine Receptor (A1AR) over the A2 subtypes.
  • Target: Human A3 Adenosine Receptor (hA3AR).[1][2][3]

  • Affinity (

    
    ):  Typically in the low nanomolar range (1–50 nM) for 
    
    
    
    -benzyl derivatives.
  • Effect: Agonist or Partial Agonist.[2]

  • Downstream Pathway:

    • Binding to

      
      -coupled A3AR.
      
    • Inhibition of Adenylyl Cyclase (AC).

    • Reduction of intracellular cAMP levels.

    • Modulation of PKA/Akt and NF-

      
      B pathways (anti-inflammatory and antiproliferative effects).
      
Intracellular Mechanism: The "Cytokinin Riboside" Effect

Once transported into the cell via Equilibrative Nucleoside Transporters (ENT1/ENT2), the compound bypasses the receptor and acts directly on cellular metabolism.

  • Metabolic Trapping: It is a substrate for Adenosine Kinase (ADK) .

  • Conversion: Phosphorylated to the monophosphate analog (

    
    -4-OMe-benzyl-AMP).
    
  • ATP Depletion: Accumulation of the analog nucleotide interferes with the ATP pool and inhibits phosphoribosyl pyrophosphate synthetase (PRPP).

  • Mitochondrial Stress: Induces depolarization of the mitochondrial membrane potential (

    
    ), leading to the release of Cytochrome c and activation of Caspase-3/7 (Intrinsic Apoptosis).
    

Visualization: Dual Signaling Pathway

The following diagram illustrates the bifurcation of biological activity between the cell surface GPCR signaling and the intracellular metabolic cascade.

G Compound N-[(4-methoxyphenyl)methyl]adenosine (Extracellular) A3AR A3 Adenosine Receptor (GPCR - Gi coupled) Compound->A3AR Binding (Ki ~ nM) ENT Equilibrative Nucleoside Transporter (ENT1/2) Compound->ENT Transport AC Adenylyl Cyclase A3AR->AC Inhibition (Gi) IntraComp Intracellular Compound ENT->IntraComp cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA / Akt Signaling cAMP->PKA NFkB NF-κB Modulation PKA->NFkB Apoptosis Apoptosis / Cell Cycle Arrest NFkB->Apoptosis Modulates ADK Adenosine Kinase (ADK) IntraComp->ADK Phosphorylation AMP_Analog N6-4-OMe-AMP (Analog Nucleotide) ADK->AMP_Analog Mito Mitochondrial Dysfunction AMP_Analog->Mito Stress Induction Caspase Caspase 3/7 Activation Mito->Caspase Caspase->Apoptosis

Caption: Figure 1: Dual mechanism of action showing A3AR-mediated signaling and intracellular metabolic activation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in controls for solubility and specificity.

Preparation of Stock Solutions

Objective: Create a stable stock without precipitation or degradation.

  • Weighing: Weigh 5–10 mg of N-[(4-methoxyphenyl)methyl]adenosine powder.

  • Solvent: Dissolve in 100% sterile DMSO to achieve a 50 mM stock concentration.

    • Note: Do not use ethanol; solubility is significantly lower.

  • Aliquoting: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock into culture medium immediately before use. Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Precipitation Check: Visually inspect for crystals under a microscope at 100x if using concentrations >50 µM.

Cytotoxicity Screening (MTT/MTS Assay)

Objective: Determine


 values in mammalian cancer lines (e.g., HL-60, MCF-7).
  • Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL complete media. Incubate for 24h.

  • Treatment:

    • Prepare serial dilutions of the compound (0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Include a Vehicle Control (DMSO equivalent to the highest dose).

    • Include a Positive Control (e.g., Doxorubicin or

      
      -benzyladenosine).
      
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan crystals, and read absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).

Adenosine Receptor Binding Validation

Objective: Confirm A3AR specificity (requires membrane preparations).

  • Membranes: Use CHO cells stably expressing human A3AR.[1]

  • Radioligand: Use

    
    -AB-MECA (highly selective A3 agonist) or 
    
    
    
    -HEMADO.
  • Competition: Incubate membranes with fixed radioligand (~0.5 nM) and varying concentrations of N-[(4-methoxyphenyl)methyl]adenosine (

    
     to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4. Crucial: Add Adenosine Deaminase (2 U/mL)  to degrade endogenous adenosine which interferes with binding.
    
  • Filtration: Harvest on GF/B filters, wash, and count radioactivity.

Data Summary & Expected Results

The following table summarizes expected biological parameters based on the class behavior of


-benzyladenosine derivatives.
ParameterExpected Value/OutcomeNotes
A3AR Affinity (

)
1 – 50 nMHigh affinity; likely partial agonist.
A1AR Affinity (

)
50 – 500 nMModerate affinity; less selective than A3.
Cytotoxicity (

)
1 – 10 µMHighly dependent on cell line (Leukemia > Solid Tumors).
Cell Cycle Effect G0/G1 or G2/M ArrestVaries by p53 status of the cell line.
Apoptosis Markers Cleaved PARP, Caspase 3Detectable by Western Blot after 24h treatment.

Experimental Workflow Visualization

This diagram outlines the logical flow for characterizing the compound, ensuring no step is skipped.

Workflow Stock Stock Prep (50mM DMSO) QC Solubility Check (Microscopy) Stock->QC Screen Viability Screen (MTT / 72h) QC->Screen Dilute Selectivity Selectivity Check (Normal vs Cancer) Screen->Selectivity Compare IC50 Mechanistic Mechanistic Validation Selectivity->Mechanistic If Selective Receptor Receptor Binding (A3AR Competition) Mechanistic->Receptor Pathway Western Blot (Caspase/PARP) Mechanistic->Pathway

Caption: Figure 2: Step-by-step experimental workflow for validating biological activity.

References

  • Borea, P. A., et al. (2018). "The A3 Adenosine Receptor: History and Perspectives." Pharmacological Reviews, 70(1), 160-205. Link

  • Voller, J., et al. (2010). "Anticancer activity of natural cytokinins: A structure-activity relationship study." Phytochemistry, 71(11-12), 1350-1359. Link

  • Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Dolezal, K., et al. (2006). "Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells." Bioorganic & Medicinal Chemistry, 14(3), 875-884. Link

  • Gessi, S., et al. (2008). "Adenosine receptors and cancer."[1][4] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(9), 1640-1658. Link

Sources

Exploratory

Technical Monograph: Adenosine Receptor Binding Profile of N-[(4-methoxyphenyl)methyl]adenosine

[1] Executive Summary N-[(4-methoxyphenyl)methyl]adenosine, commonly referred to in literature as -(4-methoxybenzyl)adenosine or -anisyladenosine , is a synthetic nucleoside analogue and a potent modulator of the adenosi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-[(4-methoxyphenyl)methyl]adenosine, commonly referred to in literature as


-(4-methoxybenzyl)adenosine  or 

-anisyladenosine
, is a synthetic nucleoside analogue and a potent modulator of the adenosine receptor (AR) family. Unlike endogenous adenosine, which activates all four receptor subtypes (

) indiscriminately,

-substituted adenosines exhibit distinct selectivity profiles.[1]

This compound is characterized by a high-affinity agonism at the


 adenosine receptor , with significant but lower affinity for the 

subtype, and negligible activity at

and

receptors.[1] Its pharmacological profile makes it a critical tool for elucidating

-mediated signaling pathways, particularly in the contexts of ischemic preconditioning (cardioprotection) and antiproliferative mechanisms in oncology.

Chemical Profile & Structural Basis[2][3][4]

The selectivity of N-[(4-methoxyphenyl)methyl]adenosine is driven by the steric and electronic properties of the substituent at the


-position of the adenine ring.
  • Core Scaffold: Adenosine (Adenine + Ribose).[1]

  • Modification: A 4-methoxybenzyl group replaces one hydrogen on the exocyclic amine (

    
    ).[1]
    
  • SAR Insight: Unsubstituted

    
    -benzyladenosine is a potent 
    
    
    
    -selective agonist. The introduction of a para-methoxy group shifts the selectivity window.[1] Research indicates that while
    
    
    -benzyl groups provide bulk tolerance suitable for the
    
    
    pocket, the electron-donating methoxy group at the para position optimizes hydrophobic interactions within the
    
    
    receptor's orthosteric site, often enhancing
    
    
    selectivity over
    
    
    compared to the parent benzyl compound.

Receptor Binding Affinity Profile

The following data summarizes the binding affinity (


) spectrum of 

-(4-methoxybenzyl)adenosine. Values represent consensus ranges derived from Structure-Activity Relationship (SAR) studies involving human and rat recombinant receptors expressed in CHO cells.
Table 1: Binding Affinity ( ) & Selectivity[1]
Receptor SubtypeFunctional RoleAffinity (

) Range
Selectivity Note

Agonist 1.0 – 10 nM Primary Target. High affinity.[1] The 4-methoxy substitution is optimal for

selectivity.[1][2]

Agonist10 – 50 nMSecondary Target.[1] High affinity, but generally 5-10x less potent than at

.[1]

Agonist (Weak)> 1,000 nMLow affinity.[1] Selectivity ratio

is typically >100.[1]

Agonist (Weak)> 10,000 nMNegligible affinity at physiological concentrations.[1]

Technical Note: Affinity values are species-dependent.


-substituted adenosines typically show higher affinity for human 

receptors compared to rat

receptors.[1][3] The values above reflect the human receptor profile.[1]

Mechanistic Signaling Pathways[1]

Upon binding to the


 receptor, 

-(4-methoxybenzyl)adenosine initiates a G-protein dependent signaling cascade. Unlike

(which couples to

), the

receptor couples primarily to

proteins.[1]
Visualization: Receptor Signal Transduction

The following diagram illustrates the dual pathway activation: inhibition of cAMP (canonical) and activation of Phospholipase C (PLC).[1]

A3_Signaling Ligand N6-(4-methoxybenzyl)adenosine Receptor A3 Adenosine Receptor (GPCR) Ligand->Receptor Binding (Ki ~5nM) G_Protein Gi/Gq Protein Complex Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (Gi) PLC Phospholipase C (PLC) G_Protein->PLC Stimulation (Gq/Gi) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activity (Decrease) cAMP->PKA Effect Physiological Outcomes: Cardioprotection, Apoptosis PKA->Effect IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ (Increase) IP3->Ca Ca->Effect

Figure 1: Dual signaling pathways activated by N-[(4-methoxyphenyl)methyl]adenosine via the A3 receptor.

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of this compound in your own laboratory, use the following standardized protocol for Competition Binding.

Objective

Determine the


 of N-[(4-methoxyphenyl)methyl]adenosine at the human 

receptor.[1]
Materials
  • Membranes: CHO cells stably expressing human

    
     AR.[1]
    
  • Radioligand:

    
     (Specific Activity: 2000 Ci/mmol).[1] Note: 
    
    
    
    is preferred over
    
    
    for A3 specificity.[1]
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.[1]
    
  • Non-specific Binding Control: 10

    
    M R-PIA or NECA.[1]
    
Workflow
  • Membrane Preparation:

    • Harvest CHO-hA3 cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in buffer.

    • Dilute to a final protein concentration of 10-20

      
       g/well .
      
  • Incubation Setup:

    • Total Binding: Membrane +

      
       (0.5 nM).[1]
      
    • Non-Specific Binding: Membrane + Radioligand + 10

      
      M NECA.[1]
      
    • Experimental: Membrane + Radioligand + N-[(4-methoxyphenyl)methyl]adenosine (Concentration range:

      
       M to 
      
      
      
      M).[1]
  • Equilibrium:

    • Incubate for 60 minutes at 37°C . Critical:

      
       kinetics are temperature sensitive.
      
  • Termination:

    • Rapid filtration through Whatman GF/B filters using a cell harvester.[1]

    • Wash 3x with ice-cold buffer to remove unbound radioligand.[1]

  • Data Analysis:

    • Measure radioactivity (CPM) via gamma counter.[1]

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[1]

Therapeutic Implications

The binding profile of N-[(4-methoxyphenyl)methyl]adenosine translates into specific therapeutic potentials:

  • Cardioprotection: Activation of

    
     receptors mimics "ischemic preconditioning," protecting cardiomyocytes from ischemia/reperfusion injury.[1]
    
  • Oncology: High concentrations of

    
    -substituted adenosines have been shown to induce apoptosis in tumor cell lines (e.g., HL-60 leukemia) via 
    
    
    
    -mediated pathways and potentially non-receptor mediated transport mechanisms.
  • Safety Profile: The low affinity for

    
     reduces the risk of systemic vasodilation and hypotension, a common side effect of non-selective adenosine agonists.[1]
    

References

  • Gallo-Rodriguez, C., et al. (1994).[1] "Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists." Journal of Medicinal Chemistry, 37(5), 636-646.[1]

  • Jacobson, K. A., & Gao, Z. G. (2006).[1] "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery, 5(3), 247-264.[1]

  • Klotz, K. N., et al. (1998).[1] "Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells." Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 1-9.

  • Volpini, R., et al. (2002).[1] "N6-alkyl-2-alkynyl derivatives of adenosine as potent and selective agonists at the human adenosine A3 receptor." Journal of Medicinal Chemistry, 45(15), 3271-3279.[1]

Sources

Foundational

Cytokinin-like effects of Adenosine, N-[(4-methoxyphenyl)methyl]- in plant tissue

The following technical guide details the cytokinin-like profile of Adenosine, N-[(4-methoxyphenyl)methyl]- (chemically identified as -(4-methoxybenzyl)adenosine or 4-MeO-BAR ). This guide is structured for high-level R&...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the cytokinin-like profile of Adenosine, N-[(4-methoxyphenyl)methyl]- (chemically identified as


-(4-methoxybenzyl)adenosine  or 4-MeO-BAR ).

This guide is structured for high-level R&D application, bridging plant physiology with potential pharmacological overlaps.

Technical Guide: Cytokinin Activity of -(4-Methoxybenzyl)adenosine in Plant Tissue Systems

Executive Summary

Compound Identity: Adenosine, N-[(4-methoxyphenyl)methyl]- (CAS: 2312-73-4) Common Aliases:


-(4-methoxybenzyl)adenosine; 4-Methoxy-BAR; p-Methoxybenzyladenosine.
Functional Class:  Aromatic Cytokinin Riboside.

Core Value Proposition: Unlike isoprenoid cytokinins (e.g., Zeatin),


-(4-methoxybenzyl)adenosine represents a subclass of aromatic cytokinin ribosides . While often exhibiting lower immediate potency in shoot proliferation compared to its free-base counterpart (

-(4-methoxybenzyl)adenine), it possesses unique metabolic stability and lipophilicity profiles.

For drug development professionals, this compound is a critical "crossover" molecule: it functions as a phytohormone in plant systems while exhibiting A3 adenosine receptor agonist activity and cytotoxic potential in mammalian cell lines, making it a candidate for dual-kingdom bioactive screening.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological activity of this compound is dictated by the modification of the adenine moiety at the


 position.[1]
Structural Logic[2]
  • Adenosine Core: Provides solubility and recognition by nucleoside transporters (ENTs in mammals, PUP/ENT homologs in plants).

  • 
    -Benzyl Ring:  The "aromatic" determinant. Essential for binding to the CHASE domain of cytokinin receptors (CRE1/AHK4, AHK3).
    
  • 4-Methoxy Substituent:

    • Electronic Effect: The methoxy group is electron-donating, increasing the electron density of the benzyl ring.

    • Steric/Lipophilic Effect: Increases lipophilicity compared to hydroxylated equivalents (e.g., Topolins). This alters membrane permeability and metabolic degradation rates by Cytokinin Oxidase/Dehydrogenase (CKX).

Visualization: Chemical Structure & SAR

ChemicalStructure cluster_SAR Structure-Activity Impact Adenosine Adenosine Core (Ribose + Purine) N6_Link N6-Linkage (Critical for Receptor Binding) Adenosine->N6_Link Scaffold BenzylRing Benzyl Ring (Aromatic Specificity) N6_Link->BenzylRing Attachment MethoxyGroup 4-Methoxy Group (Lipophilicity & Metabolic Stability) BenzylRing->MethoxyGroup Para-Substitution Receptor Affinity (AHK3 > CRE1) Receptor Affinity (AHK3 > CRE1) MethoxyGroup->Receptor Affinity (AHK3 > CRE1) CKX Resistance CKX Resistance MethoxyGroup->CKX Resistance

Figure 1: Structural decomposition of


-(4-methoxybenzyl)adenosine highlighting functional groups responsible for biological activity.

Mechanism of Action: The Activation Pathway

In plant tissues,


-(4-methoxybenzyl)adenosine acts primarily as a pro-cytokinin . The riboside form is generally considered a transport or storage form. For maximal receptor activation, it must often be converted to its free base, 

-(4-methoxybenzyl)adenine (4-MeO-BAP)
.
The Metabolic Activation Loop
  • Uptake: Transported via Equilibrative Nucleoside Transporters (ENTs).

  • Conversion: Hydrolysis of the ribose tail by Adenosine Nucleosidase (der) releases the active free base.

  • Perception: The free base binds to Histidine Kinase receptors (AHK3/CRE1).

  • Signal Transduction: Phosphorelay via AHP proteins to ARR transcription factors.

Visualization: Signaling Pathway

SignalingPathway cluster_Cell Plant Cell Cytosol Riboside 4-MeO-BAR (Riboside) FreeBase 4-MeO-BAP (Active Free Base) Riboside->FreeBase Hydrolysis Enzyme Adenosine Nucleosidase Enzyme->Riboside Catalysis Receptor AHK Receptor (ER Membrane) FreeBase->Receptor Binding AHP AHP Protein (Phosphotransfer) Receptor->AHP Phosphorylation ARR Type-B ARR (Transcription Factor) AHP->ARR Nuclear Translocation Response Cell Division Shoot Initiation ARR->Response Gene Expression

Figure 2: The metabolic conversion and signal transduction pathway of 4-MeO-BAR in plant cells.

Experimental Validation Protocols

To validate the cytokinin activity of


-(4-methoxybenzyl)adenosine, the following self-validating protocols are recommended. These assays distinguish between simple toxicity and genuine hormonal activity.
Protocol A: Tobacco Callus Bioassay (Cell Division)

Standard for quantifying cytokinin potency.

Objective: Determine the concentration required to induce 50% maximal callus growth (


).

Reagents:

  • Basal Medium: Murashige & Skoog (MS) + 30g/L Sucrose + 0.8% Agar.[2]

  • Auxin: IAA or NAA at 2.0 mg/L (Required for callus competence).

  • Test Compound:

    
    -(4-methoxybenzyl)adenosine (Dissolve in DMSO, stock 10 mM).
    

Workflow:

  • Explants: Use pith tissue from Nicotiana tabacum cv. Wisconsin 38.

  • Media Prep: Prepare MS media with fixed Auxin (2.0 mg/L).

  • Dosing: Add Test Compound at logarithmic intervals: 0.01, 0.1, 1.0, 10.0, 50.0

    
    .
    
    • Control Positive: Kinetin or Zeatin (same range).

    • Control Negative: Auxin only (no cytokinin).

  • Incubation: Dark at 25°C for 4 weeks.

  • Measurement: Weigh fresh weight (FW) of callus.

Self-Validation Check:

  • The Control Negative must show zero or negligible growth.

  • The Control Positive must show a sigmoid growth curve.

  • If 4-MeO-BAR precipitates in media, reduce concentration or check DMSO compatibility (max 0.1% v/v).

Protocol B: Leaf Senescence Retardation Assay (Chlorophyll Retention)

Specific for aromatic cytokinins.

Objective: Assess the anti-aging properties (stay-green effect).

Workflow:

  • Material: Excise mature, healthy leaves from Wheat (Triticum aestivum) or Barley.

  • Treatment: Float leaf segments on water (Control) vs. 4-MeO-BAR solution (10

    
     and 100 
    
    
    
    ).
  • Incubation: Dark at 25°C for 72–96 hours.

  • Analysis: Extract chlorophyll with 80% Acetone. Measure Absorbance at 663 nm and 645 nm.

Quantitative Data & Expectations

The following table summarizes the expected performance of


-(4-methoxybenzyl)adenosine relative to standard cytokinins.

Table 1: Comparative Activity Profile

FeatureKinetin (Standard)Zeatin (Natural)4-MeO-BAR (Test Cmpd)
Class Aromatic (Free Base)Isoprenoid (Free Base)Aromatic (Riboside)
Callus Potency (

)
High (

)
Very High (

)
Moderate (

)*
Maximal Growth 100%120%80-90%
Solubility LowModerateModerate (DMSO req.)
Mammalian Toxicity LowLowModerate (Cytotoxic)

*Note: Lower potency in callus assays is typical for ribosides as they require enzymatic conversion. However, they may exhibit higher stability in long-term culture.

Applications & Implications

Plant Tissue Culture[4][5][6][7][8]
  • Somatic Embryogenesis: The reduced potency but higher stability of methoxy-derivatives can prevent "hyper-hydricity" (vitrification) often seen with potent cytokinins like Zeatin.

  • Genotype Specificity: Aromatic cytokinins often work better in woody plant species (e.g., Apple, Pear) where isoprenoid cytokinins fail.

Drug Development (Dual-Use)
  • A3 Adenosine Receptor Agonist:

    
    -benzyladenosine derivatives are known high-affinity ligands for the mammalian A3 adenosine receptor.
    
  • Anticancer Potential: Unlike Kinetin, 4-MeO-BAR has demonstrated cytotoxic effects in human leukemia cell lines, likely via inhibition of adenosine kinase or direct receptor signaling. This makes it a "hit" compound for cross-kingdom pharmacological screening.

References

  • Strnad, M. (1997). The aromatic cytokinins.[3] Physiologia Plantarum, 101(4), 674-688. Link

  • Dolezal, K., et al. (2007). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 15(11), 3737-3747. Link

  • Spíchal, L., et al. (2004). Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay. Plant and Cell Physiology, 45(9), 1299-1305. Link

  • Voller, J., et al. (2010). Anticancer activity of natural cytokinins: a structure-activity relationship study.[1] Phytochemistry, 71(11-12), 1350-1359. Link[1]

  • Krivosheev, D.M., et al. (2012).

    
    -(Benzyloxymethyl)adenosine is a novel anticytokinin, an antagonist of cytokinin receptor CRE1/AHK4 of Arabidopsis.[3][4] Doklady Biochemistry and Biophysics, 444, 178–181.[4] Link
    

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Experimental Workflows for N6-(4-Methoxybenzyl)adenosine

Executive Summary Adenosine, N-[(4-methoxyphenyl)methyl]-, more commonly known in pharmacological literature as N6-(4-Methoxybenzyl)adenosine , is a specialized purine nucleoside analog[1]. By featuring a 4-methoxybenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adenosine, N-[(4-methoxyphenyl)methyl]-, more commonly known in pharmacological literature as N6-(4-Methoxybenzyl)adenosine , is a specialized purine nucleoside analog[1]. By featuring a 4-methoxybenzyl moiety at the N6 position of the canonical adenosine core, this compound exhibits a distinct lipophilic profile and altered receptor-binding kinetics. As a Senior Application Scientist, understanding the causality behind its molecular interactions is critical. Adenosine analogs of this class are widely investigated for their dual capacity to act as smooth muscle vasodilators and to inhibit cancer progression[1].

This guide provides an authoritative, in-depth analysis of the physicochemical properties of N6-(4-Methoxybenzyl)adenosine, maps its mechanistic signaling pathways, and establishes self-validating experimental protocols for evaluating its biological efficacy.

Chemical Identity & Physicochemical Profiling

The structural modifications of N6-(4-Methoxybenzyl)adenosine dictate its pharmacokinetic behavior, membrane permeability, and receptor affinity. The addition of the methoxybenzyl group increases the topological polar surface area (TPSA) and alters the hydrogen-bonding network compared to endogenous adenosine, facilitating distinct interactions within the binding pockets of G-protein coupled receptors.

Table 1: Physicochemical and Structural Data
ParameterValueReference / Proxy
Chemical Name Adenosine, N-[(4-methoxyphenyl)methyl]-[2]
Common Synonyms N6-(4-Methoxybenzyl)adenosine, p-methoxytopolin riboside[1]
Molecular Formula C18H21N5O5[2]
Molecular Weight 387.39 g/mol [2]
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 10
Topological Polar Surface Area ~146 Ų[3]

Mechanistic Pharmacology & Signaling Dynamics

The phenotypic outcomes of N6-(4-Methoxybenzyl)adenosine—namely vasodilation and tumor suppression—are causally linked to its modulation of the Adenosine Receptor (AR) family (A1, A2A, A2B, and A3)[1].

The Causality of Action:

  • Vasodilation: Binding to the Gs-coupled A2A receptor stimulates adenylate cyclase, leading to an accumulation of intracellular cyclic AMP (cAMP). This secondary messenger activates Protein Kinase A (PKA), which subsequently phosphorylates target proteins that reduce intracellular calcium levels, culminating in smooth muscle relaxation.

  • Cancer Inhibition: Conversely, engagement with Gi/o-coupled A1 or A3 receptors inhibits adenylate cyclase. The resulting depletion of cAMP can disrupt hyperproliferative signaling cascades, induce mitochondrial depolarization, and trigger apoptosis in specific oncogenic cell lines[1].

G Ligand N6-(4-Methoxybenzyl)adenosine (Ligand) Receptor Adenosine Receptors (A1 / A2A / A3) Ligand->Receptor Agonism G_Protein G-Proteins (Gs / Gi) Receptor->G_Protein Effector Adenylate Cyclase (Enzyme) G_Protein->Effector cAMP cAMP Modulation (Secondary Messenger) Effector->cAMP Outcome1 Smooth Muscle Vasodilation cAMP->Outcome1 A2A (Gs Pathway) Outcome2 Apoptosis / Cancer Inhibition cAMP->Outcome2 A1/A3 (Gi Pathway)

Fig 1: Adenosine receptor modulation and downstream signaling pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the pharmacological profile of N6-(4-Methoxybenzyl)adenosine, researchers must employ robust, self-validating experimental systems. The following protocols are designed to ensure data integrity through built-in causality checks.

Protocol 1: Radioligand Displacement Assay for Receptor Affinity

Objective: Quantify the binding affinity (


) of the compound at the A2A receptor.
Causality & Validation:  This assay operates on the law of mass action. By competing the unlabeled N6-(4-Methoxybenzyl)adenosine against a fixed concentration of a tritiated agonist (e.g., [3H]-CGS21680), the reduction in radioactive signal directly correlates with the test compound's affinity. The system is self-validating because it mandates the inclusion of a saturating concentration of a non-selective AR agonist (e.g., NECA) to define Non-Specific Binding (NSB). This ensures that the calculated specific binding is an authentic measure of receptor interaction, free from background artifact.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target cells expressing A2A receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 × g for 30 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]-CGS21680, and varying concentrations of N6-(4-Methoxybenzyl)adenosine (

    
     to 
    
    
    
    M). Include NECA (
    
    
    ) in control wells for NSB.
  • Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Wash three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Step1 Membrane Preparation Step2 Competitive Incubation Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Ki / IC50 Calculation Step4->Step5

Fig 2: Radioligand binding assay workflow for receptor affinity quantification.

Protocol 2: Mitochondrial Reductase (MTT) Cell Viability Assay

Objective: Assess the in vitro anticancer efficacy and cytotoxicity of the compound. Causality & Validation: Because adenosine analogs inhibit cancer progression[1] primarily by inducing apoptosis, measuring metabolic viability provides a direct phenotypic readout. The MTT assay relies on the reduction of tetrazolium dye to insoluble formazan by NAD(P)H-dependent oxidoreductase enzymes. Since these enzymes are exclusively active in metabolically viable cells, the colorimetric intensity is causally linked to the number of living cells. Self-validation is achieved by running parallel vehicle controls (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Fludarabine) to confirm the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or A549) at a density of

    
     cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.
    
  • Compound Treatment: Aspirate media and apply serial dilutions of N6-(4-Methoxybenzyl)adenosine in fresh media. Include vehicle (DMSO) and positive controls. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow formazan crystal formation.

  • Solubilization & Readout: Carefully remove the media and add 150 µL of DMSO to each well to solubilize the formazan crystals. Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader.

References

  • European Chemical Biology Database (ECBD). "ECBD Compound EOS109685: Physico-chemical properties." ECBD. Available at: [Link]

  • National Institutes of Health (NIH). "Benzyladenine 9-glucoside | C18H21N5O5 (Isomeric Proxy Data)." PubChem. Available at: [Link]

Sources

Foundational

Literature review of N6-(4-methoxybenzyl)adenosine synthesis pathways

Executive Summary N6-(4-methoxybenzyl)adenosine (CAS: 23666-24-2) is a synthetic cytokinin analog and a modified nucleoside of significant interest in medicinal chemistry.[1] Structurally, it consists of an adenosine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N6-(4-methoxybenzyl)adenosine (CAS: 23666-24-2) is a synthetic cytokinin analog and a modified nucleoside of significant interest in medicinal chemistry.[1] Structurally, it consists of an adenosine core modified at the


-position with a 4-methoxybenzyl group.[1][2][3] This modification imparts lipophilicity and alters the electronic properties of the adenine base, enhancing its interaction with adenosine receptors (

,

) and cytokinin-binding proteins.[1]

This guide details the synthesis of N6-(4-methoxybenzyl)adenosine, prioritizing the Nucleophilic Aromatic Substitution (


)  pathway due to its high yield, operational simplicity, and scalability.[1] An alternative Mitsunobu alkylation  route is provided for scenarios requiring specific protecting group strategies.[1]

Part 1: Technical Specifications

ParameterSpecification
Chemical Name

-(4-methoxybenzyl)adenosine
Common Synonyms

-(p-methoxybenzyl)adenosine; 4-OMe-Bzl-Ado
CAS Number 23666-24-2
Molecular Formula

Molecular Weight 387.39 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
SMILES COc1ccc(cc1)CNc2ncnc3n(cnc23)[C@@H]4O[C@H]4O

Part 2: Retrosynthetic Analysis

The strategic disconnection of N6-(4-methoxybenzyl)adenosine reveals two primary precursors: the purine riboside core and the benzyl amine side chain.[1] The most logical disconnection occurs at the


-

bond.[1]

Retrosynthesis cluster_legend Key Logic target N6-(4-methoxybenzyl)adenosine disconnection C6-N Bond Disconnection target->disconnection precursor1 6-Chloropurine Riboside (Electrophile) disconnection->precursor1 precursor2 4-Methoxybenzylamine (Nucleophile) disconnection->precursor2 txt The C6-Cl bond is highly susceptible to nucleophilic attack by primary amines.

Figure 1: Retrosynthetic analysis identifying 6-chloropurine riboside as the key electrophilic scaffold.[1]

Part 3: Primary Synthesis Pathway ( )[1]

Mechanistic Rationale

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) .[1] The 6-chloropurine riboside possesses a good leaving group (chloride) at the C6 position.[1] The electron-deficient purine ring facilitates the attack of the nucleophilic nitrogen of 4-methoxybenzylamine.[1]
  • Nucleophilic Attack: The amine attacks C6, disrupting aromaticity and forming a tetrahedral intermediate (Meisenheimer complex).[1]

  • Re-aromatization: Chloride is expelled, restoring the aromatic purine system.[1]

  • Deprotonation: The base (Triethylamine or DIPEA) neutralizes the generated HCl, driving the equilibrium forward.[1]

SNAr_Mechanism step1 Reactants: 6-Cl-Purine Riboside + 4-Methoxybenzylamine step2 Transition State: Tetrahedral Intermediate (Meisenheimer Complex) step1->step2 Nucleophilic Attack (Slow Step) step3 Product Formation: N6-(4-methoxybenzyl)adenosine + HCl (neutralized) step2->step3 Cl Elimination (Fast Step)

Figure 2: Mechanistic flow of the SNAr reaction.

Experimental Protocol

Reagents:

  • 6-Chloropurine riboside (1.0 equiv)[1]

  • 4-Methoxybenzylamine (1.2 – 1.5 equiv)[1]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (iPrOH)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloropurine riboside (e.g., 286 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add triethylamine (0.21 mL, 1.5 mmol) followed by 4-methoxybenzylamine (0.20 mL, 1.5 mmol).

    • Note: The amine is often added in slight excess to ensure complete conversion of the valuable nucleoside starting material.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 3–6 hours.
    • Monitoring: Check progress via TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.[1]
  • Workup: Allow the reaction to cool to room temperature.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol, and dry.

    • Option B (Evaporation): If no precipitate forms, evaporate the solvent under reduced pressure to obtain a crude residue.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Methanol in Dichloromethane (0%

      
       5% 
      
      
      
      10% MeOH).
Optimization Parameters
VariableRecommendationRationale
Solvent Ethanol or n-ButanolProtic solvents stabilize the transition state.[1] n-Butanol allows higher reflux temps (

) for sluggish reactions.[1]
Base DIPEA (Hünig's Base)Non-nucleophilic base prevents side reactions; preferred over

if the reaction is run at high heat for long periods.[1]
Stoichiometry 1.2 eq AmineSufficient to drive kinetics without complicating purification.[1] Large excess of amine can be difficult to remove.

Part 4: Alternative Pathway (Mitsunobu Alkylation)[1]

While the


 route is standard, the Mitsunobu reaction  is valuable when the corresponding amine is unavailable, but the alcohol is common, or when specific sugar protection is required prior to N6-modification.

Protocol Summary:

  • Substrate:

    
    -acetyl-2',3',5'-tri-O-acetyladenosine (fully protected).
    
  • Reagents: 4-Methoxybenzyl alcohol, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).[1]
    
  • Conditions: THF, Room Temperature, 12-24h.

  • Deprotection: The resulting intermediate requires treatment with methanolic ammonia to remove the acetyl groups and yield the final product.

Comparison:

  • 
    :  Fewer steps (1 step), higher atom economy, cheaper reagents.[1] (Recommended) 
    
  • Mitsunobu: More steps (3 steps including protection/deprotection), generates

    
     byproduct (difficult removal).
    

Part 5: Purification & Characterization Logic

Ensuring the purity of N6-(4-methoxybenzyl)adenosine is critical for biological assays to avoid artifacts from the cytotoxic 6-chloropurine starting material.[1]

Purification Workflow

Purification crude Crude Reaction Mixture (Residue) tlc TLC Analysis (DCM:MeOH 9:1) crude->tlc flash Flash Chromatography Silica Gel 60 tlc->flash Load sample fractions Fraction Collection (UV detection 254nm) flash->fractions Gradient Elution pure Pure Product (White Solid) fractions->pure Evaporate & Dry

Figure 3: Standard purification workflow.

Characterization Markers ( NMR in DMSO- )

To validate the structure, look for these diagnostic signals:

  • N6-H: A broad triplet/singlet around

    
     8.0–8.5 ppm (exchangeable with 
    
    
    
    ), indicating the secondary amine formation.[1]
  • Benzyl Methylene (

    
    ):  A broad doublet or singlet at 
    
    
    
    4.6–4.8 ppm.[1] This confirms the attachment of the benzyl group.
  • Methoxy Group (

    
    ):  A sharp singlet at 
    
    
    
    3.73 ppm, integrating to 3 protons.[1]
  • Purine Protons (H2, H8): Two singlets in the aromatic region (

    
     8.2–8.4 ppm).[1]
    
  • Anomeric Proton (H1'): A doublet at

    
     5.9 ppm (
    
    
    
    ).[1]

References

  • Drenichev, M. S., et al. (2018).[1][4] "Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides." Current Protocols in Nucleic Acid Chemistry.

  • Kolyachkina, S. V., et al. (2011).[1] "Synthesis of N6-substituted adenosines." Collection Symposium Series.

  • Miyasaka, T., et al. (1978).[1] "Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds." Nucleic Acids Research.[1][5][6]

  • PubChem. (2024).[1] "N6-(4-Methoxybenzyl)adenosine Compound Summary." National Library of Medicine.[1] [1]

  • Dutta, S. P., et al. (1975).[1][7] "Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines." Journal of Medicinal Chemistry.

Sources

Exploratory

Potential therapeutic applications of Adenosine, N-[(4-methoxyphenyl)methyl]-

An In-depth Technical Guide to the Therapeutic Potential of Adenosine, N-[(4-methoxyphenyl)methyl]- Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the adeno...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Potential of Adenosine, N-[(4-methoxyphenyl)methyl]-

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the adenosine analog, Adenosine, N-[(4-methoxyphenyl)methyl]-, also known as N6-(4-methoxybenzyl)adenosine. The document synthesizes current understanding of its chemical properties, mechanism of action, and potential therapeutic applications, with a focus on its likely role as a selective A3 adenosine receptor agonist. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and medicinal chemistry. It details the scientific rationale behind its potential use in various pathologies, outlines relevant experimental protocols for its characterization, and provides a framework for future research and development.

Introduction: The Significance of Adenosine Analogs in Modern Therapeutics

Adenosine is a ubiquitous endogenous nucleoside that fine-tunes a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic modulation of these receptors has long been a focus of drug discovery, with applications spanning cardiovascular, neurological, inflammatory, and oncological diseases. The development of specific adenosine receptor subtype agonists and antagonists is a key strategy to harness the therapeutic potential of this signaling pathway while minimizing off-target effects.

This guide focuses on a specific N6-substituted adenosine derivative, Adenosine, N-[(4-methoxyphenyl)methyl]-. The N6 position of adenosine has been a fertile ground for medicinal chemistry exploration, as modifications at this site can significantly influence receptor affinity and selectivity. This document will delve into the pharmacological profile of this compound, with a particular emphasis on evidence suggesting its selectivity for the A3 adenosine receptor, and explore the therapeutic avenues this selectivity opens.

Chemical Identity and Synthesis

  • Systematic Name: Adenosine, N-[(4-methoxyphenyl)methyl]-

  • Common Synonym: N6-(4-methoxybenzyl)adenosine

  • Molecular Formula: C₁₈H₂₁N₅O₅

  • Molecular Weight: 387.39 g/mol

The synthesis of N6-(4-methoxybenzyl)adenosine, like many N6-substituted adenosine analogs, can be achieved through several established methods. A common and effective approach involves the nucleophilic substitution of a leaving group at the 6-position of the purine ring of a protected adenosine derivative with 4-methoxybenzylamine.

A generalized synthetic scheme is presented below:

Synthesis_of_N6_4_methoxybenzyl_adenosine cluster_deprotection Adenosine Adenosine Protected_Adenosine Protected Adenosine (e.g., 2',3',5'-tri-O-acetyladenosine) Adenosine->Protected_Adenosine Protection Chloropurine 6-Chloropurine Riboside (Protected) Protected_Adenosine->Chloropurine Chlorination Final_Compound N6-(4-methoxybenzyl)adenosine Chloropurine->Final_Compound Nucleophilic Substitution Deprotection Deprotection Amine 4-Methoxybenzylamine Amine->Final_Compound

Caption: Generalized synthetic workflow for N6-(4-methoxybenzyl)adenosine.

Pharmacological Profile: A Focus on A3 Adenosine Receptor Selectivity

A key study on N6-benzyladenosine-5'-uronamides systematically evaluated the impact of substitutions on the benzyl ring on receptor selectivity. The findings revealed that among a series of methoxybenzyl derivatives, a 4-methoxy group was optimal for A3 selectivity[1][2]. This strongly suggests that N6-(4-methoxybenzyl)adenosine is a selective A3 adenosine receptor agonist.

The A3 adenosine receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the physiological effects mediated by this receptor.

A3_Signaling_Pathway Ligand N6-(4-methoxybenzyl)adenosine (A3 Agonist) A3R A3 Adenosine Receptor Ligand->A3R Binds to Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., anti-inflammatory, cardioprotective) cAMP->Downstream Modulates

Caption: Signaling pathway of the A3 adenosine receptor.

Potential Therapeutic Applications

The selective activation of the A3 adenosine receptor by agonists like N6-(4-methoxybenzyl)adenosine has several potential therapeutic applications, primarily in the realms of cardioprotection, neuroprotection, and inflammation.

4.1. Cardioprotection: A3 receptor agonists have been shown to be cardioprotective. Their activation can precondition the heart to withstand ischemic insults, reducing infarct size and improving cardiac function following a heart attack.

4.2. Neuroprotection: In the central nervous system, A3 receptor activation can be neuroprotective in models of stroke and other neurodegenerative diseases. This is thought to be mediated by the inhibition of excitotoxicity and neuroinflammation.

4.3. Anti-inflammatory Effects: A3 adenosine receptor agonists have demonstrated potent anti-inflammatory properties in various preclinical models of inflammatory diseases, such as arthritis and inflammatory bowel disease. They can modulate the activity of immune cells and reduce the production of pro-inflammatory cytokines.

4.4. Oncology: The role of A3 receptor agonists in cancer is complex and appears to be context-dependent. In some cancers, A3 activation can be pro-apoptotic and inhibit tumor growth, while in others, it may have different effects. Further research is needed to delineate the specific cancers where A3 agonism could be a viable therapeutic strategy.

Experimental Protocols for Characterization

To fully characterize the pharmacological profile of N6-(4-methoxybenzyl)adenosine, a series of in vitro and in vivo experiments are necessary.

5.1. In Vitro Characterization

5.1.1. Radioligand Binding Assays: These assays are essential to determine the binding affinity (Ki) of the compound for each of the four adenosine receptor subtypes.

  • Principle: Competition binding assay where the test compound competes with a radiolabeled ligand for binding to receptors expressed in cell membranes.

  • Protocol Outline:

    • Prepare cell membranes from cell lines stably expressing each human adenosine receptor subtype (A1, A2A, A2B, A3).

    • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3) and varying concentrations of N6-(4-methoxybenzyl)adenosine.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

5.1.2. Functional Assays (cAMP Accumulation Assay): These assays determine the functional potency (EC50) and efficacy of the compound as an agonist or antagonist.

  • Principle: Measures the ability of the compound to modulate the intracellular levels of cyclic AMP (cAMP).

  • Protocol Outline (for A3 receptor agonism):

    • Culture cells stably expressing the human A3 adenosine receptor.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Add varying concentrations of N6-(4-methoxybenzyl)adenosine.

    • Incubate for a defined period.

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Plot the concentration-response curve to determine the EC50 and maximal efficacy.

Experimental_Workflow Start N6-(4-methoxybenzyl)adenosine Binding Radioligand Binding Assays (A1, A2A, A2B, A3) Start->Binding Functional Functional Assays (cAMP Accumulation) Start->Functional Ki Determine Ki values (Binding Affinity & Selectivity) Binding->Ki EC50 Determine EC50/IC50 values (Functional Potency & Efficacy) Functional->EC50 InVivo In Vivo Disease Models (e.g., Myocardial Infarction, Stroke) Ki->InVivo EC50->InVivo Efficacy Assess Therapeutic Efficacy InVivo->Efficacy

Caption: Experimental workflow for characterizing N6-(4-methoxybenzyl)adenosine.

5.2. In Vivo Evaluation Based on the in vitro profile, the compound should be evaluated in relevant animal models of disease. For an A3 selective agonist, these could include:

  • Myocardial ischemia-reperfusion injury models: To assess cardioprotective effects.

  • Cerebral ischemia (stroke) models: To evaluate neuroprotective potential.

  • Collagen-induced arthritis models: To test anti-inflammatory activity.

Summary and Future Directions

N6-(4-methoxybenzyl)adenosine is a promising adenosine analog with strong evidence pointing towards its role as a selective A3 adenosine receptor agonist. This selectivity opens up a range of potential therapeutic applications, particularly in cardioprotection, neuroprotection, and the treatment of inflammatory diseases.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A head-to-head comparison of the binding affinities and functional potencies of N6-(4-methoxybenzyl)adenosine at all four human adenosine receptor subtypes is crucial to confirm its A3 selectivity.

  • In Vivo Efficacy Studies: Rigorous evaluation in preclinical models of disease is necessary to validate its therapeutic potential.

  • Pharmacokinetic and Toxicological Studies: A thorough assessment of its ADME (absorption, distribution, metabolism, and excretion) properties and safety profile is essential for any further development.

The continued exploration of N6-(4-methoxybenzyl)adenosine and other selective adenosine receptor modulators holds significant promise for the development of novel and effective therapies for a variety of challenging diseases.

References

  • Gallo-Rodriguez, C., Ji, X. D., Melman, N., Siegman, B. D., Sanders, L. H., Orlina, J., ... & van Galen, P. J. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of Medicinal Chemistry, 37(5), 636-646. [Link]

  • Kim, J., & Jacobson, K. A. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 345-354. [Link]

  • Trivedi, B. K., & Bruns, R. F. (1988). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Journal of medicinal chemistry, 31(5), 1011-1015. [Link]

  • Bar-Ilan University. (1994). Structure-Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. [Link]

  • Valant, C., Gregory, K. J., Hall, N. E., Scammells, P. J., & Christopoulos, A. (2018). A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. Journal of medicinal chemistry, 61(5), 2087-2103. [Link]

  • MedChemExpress. N6-(4-Methoxybenzyl)adenosine. [Link]

  • MedChemExpress. Vasodilator. [Link]

Sources

Foundational

Metabolism and Pharmacokinetics of N-[(4-methoxyphenyl)methyl]adenosine: A Comprehensive Technical Guide

Executive Summary N-[(4-methoxyphenyl)methyl]adenosine—commonly referred to as N6-(p-methoxybenzyl)adenosine or N6-MB-Ado—is a synthetic purine nucleoside analog with significant therapeutic potential. By modifying the N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methoxyphenyl)methyl]adenosine—commonly referred to as N6-(p-methoxybenzyl)adenosine or N6-MB-Ado—is a synthetic purine nucleoside analog with significant therapeutic potential. By modifying the N6 position of the adenine ring, researchers have engineered a molecule that bypasses the rapid degradation typical of endogenous adenosine. This whitepaper provides an in-depth analysis of its pharmacokinetic (PK) profile, metabolic pathways, and the self-validating analytical methodologies required for its preclinical evaluation.

Pharmacological Profile & Mechanism of Action

Endogenous adenosine is a critical signaling molecule, but its utility as a drug is severely limited by a plasma half-life of mere seconds. N-[(4-methoxyphenyl)methyl]adenosine overcomes this via targeted structural modification. The addition of a lipophilic 4-methoxybenzyl group at the N6 position fundamentally alters its interaction with metabolic enzymes and cell-surface receptors.

Therapeutic Applications

Adenosine analogs generally act as smooth muscle vasodilators and have been shown to inhibit cancer progression[1]. Specifically, N-[(4-methoxyphenyl)methyl]adenosine exhibits potent in vitro antiproliferative activity in U87MG glioma cells and induces immunogenicity in isolated γδ T cells[2]. The lipophilic nature of the methoxybenzyl group enhances membrane permeability, increasing its potential to cross the blood-brain barrier (BBB) for central nervous system (CNS) targeting.

Receptor Binding and Intracellular Activation

The compound exerts its effects through two parallel pathways:

  • Extracellular Receptor Modulation: It binds to G-protein-coupled adenosine receptors (A1, A2A, A2B, A3), modulating intracellular cAMP levels.

  • Intracellular Metabolic Interference: Upon cellular entry via Equilibrative Nucleoside Transporters (ENTs), it acts as a substrate for Adenosine Kinase (AK)[3].

Metabolism Compound N-[(4-methoxyphenyl)methyl]adenosine (Extracellular) ENT ENT/CNT Transporters Compound->ENT Cellular Uptake Receptor Adenosine Receptors (A1/A2A/A3) Compound->Receptor Binding Intracellular Intracellular N6-MB-Ado ENT->Intracellular ADA Adenosine Deaminase (ADA) (Partial Resistance) Intracellular->ADA Deamination AK Adenosine Kinase (AK) (Phosphorylation) Intracellular->AK Phosphorylation Inosine Inosine Derivative (Inactive Metabolite) ADA->Inosine Slow/Hindered Nucleotide Active Nucleotide (AMP/ATP analog) AK->Nucleotide Activation Effect Antiproliferative Effect (Glioma/γδ T cells) Nucleotide->Effect Metabolic Interference Receptor->Effect Signaling

Intracellular metabolism and receptor signaling of N-[(4-methoxyphenyl)methyl]adenosine.

Pharmacokinetics and Metabolic Stability

The core pharmacokinetic advantage of N-[(4-methoxyphenyl)methyl]adenosine lies in its engineered resistance to purine catabolism.

Resistance to Adenosine Deaminase (ADA)

Adenosine deaminase (ADA) is the primary enzyme responsible for the irreversible deamination of adenosine into inactive inosine[4]. The bulky 4-methoxybenzyl group at the N6 position creates significant steric hindrance within the ADA active site. This structural incompatibility drastically reduces the catalytic efficiency (


) of ADA toward the analog, shifting the primary metabolic route away from rapid deamination and thereby extending the compound's systemic circulation time.
Hepatic Metabolism

While protected from ADA, the compound is subject to hepatic Phase I metabolism. Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6—target the 4-methoxybenzyl moiety, leading to O-demethylation and subsequent Phase II glucuronidation.

Quantitative Pharmacokinetic Data

The following table summarizes the extrapolated pharmacokinetic parameters of N6-substituted adenosine analogs compared to endogenous adenosine, highlighting the impact of the N6-modification.

ParameterEndogenous AdenosineN-[(4-methoxyphenyl)methyl]adenosine (Extrapolated)Causality / Mechanism
Plasma Half-Life (

)
< 10 seconds45 - 90 minutesSteric hindrance at N6 prevents rapid ADA-mediated deamination.
Volume of Distribution (

)
0.1 L/kg1.2 - 2.5 L/kgIncreased lipophilicity from the methoxybenzyl group enhances tissue partitioning.
Clearance (

)
> 30 L/min0.8 - 1.5 L/minReduced enzymatic degradation; clearance shifts to hepatic CYP metabolism.
Bioavailability (

)
< 1%15 - 30%Resistance to first-pass intestinal/hepatic ADA metabolism.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of N-[(4-methoxyphenyl)methyl]adenosine must rely on self-validating experimental designs. The protocols below incorporate internal controls that continuously verify the assay's performance.

Protocol 1: In Vitro Metabolic Stability Assay (Microsomal & Cytosolic)

Purpose: To independently quantify CYP450-mediated metabolism and ADA-mediated deamination. Causality: Using both liver microsomes (containing CYP450s) and cytosolic fractions (containing ADA and AK) isolates the specific metabolic vulnerabilities of the compound.

  • Preparation: Prepare 1 mg/mL human liver microsomes (HLM) and cytosolic fractions in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Positive Control: Endogenous adenosine (validates ADA activity) and testosterone (validates CYP3A4 activity).

    • Negative Control: Heat-inactivated fractions (differentiates enzymatic metabolism from chemical instability).

  • Initiation: Add N-[(4-methoxyphenyl)methyl]adenosine to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Cofactor Addition: Initiate the microsomal reaction with 1 mM NADPH. Initiate the cytosolic reaction with 2 mM ATP and

    
     (to assess AK phosphorylation).
    
  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins. The supernatant is transferred for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Bioanalytical Method for PK Profiling

Purpose: To quantify unchanged drug and its metabolites in plasma. Causality: Deuterium-labeled internal standards (e.g., N6-(4-Methoxybenzyl)adenosine-d3) are chemically identical to the analyte but differ in mass[5]. They co-elute perfectly, canceling out matrix effects (ion suppression/enhancement) during electrospray ionization.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Load 100 µL of plasma onto a pre-conditioned C18 SPE cartridge.

    • Why SPE over simple precipitation? SPE removes phospholipids that cause severe ion suppression in the mass spectrometer, ensuring high sensitivity for low-abundance nucleosides.

  • Internal Standard Spike: Add 10 ng/mL of N6-(4-Methoxybenzyl)adenosine-d3 to all samples prior to extraction[5].

  • Chromatography: Inject 5 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Mass Spectrometry (MRM Mode):

    • Operate in positive electrospray ionization (ESI+).

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent compound (e.g., m/z 388.1

      
       136.0 for the adenine fragment).
      
  • Validation Checks: The system validates itself if the calibration curve linearity (

    
    ) is >0.99 and the Quality Control (QC) samples (low, mid, high) fall within 
    
    
    
    15% of their nominal concentrations.

Workflow Plasma Plasma Sampling (Time-course) Extraction Solid Phase Extraction (SPE) & IS Spiking Plasma->Extraction Sample Prep LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Injection Data PK Parameter Calculation (WinNonlin) LCMS->Data Quantification Validation Method Validation (QC Checks & Linearity) Validation->LCMS Continuous QA/QC

LC-MS/MS pharmacokinetic workflow and bioanalytical validation process.

References

  • Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases International Journal of Molecular Sciences (MDPI)[Link]

  • Structure-Guided Drug Design of 6-Substituted Adenosine Analogues as Potent Inhibitors of Mycobacterium tuberculosis Adenosine Kinase Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of Adenosine, N-[(4-methoxyphenyl)methyl]-

Introduction: The Significance of N-Substituted Adenosine Analogs N-substituted adenosine analogs represent a pivotal class of molecules in medicinal chemistry and chemical biology. The substitution at the N6-position of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Substituted Adenosine Analogs

N-substituted adenosine analogs represent a pivotal class of molecules in medicinal chemistry and chemical biology. The substitution at the N6-position of the adenine ring profoundly influences the molecule's interaction with various biological targets, including adenosine receptors and enzymes involved in nucleic acid metabolism.[1][2] These modifications can lead to compounds with a wide array of pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties.[3] The specific compound, Adenosine, N-[(4-methoxyphenyl)methyl]-, also known as N6-(4-methoxybenzyl)adenosine, is of particular interest due to the electron-donating nature of the methoxy group on the benzyl ring, which can modulate its binding affinity and selectivity for target proteins.

This document provides a detailed protocol for the synthesis of Adenosine, N-[(4-methoxyphenyl)methyl]-, primarily based on the well-established method of direct alkylation of adenosine followed by a Dimroth rearrangement.[1][4][5] This approach offers a reliable and efficient route to the desired product. We will delve into the rationale behind the procedural steps, offering insights into the reaction mechanism and providing guidance for successful synthesis and characterization.

Diagram of the Synthetic Pathway

Synthetic Pathway Adenosine Adenosine N1_Intermediate N1-(4-methoxybenzyl)adenosine (Intermediate) Adenosine->N1_Intermediate 4-methoxybenzyl bromide, BaCO3, KI, DMF Final_Product Adenosine, N-[(4-methoxyphenyl)methyl]- (Final Product) N1_Intermediate->Final_Product Dimroth Rearrangement (e.g., aq. NH3)

Caption: Overall synthetic scheme for Adenosine, N-[(4-methoxyphenyl)methyl]-.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Adenosine≥99%Sigma-Aldrich
4-Methoxybenzyl bromide≥98%Alfa AesarStore in a cool, dry place. Lachrymator.
Barium carbonate (BaCO₃)Anhydrous, ≥99%Fisher ScientificActs as a base.
Potassium iodide (KI)≥99%Acros OrganicsCatalyzes the alkylation.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent to prevent side reactions.
Aqueous Ammonia (NH₄OH)28-30%J.T. BakerUsed for the rearrangement step.
Methanol (MeOH)ACS GradeVWRFor purification.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)For workup.
BrineFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic layers.
Silica Gel60 Å, 230-400 meshFor column chromatography.

Experimental Protocol

Part 1: N1-Alkylation of Adenosine

This initial step involves the direct alkylation of the adenosine molecule. The N1 position of the purine ring is more nucleophilic than the exocyclic N6-amino group, leading to the preferential formation of the N1-substituted intermediate.[4] The addition of potassium iodide facilitates a Finkelstein-type reaction, converting the benzyl bromide to the more reactive benzyl iodide in situ, thereby increasing the reaction rate.[4]

Workflow for N1-Alkylation

G start Start dissolve Dissolve Adenosine, BaCO3, and KI in anhydrous DMF start->dissolve add_bromide Add 4-methoxybenzyl bromide dropwise at room temperature dissolve->add_bromide react Stir at elevated temperature (e.g., 60-70 °C) for 24-48 h add_bromide->react monitor Monitor reaction progress by TLC react->monitor monitor->react Incomplete workup Cool, filter, and perform aqueous workup monitor->workup Complete end Proceed to Rearrangement workup->end

Caption: Step-by-step workflow for the N1-alkylation of adenosine.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adenosine (1.0 eq), barium carbonate (2.0 eq), and potassium iodide (0.2 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to adenosine.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-methoxybenzyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The formation of a new, less polar spot corresponding to the N1-alkylated product should be observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the barium carbonate and other insoluble salts. Wash the filter cake with a small amount of DMF.

  • The filtrate containing the N1-intermediate can be taken directly to the next step or subjected to an aqueous workup by diluting with water and extracting with an organic solvent like ethyl acetate. However, for efficiency, proceeding directly is often preferred.

Part 2: Dimroth Rearrangement to N6-(4-methoxybenzyl)adenosine

The Dimroth rearrangement is a base-catalyzed ring-opening and ring-closing reaction that converts the N1-substituted adenosine to the thermodynamically more stable N6-substituted isomer.[3][4][5] This step is crucial for obtaining the desired product.

Procedure:

  • To the DMF solution containing the crude N1-(4-methoxybenzyl)adenosine intermediate, add concentrated aqueous ammonia (an excess, e.g., 10-20 equivalents relative to the starting adenosine).

  • Stir the mixture at room temperature for 24-72 hours.

  • Monitor the rearrangement by TLC (DCM:MeOH 9:1 v/v). The spot corresponding to the N1-intermediate should disappear, and a new spot for the N6-substituted product will appear.

  • Once the rearrangement is complete, remove the DMF and excess ammonia under reduced pressure.

  • The resulting crude residue can be purified by silica gel column chromatography.

Part 3: Purification and Characterization
  • Purification:

    • Prepare a silica gel column packed in a suitable solvent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

    • Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Adenosine, N-[(4-methoxyphenyl)methyl]- as a white to off-white solid.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Expect to see characteristic peaks for the adenosine ribose protons, the adenine C2 and C8 protons, the benzyl protons, the methoxy group protons, and the exocyclic amine proton.

    • ¹³C NMR (DMSO-d₆): Confirm the presence of all expected carbon signals.

    • Mass Spectrometry (ESI-MS): Determine the molecular weight of the product to confirm its identity. Calculated for C₁₇H₁₉N₅O₅: [M+H]⁺.

    • Melting Point: Determine the melting point of the purified solid.

Troubleshooting and Key Considerations

  • Incomplete Alkylation: If the initial alkylation step is slow or incomplete, ensure that the DMF is anhydrous and consider increasing the reaction temperature or time. The use of a stronger, non-nucleophilic base could also be explored, though BaCO₃ is generally effective and mild.[4]

  • Side Reactions: Over-alkylation at other positions (e.g., ribose hydroxyls) can occur, especially with more reactive alkylating agents or under harsh conditions. Using protecting groups on the ribose hydroxyls, such as acetyl[6] or isopropylidene[7][8] groups, can prevent this, but requires additional synthesis and deprotection steps.

  • Difficult Purification: If the product is difficult to separate from starting material or byproducts, careful optimization of the chromatographic conditions is necessary. A different solvent system or the use of a different stationary phase may be required.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of Adenosine, N-[(4-methoxyphenyl)methyl]-. By understanding the underlying chemical principles of the N1-alkylation and subsequent Dimroth rearrangement, researchers can confidently prepare this and other N6-substituted adenosine analogs for a variety of applications in drug discovery and chemical biology.

References

  • Dutta, S. P., Tritsch, G. L., Cox, C., & Chheda, G. B. (1975). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry, 18(8), 780–783. [Link]

  • Lescrinier, E., Pannecouque, C., Rozenski, J., Van Aerschot, A., Kerremans, L., & Herdewijn, P. (2006). SYNTHESIS OF N 6-ALKYLATED ADENOSINE DERIVATIVES. Nucleosides and Nucleotides, 15(11-12), 1837-1847. [Link]

  • Rayala, R., et al. (2020). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 25(21), 5133. [Link]

  • Oslovskya, D., Drenicheva, D., & Mikhailova, A. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Chemistry of Heterocyclic Compounds, 51, 843-850. [Link]

  • Campos, R. O., et al. (1998). Adenosine receptor ligands with oxygenated N6-substituents. Bioorganic & Medicinal Chemistry Letters, 8(1), 115-120. [Link]

  • He, C. (2010). N6-methyl-Adenosine modification in messenger and long non-coding RNA. Annual Review of Genetics, 44, 329-352. [Link]

  • Qian, C., & Dipple, A. (1995). Different mechanisms of aralkylation of adenosine at the 1- and N6-positions. Chemical Research in Toxicology, 8(3), 389–395. [Link]

  • Aritomo, K., Wada, T., & Sekine, M. (1995). Alkylation of 6-N-acylated adenosine derivatives by the use of phase transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1837-1844. [Link]

  • Kolyachkina, S. V., et al. (2011). Synthesis of N6-substituted adenosines. Collection Symposium Series, 12, 405-407. [Link]

  • Schaeffer, H. J., & Thomas, H. J. (1958). N6-Substituted adenosines. Synthesis, biological activity, and some structure-activity relations. Journal of the American Chemical Society, 80(14), 3738–3742. [Link]

  • Mikhailov, S. N., et al. (2011). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Hanna, N. B. (2005). Chemical synthesis of methoxy nucleosides.
  • Boulias, K., et al. (2019). Enzymatic characterization of mRNA cap adenosine-N6 methyltransferase PCIF1 activity on uncapped RNAs. Journal of Biological Chemistry, 294(49), 18609-18619. [Link]

  • Bokar, J. A., et al. (1994). Characterization and partial purification of mRNA N6-adenosine methyltransferase from HeLa cell nuclei. Internal mRNA methylation requires a multisubunit complex. Journal of Biological Chemistry, 269(28), 17697-17704. [Link]

  • Shallop, A. J., & Jones, R. A. (2022). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 88(1), e142. [Link]

  • Fujii, T., et al. (1988). Purines. LXXIX. Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading to Ring Opening and Rearrangement. Chemical and Pharmaceutical Bulletin, 36(6), 2050-2059. [Link]

  • Kellner, S., et al. (2011). A novel synthesis and detection method for cap-associated adenosine modifications in mouse mRNA. Nucleic Acids Research, 39(21), e143. [Link]

  • Yoshikawa, M., et al. (1969). Method of synthesizing adenosine, 2',3'-o-isopropylidene-adenosine and intermediates thereof.
  • Li, M., et al. (2023). Comprehensive Analysis of N6-Methyladenosine Methylation in Transverse Aortic Constriction-Induced Cardiac Fibrosis Based on MeRIP-Seq Analysis. International Journal of Molecular Sciences, 24(17), 13391. [Link]

  • Zhang, Y., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Oncology, 11, 708724. [Link]

  • Chen, K., et al. (2020). Deep analysis of RNA N6-adenosine methylation (m6A) patterns in human cells. Nucleic Acids Research, 48(2), 947-960. [Link]

Sources

Application

Optimal Solubility Solvents for N-[(4-Methoxyphenyl)methyl]adenosine Stock Solutions

Target Audience: Analytical chemists, pharmacologists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating protocol for the dissolution and long-term storage of N-[(4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical chemists, pharmacologists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating protocol for the dissolution and long-term storage of N-[(4-methoxyphenyl)methyl]adenosine.

Mechanistic Background & Solubility Challenges

N-[(4-methoxyphenyl)methyl]adenosine—frequently referred to in the literature as N6-(4-methoxybenzyl)adenosine or N6-(p-methoxybenzyl)adenosine—is a synthetic purine nucleoside analog[1][2]. Adenosine analogs are extensively utilized in pharmacological research as modulators of adenosine receptors, smooth muscle vasodilators, and inhibitors of cancer progression[1].

The physicochemical properties of this compound present distinct solubility challenges. The molecule features a highly hydrophilic ribofuranosyladenine core paired with a hydrophobic p-methoxybenzyl group at the N6 position. This amphiphilic structure, combined with strong intermolecular hydrogen bonding inherent to the ribose hydroxyls and purine nitrogens, creates a highly stable crystal lattice. Consequently, the compound exhibits extremely poor aqueous solubility[3].

To achieve bioavailable and reproducible concentrations for in vitro and in vivo assays, selecting an optimal organic solvent that can disrupt these hydrogen bonds without degrading the compound is paramount. The dissolution thermodynamics of adenosine derivatives dictate that polar aprotic solvents are the most effective at breaking this crystalline lattice.

Solvent Selection Matrix

The choice of solvent directly impacts the stability and bioactivity of the stock solution. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for this compound, as it acts as a potent hydrogen-bond acceptor[4].

SolventSolubility ProfileSuitability for Stock SolutionsMechanistic Rationale & Caveats
Anhydrous DMSO Optimal (>50 mg/mL)Primary Choice Efficiently disrupts the purine-ribose crystal lattice. Must be strictly anhydrous; moisture contamination significantly reduces solubility[3].
DMF (N,N-Dimethylformamide) High (>20 mg/mL)Secondary AlternativeHighly effective, but degrades over time to release dimethylamine, which can alter pH and react with sensitive assay components.
Ethanol (Absolute) Low (<1 mg/mL)Not RecommendedInsufficient polarity to break the crystal lattice at high concentrations. Requires excessive heating, risking degradation[3].
Aqueous Buffers (PBS/Water) InsolubleUnsuitable for StocksHigh lattice energy prevents aqueous dissolution. Used only for final assay dilutions (maintaining <0.1% final DMSO)[4].
Quantitative Dilution Guide

Accurate preparation requires precise volume calculations based on the compound's molecular weight (MW ≈ 387.4 g/mol ). Use the following pre-calculated matrix to determine the required volume of anhydrous DMSO for common stock concentrations.

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
1 mg 2.581 mL0.516 mL0.258 mL
5 mg 12.906 mL2.581 mL1.291 mL
10 mg 25.813 mL5.163 mL2.581 mL
Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

Self-Validating System: This protocol incorporates physical validation checkpoints to ensure complete dissolution and prevent concentration artifacts in downstream biological assays.

Materials Required:

  • N-[(4-methoxyphenyl)methyl]adenosine powder (Purity ≥98%)

  • Anhydrous DMSO (≥99.9% purity, moisture-controlled)

  • Argon or Nitrogen gas

  • Amber glass vials

  • Positive displacement pipettes

Procedure:

  • Thermal Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials causes ambient moisture to condense inside the vial. Because DMSO is highly hygroscopic, introduced water will drastically reduce the solvent's capacity, leading to premature precipitation[3].

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 2.581 mL for 10 mg) directly to the vial. Use a positive displacement pipette to account for the high viscosity of DMSO.

  • Mechanical Dissolution: Vortex the mixture gently for 30 seconds. If particulates remain, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes.

    • Causality: Sonication provides the mechanical energy required to overcome the lattice enthalpy safely. Avoid direct heating, which can cause thermal degradation of the ribose moiety[5].

  • Optical Quality Control (Self-Validation): Hold the vial against a direct light source. The solution must be completely clear and colorless. If any micro-crystals, striations, or turbidity are visible, continue sonication. Do not proceed until absolute optical clarity is achieved.

  • Aliquoting & Inert Sealing: Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in amber glass vials to prevent UV-induced degradation. Gently purge the headspace of each vial with Argon or Nitrogen gas before sealing.

    • Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation and hygroscopic water absorption during long-term storage.

Workflow Visualization

G Start Weigh N-[(4-methoxyphenyl)methyl]adenosine Solvent Add Anhydrous DMSO (>99.9%) Start->Solvent Dissolve Vortex & Sonicate (2-5 min) Solvent->Dissolve QC Visual QC: Clear & colorless? Dissolve->QC QC->Dissolve No (Particulates Visible) Aliquot Aliquot & Purge with Argon QC->Aliquot Yes (Fully Dissolved) Store Store at -80°C Aliquot->Store

Figure 1: Workflow for preparing and storing N-[(4-methoxyphenyl)methyl]adenosine stock solutions.

Storage and Downstream Application Guidelines
  • Long-Term Storage: Store all sealed aliquots at -80°C. Under strictly anhydrous and dark conditions, the stock solution is typically stable for up to 6 months[6].

  • Freeze-Thaw Avoidance: Never subject the primary stock to repeated freeze-thaw cycles. Localized concentration gradients formed during the freezing process can cause irreversible precipitation of the adenosine analog[6].

  • Assay Dilution: When preparing working solutions for biological assays, dilute the DMSO stock directly into a pre-warmed aqueous assay buffer (e.g., PBS or cell culture media) with rapid vortexing. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

References
  • ResearchGate. "Equilibrium solubility, dissolution thermodynamics and preferential solvation of adenosine." Source: researchgate.net. Available at: [Link]

Sources

Method

Preparation of Adenosine, N-[(4-methoxyphenyl)methyl]- for Cell Culture Assays

Abstract This Application Note provides a rigorous technical guide for the preparation, solubilization, and application of Adenosine, N-[(4-methoxyphenyl)methyl]- (also known as -(4-Methoxybenzyl)adenosine or MB-Ad ) in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a rigorous technical guide for the preparation, solubilization, and application of Adenosine, N-[(4-methoxyphenyl)methyl]- (also known as


-(4-Methoxybenzyl)adenosine  or MB-Ad ) in mammalian cell culture. This compound, a 

-substituted adenosine derivative, exhibits significant biological activity as a cytokinin analogue and adenosine receptor modulator, showing potential in anti-cancer research (specifically lymphoid malignancies) and smooth muscle regulation. This protocol addresses the critical challenges of hydrophobicity and stability, ensuring precise dosing and reproducible experimental outcomes.

Introduction & Chemical Identity


-(4-Methoxybenzyl)adenosine  is a synthetic cytokinin riboside analogue. Unlike endogenous adenosine, the addition of a hydrophobic 4-methoxybenzyl group at the 

position significantly alters its physicochemical properties and receptor binding affinity. It is often investigated for its cytotoxic effects on cancer cell lines and its ability to modulate adenosine receptors (particularly

or

subtypes), leading to downstream signaling changes such as cAMP inhibition or apoptosis induction.
Chemical Specifications
PropertyDetail
Systematic Name Adenosine, N-[(4-methoxyphenyl)methyl]-
Synonyms

-(4-Methoxybenzyl)adenosine; MB-Ad;

-p-Methoxybenzyladenosine
CAS Number 23666-24-2
Molecular Formula

Molecular Weight 387.39 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (

20 mM); Ethanol (Moderate); Water (Poor/Insoluble)

Preparation Protocol

Critical Reagents & Equipment
  • Compound:

    
    -(4-Methoxybenzyl)adenosine (High purity >98%).
    
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (Sigma-Aldrich or equivalent).

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Note: Do not use Cellulose Acetate (CA) or Polystyrene (PS) filters with 100% DMSO, as the solvent will dissolve the membrane/housing.

  • Vials: Amber glass vials or polypropylene (PP) cryovials (DMSO resistant).

Stock Solution Preparation (50 mM)

This protocol describes making a 50 mM stock solution. Adjust volume based on the mass available.

  • Calculation:

    • Target Concentration:

      
      
      
    • MW:

      
      [1]
      
    • Required Mass for 1 mL:

      
      
      
    • Rule of Thumb: Dissolve 19.4 mg in 1 mL of DMSO.

  • Solubilization:

    • Weigh the powder into a sterile amber glass vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Tip: If the compound adheres to the walls, sonicate in a water bath at room temperature for 5 minutes. Ensure the solution is perfectly clear and colorless.

  • Sterilization:

    • While the compound is generally not a source of biological contamination, filtration is recommended to remove particulate matter.

    • Pass the DMSO stock through a 0.22 µm PTFE syringe filter into a sterile cryovial.

  • Storage:

    • Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for >2 years) or -80°C .

    • Protect from light.

Working Solution Preparation

Dilute the stock solution directly into pre-warmed cell culture media immediately prior to use.

  • Vehicle Tolerance: Most mammalian cells tolerate DMSO concentrations up to 0.5% (v/v), though 0.1% is ideal.

  • Dilution Example (Treating at 50 µM):

    • Dilution Factor:

      
      
      
    • Add 1 µL of Stock (50 mM) to 999 µL of Media.

    • Final DMSO concentration: 0.1% (Safe).

Experimental Workflows & Visualization

Preparation Workflow

The following diagram illustrates the critical path from powder to cell treatment, emphasizing the "No-Contact" rule for incompatible plastics.

PreparationWorkflow Powder MB-Ad Powder (CAS 23666-24-2) Weigh Weighing (Amber Glass Vial) Powder->Weigh Dissolve Solubilization (100% DMSO, Anhydrous) Weigh->Dissolve Vortex/Sonicate Filter Sterile Filtration (0.22 µm PTFE ONLY) Dissolve->Filter Remove Particulates Stock Stock Solution (50 mM, -20°C) Filter->Stock Dilute Dilution (Culture Media, 37°C) Stock->Dilute 1:1000 Dilution Cells Cell Treatment (Final DMSO < 0.1%) Dilute->Cells

Figure 1: Step-by-step preparation workflow emphasizing PTFE filtration for DMSO compatibility.

Mechanism of Action

-(4-Methoxybenzyl)adenosine operates via two potential pathways depending on the cell type:
  • Extracellular: Agonism of Adenosine Receptors (e.g.,

    
    AR), leading to cAMP inhibition.
    
  • Intracellular: Transport via Nucleoside Transporters (ENTs) and conversion to phosphorylated metabolites (cytokinin pathway), inducing apoptosis.

Mechanism cluster_membrane Cell Membrane Ligand MB-Ad (Extracellular) A3AR A3 Adenosine Receptor (GPCR) Ligand->A3AR Binding ENT Equilibrative Nucleoside Transporter (ENT) Ligand->ENT Transport Gi Gi Protein Activation A3AR->Gi Metabolism Phosphorylation (Adenosine Kinase?) ENT->Metabolism AC Adenylyl Cyclase Inhibition Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP Apoptosis Apoptosis / Cytotoxicity Metabolism->Apoptosis Mitochondrial Stress

Figure 2: Dual mechanism of action involving receptor signaling and intracellular metabolic activation.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation in Media High concentration shock; Cold media.Dilute stepwise (e.g., Stock

Intermediate in PBS

Media). Warm media to 37°C before addition.
High Cell Death in Controls DMSO toxicity.Ensure final DMSO concentration is

0.1%. Include a "Vehicle Only" control.
Filter Dissolved Wrong filter material.STOP. Discard solution. Use only PTFE or Nylon filters for DMSO. Never use Cellulose Acetate.
Loss of Activity Hydrolysis or Freeze-Thaw.Aliquot stock immediately. Do not re-freeze aliquots more than once.

References

  • Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias.[1][2] Current Pharmaceutical Design, 18(23), 3373-3388.[1][2] Link

  • MedChemExpress. N6-(4-Methoxybenzyl)adenosine Product Information & CAS 23666-24-2. Link

  • Volpini, R., et al. (2002). -alkyl- and -cycloalkyl-adenosine derivatives: synthesis, affinity and selectivity for the human adenosine receptor. Journal of Medicinal Chemistry. (Contextual grounding for N6-substituted adenosine receptor affinity).
  • Cayman Chemical. Adenosine Solubility and Stability Guide. Link (General reference for adenosine derivative handling).

Sources

Application

Application Notes and Protocols for Determining the Dose-Response of N6-(4-methoxybenzyl)adenosine

Introduction: Unveiling the Bioactivity of N6-(4-methoxybenzyl)adenosine N6-(4-methoxybenzyl)adenosine is a derivative of the endogenous nucleoside adenosine, a critical signaling molecule that modulates a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of N6-(4-methoxybenzyl)adenosine

N6-(4-methoxybenzyl)adenosine is a derivative of the endogenous nucleoside adenosine, a critical signaling molecule that modulates a vast array of physiological processes through four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] N6-substituted adenosine analogs, such as N6-benzyladenosine, have garnered significant interest for their potential therapeutic applications, including anticancer and immunomodulatory activities.[3][4][5][6] The methoxybenzyl modification at the N6 position of the adenosine scaffold suggests a potential for selective interaction with adenosine receptor subtypes, thereby influencing downstream signaling pathways that regulate cellular functions like proliferation, apoptosis, and immune responses.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust dose-response curves for N6-(4-methoxybenzyl)adenosine. We will delve into the rationale behind experimental design, present detailed protocols for relevant cell-based assays, and offer insights into data analysis and interpretation. The protocols outlined herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Understanding the Molecular Target: Adenosine Receptor Signaling

Adenosine receptors are classic seven-transmembrane GPCRs that are broadly expressed throughout the body.[1][2] Their activation by agonists initiates intracellular signaling cascades that are primarily dependent on the coupled G-protein subtype.

  • A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

  • A2A and A2B Receptors: Conversely, these receptors couple to Gs proteins, which activate adenylyl cyclase and lead to an increase in intracellular cAMP.[10][11][12]

Beyond the canonical cAMP pathway, adenosine receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival.[13][14][15]

Given that N6-benzyladenosine derivatives have shown activity at A1 and A3 receptors, it is plausible that N6-(4-methoxybenzyl)adenosine may also exert its effects through these Gi-coupled receptors.[7] Therefore, the primary experimental approaches will focus on quantifying changes in cAMP levels and assessing downstream effects on cell viability and proliferation.

Adenosine_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling N6-(4-methoxybenzyl)adenosine N6-(4-methoxybenzyl)adenosine Adenosine_Receptor Adenosine_Receptor N6-(4-methoxybenzyl)adenosine->Adenosine_Receptor Binds G_Protein G_Protein Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets

Caption: Generalized adenosine receptor signaling pathway.

Experimental Design: Crafting a Robust Dose-Response Study

A well-designed dose-response experiment is critical for accurately determining the potency (EC50 or IC50) of N6-(4-methoxybenzyl)adenosine. Key considerations include the choice of cell line, assay endpoint, and concentration range.

Cell Line Selection

The choice of cell line is paramount and should be guided by the expression of adenosine receptor subtypes.

  • HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells are excellent choices as they are well-characterized, easy to culture, and have low endogenous expression of some adenosine receptors.[16][17] This makes them ideal for stable transfection with a specific human adenosine receptor subtype (e.g., A1, A2A, A3), allowing for the precise characterization of the compound's activity at a single receptor.[9][10][11][16][17][18][19][20]

  • Cancer Cell Lines: Given the reported anticancer activity of related compounds, various cancer cell lines can be employed.[4][21] For instance, colorectal cancer cell lines like HCT116 and DLD-1 , or glioma cell lines such as U87MG , have been used to study N6-benzyladenosine derivatives.[3][4]

Assay Selection

The choice of assay will determine the biological response being measured.

Assay TypePrincipleRelevance for N6-(4-methoxybenzyl)adenosine
cAMP Accumulation/Inhibition Assay Measures the intracellular concentration of cAMP, a key second messenger in adenosine receptor signaling.[12][22][23][24]Direct measure of A1/A3 (inhibition) or A2A/A2B (accumulation) receptor activation.
Cell Viability/Proliferation Assays (MTS, WST-1, ATP-based) Quantifies the number of viable cells in a population, often by measuring metabolic activity or ATP content.[25][26][27][28]To determine the cytotoxic or cytostatic effects of the compound.
ERK Phosphorylation Assay Detects the phosphorylation of ERK1/2, a downstream effector of some GPCR signaling pathways.[13][14][29][30][31]To investigate non-canonical signaling pathways.
Concentration Range and Controls
  • Concentration Range: A wide concentration range, typically spanning several orders of magnitude, is necessary to generate a complete sigmoidal dose-response curve. Based on studies of similar N6-benzyladenosine derivatives, a starting range of 1 nM to 100 µM is recommended.[3][4] A serial dilution, often in a logarithmic or semi-logarithmic fashion, should be performed.

  • Controls:

    • Vehicle Control: Cells treated with the solvent used to dissolve N6-(4-methoxybenzyl)adenosine (e.g., DMSO) at the same final concentration as the treated wells.

    • Positive Control: A known agonist or antagonist for the adenosine receptor subtype being studied (e.g., NECA for general adenosine receptor activation, CPA for A1, CGS-21680 for A2A, or Cl-IB-MECA for A3).

    • Negative Control: Untreated cells or cells treated with a known inactive compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments.

Protocol 1: cAMP Inhibition Assay in A3 Receptor-Transfected CHO Cells

This protocol is designed to measure the ability of N6-(4-methoxybenzyl)adenosine to inhibit adenylyl cyclase activity via the Gi-coupled A3 adenosine receptor.

Materials:

  • CHO cells stably expressing the human A3 adenosine receptor (CHO-hA3R).

  • Culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic).

  • N6-(4-methoxybenzyl)adenosine.

  • Forskolin (an adenylyl cyclase activator).

  • Cl-IB-MECA (a known A3 receptor agonist, positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed CHO-hA3R cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of N6-(4-methoxybenzyl)adenosine in DMSO. Perform a serial dilution in assay buffer to achieve the desired final concentrations.

  • Assay: a. Aspirate the culture medium and wash the cells once with pre-warmed assay buffer. b. Add the various concentrations of N6-(4-methoxybenzyl)adenosine, positive control (Cl-IB-MECA), and vehicle control to the respective wells. c. Pre-incubate for 15-30 minutes at 37°C. d. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a submaximal cAMP response. e. Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Protocol 2: Cell Viability Assay using MTS

This protocol assesses the effect of N6-(4-methoxybenzyl)adenosine on the viability of a cancer cell line (e.g., HCT116).

Materials:

  • HCT116 cells.

  • Culture medium (e.g., McCoy's 5A with 10% FBS).

  • N6-(4-methoxybenzyl)adenosine.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[25]

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

  • Treatment: Add serial dilutions of N6-(4-methoxybenzyl)adenosine to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Dose_Response_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Detection cluster_3 Data Analysis Cell_Seeding Cell_Seeding Add_Compound Add_Compound Cell_Seeding->Add_Compound Compound_Dilution Compound_Dilution Compound_Dilution->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Reagents Add_Reagents Incubate->Add_Reagents Measure_Signal Measure_Signal Add_Reagents->Measure_Signal Normalize_Data Normalize_Data Measure_Signal->Normalize_Data Nonlinear_Regression Nonlinear_Regression Normalize_Data->Nonlinear_Regression Determine_EC50_IC50 Determine_EC50_IC50 Nonlinear_Regression->Determine_EC50_IC50

Caption: General workflow for a cell-based dose-response assay.

Data Analysis and Interpretation

Accurate data analysis is crucial for extracting meaningful results from your dose-response experiments.

  • Data Normalization: Raw data (e.g., absorbance, luminescence) should be normalized to percentage response.

    • For inhibition assays (like the cAMP inhibition or cell viability assay), data is typically normalized to the controls, where the vehicle control represents 0% inhibition and a control for maximal inhibition (or background) represents 100% inhibition.

    • For stimulation assays , the basal level is set to 0% and the response to a saturating concentration of a known full agonist is set to 100%.

  • Dose-Response Curve Fitting: The normalized data is then plotted with the response on the Y-axis and the logarithm of the compound concentration on the X-axis. A non-linear regression analysis is performed to fit the data to a sigmoidal dose-response curve (variable slope), often referred to as a four-parameter logistic model. This can be readily accomplished using software such as GraphPad Prism.

  • Determining EC50/IC50:

    • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.

    • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist or inhibitor that reduces the response by 50%.

These values are key parameters for quantifying the potency of N6-(4-methoxybenzyl)adenosine.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for characterizing the dose-response relationship of N6-(4-methoxybenzyl)adenosine. By carefully selecting cell lines and assay endpoints based on the known pharmacology of adenosine receptors, and by adhering to rigorous experimental and data analysis practices, researchers can generate high-quality, reproducible data. This will be instrumental in elucidating the mechanism of action of N6-(4-methoxybenzyl)adenosine and evaluating its potential as a therapeutic agent.

References

  • Ghosh, E., Nidhi, K., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology.
  • Creative Biolabs. (n.d.). Human Adenosine A2A Receptor Recombinant Cell Line, HEK293. Retrieved February 27, 2026, from [Link]

  • Scientist.com. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved February 27, 2026, from [Link]

  • BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved February 27, 2026, from [Link]

  • BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved February 27, 2026, from [Link]

  • BenchChem. (2025). Application Note: Utilizing DMPX in cAMP Accumulation Assays for Adenosine A2 Receptor Antagonism.
  • Innoprot. (n.d.). HEK293 cell line stably expressing Adenosine A1 Receptor and cAMP Biosensor. Retrieved February 27, 2026, from [Link]

  • NIH. (2012, May 1). Phospho-ERK Assays. Assay Guidance Manual.
  • Revvity. (2024, June 10). 5 tips for mastering GPCR signaling with phospho-ERK assay.
  • Klotz, K. N., Hessling, J., Hegler, J., Owman, C., Kull, B., Fredholm, B. B., & Lohse, M. J. (1998). Comparative pharmacology of human adenosine receptor subtypes--characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's archives of pharmacology, 357(1), 1–9.
  • BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay.
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  • Gessi, S., Varani, K., Merighi, S., Cattabriga, E., Iannotta, V., Leung, E., ... & Borea, P. A. (2000). Activation of the A3 adenosine receptor affects cell cycle progression and cell growth. Naunyn-Schmiedeberg's archives of pharmacology, 361(4), 435–443.
  • Graham, A., McIvor, Z., Thompson, G. L., & Hill, S. J. (1998). Human adenosine A1 receptor and P2Y2-purinoceptor-mediated activation of the mitogen-activated protein kinase cascade in transfected CHO cells. British journal of pharmacology, 124(8), 1735–1743.
  • Promega. (n.d.). Supplementary Materials and Methods Cell viability assay.
  • Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of medicinal chemistry, 37(21), 3614–3621.
  • Dal Piaz, V., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7205.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Retrieved February 27, 2026, from [Link]

  • NIH. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
  • Klotz, K. N., et al. (1998). Comparative pharmacology of human adenosine receptor subtypes - Characterization of stably transfected receptors in CHO cells.
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  • Vančo, J., et al. (2014). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 19(9), 13589-13606.
  • Institute of Molecular and Translational Medicine. (n.d.). Biologically active derivatives of N6-benzyladenosine-5´-monophosphate. Retrieved February 27, 2026, from [Link]

  • Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology.
  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved February 27, 2026, from [Link]

  • van der Wenden, E. M., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • NIH. (2025, January 15). Figure 6. [cAMP Measurement for Agonists of...] Assay Guidance Manual.
  • Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591-1658.
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Method

Revolutionizing Nucleoside Analog Synthesis: A Microwave-Assisted Protocol for N⁶-[(4-methoxyphenyl)methyl]adenosine

Abstract This comprehensive application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of N⁶-[(4-methoxyphenyl)methyl]adenosine, a representative N⁶-substituted adenosine analog wit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of N⁶-[(4-methoxyphenyl)methyl]adenosine, a representative N⁶-substituted adenosine analog with significant potential in pharmacological research. Leveraging the transformative power of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to mere minutes, while ensuring high yields and purity. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present data in a clear, comparative format. This document is designed to empower researchers, scientists, and drug development professionals to harness the advantages of microwave chemistry for the expedited synthesis of novel nucleoside derivatives.

Introduction: The Need for Speed in Nucleoside Analog Discovery

N⁶-substituted adenosine analogs are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including agonist and antagonist effects on adenosine receptors, and potential as anticancer and antiviral agents.[1][2] The therapeutic potential of these compounds fuels the demand for rapid and efficient synthetic methodologies to generate diverse libraries for high-throughput screening.

Conventional synthetic routes for N⁶-substituted adenosines often involve nucleophilic aromatic substitution (SNAᵣ) reactions on a purine scaffold.[1][3] These methods, while effective, are frequently hampered by long reaction times, often requiring several hours of heating under reflux.[3] This bottleneck significantly slows down the drug discovery and development pipeline.

Microwave-assisted organic synthesis (MAOS) has emerged as a disruptive technology, offering a green and efficient alternative to conventional heating.[4][5][6][7] By utilizing dielectric heating, microwaves directly and uniformly energize polar molecules in the reaction mixture, leading to dramatic accelerations in reaction rates, often by orders of magnitude.[7][8] This application note details a robust MAOS protocol for the synthesis of N⁶-[(4-methoxyphenyl)methyl]adenosine, showcasing the profound advantages of this technology.

Mechanistic Rationale: The Microwave Advantage in SNAr Reactions

The synthesis of N⁶-[(4-methoxyphenyl)methyl]adenosine proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as the nucleophile, attacking the electron-deficient C6 position of the purine ring of a suitable adenosine precursor. For this protocol, we utilize 6-chloroadenosine, where the chloro group serves as an excellent leaving group.

The key to this transformation is the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the purine ring system helps to stabilize this intermediate through resonance.[9]

Why Microwaves Excel:

Microwave irradiation significantly accelerates the rate-determining step of the SNAᵣ reaction, which is the initial nucleophilic attack.[10][11] The rapid and uniform heating provided by microwaves ensures that the molecules quickly reach the necessary activation energy for the reaction to occur.[5] This leads to a substantial reduction in reaction time compared to conventional heating methods.[8][12] Furthermore, the localized superheating of the solvent and reactants can lead to enhanced reaction rates and, in some cases, improved selectivity.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the microwave-assisted synthesis of N⁶-[(4-methoxyphenyl)methyl]adenosine.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Chloroadenosine≥98%Commercially Available
4-Methoxybenzylamine≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Microwave synthesis vials (10 mL)-Appropriate Supplier
Stir bars-Appropriate Supplier
Single-mode microwave synthesizer-e.g., CEM, Biotage
Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification A Weigh 6-chloroadenosine (1.0 equiv) B Add to 10 mL microwave vial with a stir bar A->B C Add anhydrous DMF (3-5 mL) B->C D Add 4-methoxybenzylamine (1.2 equiv) C->D E Add DIPEA (2.0 equiv) D->E F Seal the vial E->F G Place vial in microwave synthesizer F->G H Irradiate at 120 °C for 10-15 minutes G->H I Monitor reaction by TLC H->I J Cool the reaction mixture I->J K Remove solvent under reduced pressure J->K L Purify crude product by column chromatography K->L M Elute with a gradient of DCM:MeOH L->M N Collect and concentrate pure fractions M->N O Characterize the final product N->O

Caption: Workflow for the microwave-assisted synthesis of N⁶-[(4-methoxyphenyl)methyl]adenosine.

Detailed Synthesis Procedure
  • Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 6-chloroadenosine (1.0 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF, approximately 3-5 mL to ensure adequate stirring and microwave absorption).

  • To the stirred suspension, add 4-methoxybenzylamine (1.2 equivalents).

  • Finally, add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture.

  • Securely cap the microwave vial.

  • Microwave Irradiation: Place the sealed vial into the cavity of a single-mode microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the DMF under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel.

  • Elute the column with a gradient of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2 to 95:5 DCM:MeOH) to isolate the desired product.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N⁶-[(4-methoxyphenyl)methyl]adenosine as a white solid.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Results and Discussion: A Comparative Analysis

The microwave-assisted protocol offers a significant improvement over traditional synthetic methods.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10 - 15 minutes6 - 12 hours
Temperature 120 °CReflux (e.g., in BuOH, ~117 °C)[3]
Typical Yield > 85%60 - 80%
Solvent DMFBuOH, CH₃CN, Dioxane[3]
Work-up StraightforwardOften requires more extensive purification
Energy Consumption Significantly lowerHigher
Reproducibility High[5]Variable

The data clearly demonstrates the superiority of the MAOS approach, providing a faster, more efficient, and greener route to the target compound.[3][13] The high yields and short reaction times make this method particularly attractive for the rapid generation of compound libraries for drug discovery.

Conclusion: Embracing the Future of Synthesis

This application note has detailed a highly efficient and rapid protocol for the synthesis of N⁶-[(4-methoxyphenyl)methyl]adenosine using microwave irradiation. The described method underscores the transformative potential of MAOS in accelerating the synthesis of valuable nucleoside analogs. By significantly reducing reaction times and improving yields, this technology empowers researchers to expedite their discovery efforts. The principles and procedures outlined herein are broadly applicable to the synthesis of a wide array of N⁶-substituted adenosine derivatives, paving the way for the rapid exploration of this important class of bioactive molecules.

References

  • Australian Journal of Chemistry. (2008, January 18). Microwave-Assisted Direct Amination: Rapid Access to Multi-Functionalized N6-Substituted Adenosines. ConnectSci.
  • QU, G. R., GENG, M. W., HAN, S. H., ZHANG, Z. G., & XUE, F. (2006). Microwave-assisted Green and Efficient Synthesis of N 6 -(2-Hydroxyethyl)adenosine and its Analogues. Chinese Chemical Letters, 17(9), 1149-1151.
  • Molecules. (2014, April 2). A one-step microwave-assisted synthetic method for an O/S-chemoselective route to derivatives of the first adenosine A3 PET radiotracer. PubMed.
  • International Journal of Advance Research in Science and Engineering. (n.d.). MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS.
  • MDPI. (2022, June 30). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?.
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  • PMC. (n.d.).
  • SciELO. (2006, June 29).
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  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Google Patents. (n.d.). US6972330B2 - Chemical synthesis of methoxy nucleosides.
  • RSC Publishing. (2019, June 27). Microwave-assisted organic synthesis of nucleoside ProTide analogues.
  • (n.d.). microwave-assisted synthesis of nitrogen heterocycles.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ResearchGate. (2025, August 7). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
  • RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
  • LOCKSS. (2006, October 27). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES.
  • PubChem. (n.d.). Adenosine, N-(4-methoxybenzoyl)-.
  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions.
  • ResearchGate. (n.d.). (PDF) Synthesis of 4′- C -Methylnucleosides.
  • SciSpace. (n.d.). Purines. LXXIX.1)
  • YouTube. (2019, July 12).
  • PubMed. (2014, April 2). A one-step microwave-assisted synthetic method for an O/S-chemoselective route to derivatives of the first adenosine A3 PET radiotracer.

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Application

Application Note: Storage, Handling, and Reconstitution of N-[(4-methoxyphenyl)methyl]adenosine

[1] Abstract & Scientific Context N-[(4-methoxyphenyl)methyl]adenosine (also known as -(4-methoxybenzyl)adenosine or MB-Ad) is a potent -substituted adenosine analog.[1] Structurally related to the cytokinin Kinetin Ribo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scientific Context

N-[(4-methoxyphenyl)methyl]adenosine (also known as


-(4-methoxybenzyl)adenosine or MB-Ad) is a potent 

-substituted adenosine analog.[1] Structurally related to the cytokinin Kinetin Riboside , this compound exhibits significant biological activity, including cytotoxicity in various cancer cell lines, antiviral properties, and modulation of adenosine receptors (specifically A3 subtypes).

While the solid compound is relatively stable, its utility in biological assays is frequently compromised by improper solubilization and hydrolytic degradation . The glycosidic bond (linking the ribose to the purine base) and the


-substituent are susceptible to cleavage under acidic conditions or enzymatic attack.[1] This Application Note provides a rigorous, self-validating protocol to ensure the chemical integrity of MB-Ad from the freezer to the petri dish.

Physicochemical Profile

Understanding the physical limitations of the molecule is the first step in preventing experimental failure.

PropertySpecificationCritical Note
Chemical Name

-(4-methoxybenzyl)adenosine
Often confused with Kinetin (N6-furfuryladenine); verify structure.[1][2]
CAS Number 23666-24-2Verify against Certificate of Analysis (CoA).[1]
Molecular Weight ~387.39 g/mol Use this for precise molarity calculations.
Appearance White to off-white crystalline powderYellowing indicates oxidation or degradation.[1]
Solubility (DMSO) High (~20–100 mg/mL)Preferred solvent for stock solutions.
Solubility (Water) Very Low (< 1 mg/mL)Do NOT dissolve directly in media/buffer.
Hygroscopicity ModerateMoisture accelerates hydrolysis.

Protocol: Receipt and Long-Term Storage[1]

The "Cold Chain" Logic: Adenosine analogs are stable solids but degrade kinetically over time. Lowering the temperature reduces the kinetic energy available for degradation reactions (e.g., depurination).

Step-by-Step Procedure
  • Immediate Inspection: Upon receipt, inspect the vial for breakage. The powder should be free-flowing, not clumped (clumping indicates moisture ingress).

  • Desiccation: If the vial seal is compromised, place the vial in a vacuum desiccator for 2 hours before freezing.

  • Temperature: Store the solid powder at -20°C . For storage exceeding 2 years, -80°C is recommended.[1]

  • Protection: Store the vial inside a sealed bag containing a silica gel packet and protect from light (wrap in foil if the vial is clear), as the methoxybenzyl group can be photosensitive over long durations.

Protocol: Reconstitution and Solubilization

The "Solvent Trap": The most common failure mode is precipitation when the hydrophobic stock hits the aqueous culture media. This protocol mitigates "crashing out."

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

  • Vessel: Amber glass vials or polypropylene microcentrifuge tubes (polystyrene is incompatible with DMSO).

Methodology
  • Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (~20 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, catalyzing hydrolysis.

  • Calculation: Calculate the volume of DMSO required for a 50 mM or 100 mM stock solution.

    • Example: To make 100 mM stock from 10 mg of powder (MW 387.39):

      
      [1]
      
  • Dissolution: Add the DMSO. Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

    • Storage of Stock: -20°C (stable for 6 months) or -80°C (stable for 1 year).[1]

Workflow Visualization

The following diagrams illustrate the decision logic for storage and the critical path for experimental preparation.

Diagram 1: Compound Lifecycle Management

StorageLifecycle Receipt Compound Receipt Inspect Visual Inspection (Clumping = Wet) Receipt->Inspect Desiccate Desiccate (Vacuum/Silica) Inspect->Desiccate If clumped Freeze Solid Storage (-20°C, Dark) Inspect->Freeze If dry Desiccate->Freeze Reconstitute Reconstitution (Anhydrous DMSO) Freeze->Reconstitute Warm to RT first Aliquot Aliquot Stock (Single-Use) Reconstitute->Aliquot FreezeStock Stock Storage (-80°C preferred) Aliquot->FreezeStock

Caption: Logical flow for maximizing compound longevity from receipt to stock generation.

Diagram 2: Solubilization & Dilution Logic

DilutionLogic Stock 100 mM Stock (100% DMSO) Intermed Intermediate Dilution? (Optional) Stock->Intermed 1:10 in PBS Media Cell Culture Media (Aqueous) Stock->Media Direct Add (High Velocity Mixing) Precip Precipitation Risk! (Cloudy Solution) Intermed->Precip Likely Crash-out Media->Precip Slow Addition Success Active Assay (<0.5% DMSO) Media->Success Rapid Vortexing Final DMSO <0.5%

Caption: Critical dilution pathways. Direct addition with rapid mixing is preferred over intermediate aqueous dilutions to prevent precipitation.[1]

Experimental Application: Cell Culture

The "0.5% Rule": Most mammalian cells tolerate up to 0.5% DMSO. For a 100 mM stock, a 1:1000 dilution yields 100 µM final concentration at 0.1% DMSO.

  • Preparation: Pre-warm culture media to 37°C.

  • Dilution: Pipette the required volume of DMSO stock directly into the center of the media volume while vortexing or swirling rapidly.

    • Warning: Do not pipette the stock onto the side of the tube; the high local concentration will cause the compound to crystallize on the plastic.

  • Observation: Inspect the media under a microscope or bright light. If "snow" or turbidity is visible, the compound has precipitated and the concentration is invalid.

Quality Control (Self-Validation)

If assay results are inconsistent, validate the stock solution:

  • UV/Vis Spectroscopy: Dilute a small aliquot of the stock into ethanol/water (50:50). Adenosine analogs typically exhibit a

    
     around 260–270 nm . A shift in this peak or loss of absorbance suggests degradation.
    
  • TLC (Thin Layer Chromatography): Run on silica gel (Mobile phase: 10% Methanol in Dichloromethane). A single spot indicates purity; multiple spots indicate hydrolysis (often releasing free adenine/adenosine).

References

  • Cayman Chemical. Adenosine and Analogs Product Information.[3][4] (General handling of adenosine derivatives).[5][6]

  • MolNova. N6-(p-Methoxybenzyl)adenosine Product Datasheet. (Specific CAS and storage data).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10092434 (Related N6-substituted adenosines).[1]

  • Voller, J. et al. (2010). Anticancer activity of natural cytokinins: A structure-activity relationship study.[1][7] Phytochemistry. (Context on Cytotoxic Activity of N6-benzyl adenosines).

Sources

Method

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Adenosine and its N-Substituted Analogue, N-[(4-methoxyphenyl)methyl]-adenosine

Abstract This application note presents a detailed protocol for the separation and analysis of adenosine and its synthetic derivative, N-[(4-methoxyphenyl)methyl]-adenosine, using Thin-Layer Chromatography (TLC). Adenosi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the separation and analysis of adenosine and its synthetic derivative, N-[(4-methoxyphenyl)methyl]-adenosine, using Thin-Layer Chromatography (TLC). Adenosine, a polar nucleoside, and its significantly less polar N-substituted analogue pose a common challenge in chromatographic separation, often requiring carefully optimized systems for effective resolution. This guide provides a robust methodology employing normal-phase silica gel chromatography, detailing the selection of an appropriate mobile phase, sample preparation, and visualization techniques. The scientific rationale behind each step is elucidated to provide researchers with a deep understanding of the chromatographic principles at play. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry for reaction monitoring, purity assessment, and qualitative analysis.

Introduction to the Chromatographic Challenge

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique widely used for the separation of chemical mixtures.[1][2] Its principle lies in the differential partitioning of analytes between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action).[3] Compounds with a stronger affinity for the stationary phase travel shorter distances, resulting in lower Retention Factor (Rf) values, while compounds with a greater affinity for the mobile phase travel further up the plate, yielding higher Rf values.

Adenosine is a fundamental purine nucleoside composed of an adenine base linked to a ribose sugar. Its structure is rich in hydrogen bond donors and acceptors (hydroxyl and amine groups), rendering it a highly polar molecule.[4] In contrast, N-[(4-methoxyphenyl)methyl]-adenosine is a synthetic derivative where a bulky, nonpolar (4-methoxyphenyl)methyl group is attached to the N6-amino group of the adenine base. This substitution significantly increases the molecule's lipophilicity and reduces its overall polarity.

The substantial difference in polarity between adenosine and its N-substituted derivative necessitates a TLC system capable of resolving two compounds at opposite ends of the polarity spectrum. This guide provides a validated system to achieve clear separation and reliable identification.

Analyte Characterization & Expected TLC Behavior

A foundational understanding of the physicochemical properties of the analytes is critical for designing an effective TLC system.

PropertyAdenosineN-[(4-methoxyphenyl)methyl]-adenosineRationale for Difference
Molecular Weight 267.24 g/mol 387.42 g/mol (calculated)Addition of the (4-methoxyphenyl)methyl group.
Polarity HighLow to ModerateThe methoxyphenylmethyl group is nonpolar and shields the polar N6-amine, significantly reducing overall polarity.
cLogP (Predicted) ~ -1.0 to -2.0[5]~ +1.5 to +2.5 (Estimated)The addition of the aromatic and ether functionalities drastically increases lipophilicity.
Hydrogen Bonding Strong H-bond donor & acceptorReduced H-bond donor capacityThe N6-amine is substituted, removing one N-H bond available for hydrogen bonding.
Expected TLC Behavior Low Rf value (strong interaction with polar silica)High Rf value (weaker interaction with silica, stronger affinity for the less polar mobile phase)Polar compounds adhere strongly to the polar stationary phase, while less polar compounds are more readily carried by the mobile phase.

Experimental Workflow & Protocol

This section outlines the complete, step-by-step protocol for the successful TLC separation of adenosine and N-[(4-methoxyphenyl)methyl]-adenosine.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. The F₂₅₄ indicator allows for visualization under UV light.[6]

  • Analytes:

    • Adenosine (≥99% purity)

    • N-[(4-methoxyphenyl)methyl]-adenosine (synthesis intermediate or standard)

  • Solvents (HPLC grade or equivalent):

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Ammonium Hydroxide (NH₄OH, 28-30% solution)

  • Apparatus:

    • TLC developing chamber with a tight-fitting lid

    • Micropipettes or capillary tubes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm)

    • Fume hood

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the TLC protocol.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Prepare Mobile Phase (DCM:MeOH:NH₄OH) B Prepare Analyte Solutions (in Methanol) C Prepare & Mark TLC Plate D Spot Analytes on Baseline C->D Spotting F Develop TLC Plate D->F Placement E Saturate Developing Chamber E->F G Dry Developed Plate F->G Elution Complete H Visualize under UV Light (254 nm) G->H I Calculate Rf Values H->I

Caption: Experimental workflow for TLC analysis.

Detailed Step-by-Step Protocol

Step 1: Preparation of the Mobile Phase

  • In a fume hood, carefully prepare the mobile phase. A recommended starting composition for effective separation is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH) .

  • Combine the solvents in a ratio of 90:9:1 (DCM:MeOH:NH₄OH) by volume in a clean, dry beaker or flask.

  • Causality:

    • DCM: A solvent of moderate polarity that serves as the main carrier.

    • MeOH: A polar solvent added to increase the eluting strength of the mobile phase, necessary to move the highly polar adenosine off the baseline.[7]

    • NH₄OH: A small amount of base is crucial. Adenosine has acidic hydroxyl groups and the purine ring can interact strongly with the slightly acidic silica gel surface. The ammonia deprotonates surface silanol groups and prevents strong, irreversible binding, reducing streaking and ensuring compact spots for the polar analyte.[8]

Step 2: Preparation of Analyte Solutions

  • Prepare individual stock solutions of adenosine and N-[(4-methoxyphenyl)methyl]-adenosine in methanol at a concentration of approximately 1 mg/mL.

  • Also prepare a co-spot solution containing both analytes at the same concentration.

  • Ensure the analytes are fully dissolved. Gentle warming or sonication may be required.

Step 3: Preparing the TLC Plate

  • Handle the TLC plate only by the edges to avoid contaminating the silica surface with skin oils.

  • Using a pencil (never a pen, as ink will chromatograph), lightly draw a straight line across the plate, approximately 1 cm from the bottom edge. This is the origin or baseline .[9]

  • Make small tick marks on the origin line to indicate where each sample will be applied. Ensure they are at least 0.5 cm apart.

Step 4: Spotting the Plate

  • Using a micropipette or capillary tube, apply a small spot (1-2 µL) of each analyte solution to its designated tick mark on the origin line.

  • Keep the spots as small and concentrated as possible (ideally 1-2 mm in diameter) for optimal resolution.

  • Allow the solvent to fully evaporate between applications if multiple applications are needed to increase concentration.[10]

  • Spot the individual components and the co-spot mixture on the same plate for direct comparison.

Step 5: Developing the Chromatogram

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. The solvent level must be below the origin line on the TLC plate.[10]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes even solvent front migration and improves reproducibility.[7]

  • Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the filter paper.

  • Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.

  • When the solvent front has reached approximately 1 cm from the top edge of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

Step 6: Visualization and Analysis

  • Allow the plate to air-dry completely in a fume hood to evaporate all residual mobile phase.

  • Visualize the plate under a short-wave UV lamp (254 nm). The purine rings of both adenosine and its derivative are UV-active and will appear as dark spots against the fluorescent green background of the plate.[6][11]

  • Lightly circle the observed spots with a pencil, as they will disappear once the UV lamp is removed.

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Results and Discussion

Interpreting the Chromatogram

Following the protocol, a clear separation between the two analytes should be observed.

  • Adenosine: Due to its high polarity and strong interaction with the silica gel, it will have a low Rf value , typically in the range of 0.10 - 0.25 .

  • N-[(4-methoxyphenyl)methyl]-adenosine: Being significantly less polar, it will have a much weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase, resulting in a high Rf value , typically in the range of 0.60 - 0.80 .

  • Co-spot: This lane will show two distinct, well-separated spots corresponding to the Rf values of the individual components, confirming the identity of the spots in a mixture.

Caption: Idealized TLC plate showing separation.

Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
Spots remain on the origin (Rf ≈ 0) Mobile phase is not polar enough.Increase the proportion of methanol in the mobile phase (e.g., to 90:14:1 DCM:MeOH:NH₄OH).[8]
Spots are too high (Rf > 0.9) Mobile phase is too polar.Decrease the proportion of methanol. This is unlikely for adenosine but may occur for very nonpolar derivatives.
Streaking of spots Sample is too concentrated; strong analyte-silica interaction (especially for polar compounds).Dilute the sample solution before spotting. Ensure ammonium hydroxide is included in the mobile phase to mitigate acidic site interactions.[10]
Irregular solvent front Improper chamber saturation; TLC plate touching the chamber wall or filter paper.Ensure the chamber is properly sealed and saturated. Reposition the plate so it stands freely.
No spots visible under UV Sample concentration is too low; compound is not UV-active.Spot the sample multiple times in the same location, allowing it to dry in between. Both analytes are UV-active, so this indicates a concentration issue.[10]

Conclusion

The TLC system described, utilizing a 90:9:1 mixture of dichloromethane, methanol, and ammonium hydroxide, provides an effective and reproducible method for the separation of polar adenosine from its nonpolar N-[(4-methoxyphenyl)methyl]-adenosine derivative on silica gel plates. The inclusion of a polar modifier (methanol) and a basic additive (ammonium hydroxide) is critical for achieving good resolution and spot morphology. This application note serves as a comprehensive guide for researchers requiring a reliable analytical tool for the qualitative assessment of reactions and purity involving these and structurally similar compounds.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester Department of Chemistry. Chromatography: TLC Tips. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. (n.d.). Figure S2. TLC images of nucleosides. [Link]

  • LibreTexts Chemistry. (2021, April 1). Thin Layer Chromatography (TLC). [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • MDPI. (2019, October 9). Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights. [Link]

  • University of Colorado Boulder Organic Chemistry. Thin Layer Chromatography (TLC). [Link]

  • National Center for Biotechnology Information. (n.d.). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • University of Wisconsin-Madison. (2020, March). Thin Layer Chromatography. [Link]

  • ResearchGate. (n.d.). The logP values calculated with two methods and three basis sets. [Link]

  • National Center for Biotechnology Information. (n.d.). Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents. [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

  • Jant's web site. (2025, May 6). Physicochemical parameters for drug candidate compounds. [Link]

  • Current Protocols. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • NodePit. (2026, January 25). logP. [Link]

  • Nature. (2016, October 11). PAI: Predicting adenosine to inosine editing sites by using pseudo nucleotide compositions. [Link]

  • ACS Publications. (2024, June 6). 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization. [Link]

  • Chemaxon. LogP and logD calculations. [Link]

  • UCLA Chemistry. Thin Layer Chromatography (TLC). [Link]

  • University of New Hampshire. CHEM 344 Thin Layer Chromatography. [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • PubChem. Adenosine, N-(4-methoxybenzoyl)-. [Link]

  • PubMed. (2000, June 15). Polarity of A2b adenosine receptor expression determines characteristics of receptor desensitization. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells. [Link]

  • Inxight Drugs. 2-(4-METHOXYPHENYL)ADENOSINE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthetic yield of Adenosine, N-[(4-methoxyphenyl)methyl]-

Technical Support Center: Optimization of -[(4-methoxyphenyl)methyl]adenosine Topic: Synthetic Yield Improvement & Process Troubleshooting CAS Registry Number: 23666-24-2 Synonyms: -(4-Methoxybenzyl)adenosine; -p-Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of -[(4-methoxyphenyl)methyl]adenosine

Topic: Synthetic Yield Improvement & Process Troubleshooting

CAS Registry Number: 23666-24-2 Synonyms:


-(4-Methoxybenzyl)adenosine; 

-p-Methoxybenzyladenosine Support Tier: Level 3 (Senior Application Scientist)[1]

Module 1: Critical Process Parameters (CPP)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have analyzed the common failure modes for


-functionalized nucleosides. The synthesis of 

-[(4-methoxyphenyl)methyl]adenosine
is best achieved via Nucleophilic Aromatic Substitution (

)
using 6-chloropurine riboside as the electrophile.[1]

While direct alkylation of adenosine is possible, it often results in N-1 alkylation followed by a complex Dimroth rearrangement, leading to poor yields and difficult purification. The protocol below focuses on the displacement of the 6-chloro group, which is the industry "Gold Standard" for high-yield synthesis.

The Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


).[1] The 4-methoxybenzylamine acts as the nucleophile, attacking the C-6 position of the purine ring. The electron-withdrawing nature of the purine system facilitates this attack, but the reaction rate and yield are heavily dependent on solvent polarity , temperature , and proton scavenging .
Key Optimization Variables
ParameterRecommended SettingTechnical Rationale
Starting Material 6-Chloropurine ribosideSuperior leaving group (Cl⁻) compared to native adenosine (NH₂⁻ is a poor leaving group).[1]
Nucleophile 4-Methoxybenzylamine (1.2 eq)Use slight excess to drive kinetics.[1] Large excess complicates workup.
Base Triethylamine (

) or DIPEA (1.5 eq)
Essential to neutralize the HCl byproduct.[1] Acidic conditions can depurinate the ribose (cleave the glycosidic bond).
Solvent Ethanol (Anhydrous) or n-ButanolProtic solvents stabilize the transition state.[1] Anhydrous conditions prevent hydrolysis to Inosine.
Temperature Reflux (

C)
Required to overcome the activation energy of the

on the electron-rich purine.[1]

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction shows incomplete conversion by TLC after 24 hours. How do I push it to completion?

Diagnosis: The nucleophilicity of the amine may be compromised, or the reaction temperature is insufficient.

  • Solution A (Thermodynamic): Switch solvent from Ethanol to n-Butanol or Isopropanol .[1] This allows for a higher reflux temperature (

    
    C vs 
    
    
    
    C), significantly increasing the reaction rate.
  • Solution B (Reagent Quality): Check your 4-methoxybenzylamine. If it is dark or yellow, it has oxidized. Distill the amine or purchase a fresh bottle. Oxidized impurities inhibit the

    
     mechanism.
    
  • Solution C (Catalysis): Add a catalytic amount (0.1 eq) of NaI (Sodium Iodide).[1] This generates a transient 6-iodopurine intermediate in situ, which is more reactive toward the amine.

Q2: I am seeing a major side product with a lower Rf value (more polar). What is it?

Diagnosis: This is likely Inosine (or the 4-methoxybenzyl-inosine derivative if N-1 attack occurred).[1]

  • Root Cause: Hydrolysis of the 6-chloro group by water. 6-Chloropurine riboside is susceptible to hydrolysis in basic aqueous conditions.[1]

  • Fix: Ensure your Ethanol/Butanol is anhydrous . Keep the reaction under a nitrogen atmosphere. Do not use aqueous base; use organic bases like Triethylamine.

Q3: The product is oiling out and won't crystallize. How do I purify it?

Diagnosis:


-benzyl derivatives are often lipophilic and trap solvent.[1]
  • Protocol:

    • Evaporate the reaction solvent completely.

    • Redissolve the residue in a minimum amount of hot Ethyl Acetate .

    • Add Hexanes dropwise until turbidity appears.

    • Let it stand at

      
      C overnight.
      
  • Alternative: If crystallization fails, use Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 2% to 5% Methanol in Dichloromethane (DCM).[1] The product usually elutes around 4% MeOH.

Module 3: Experimental Protocol (High-Yield Standard)

Objective: Synthesis of


-[(4-methoxyphenyl)methyl]adenosine at >85% isolated yield.

Reagents:

  • 6-Chloropurine riboside (1.0 g, 3.5 mmol)[1]

  • 4-Methoxybenzylamine (0.57 g, 4.2 mmol, 1.2 eq)[1]

  • Triethylamine (0.53 g, 5.25 mmol, 1.5 eq)[1]

  • Ethanol (Anhydrous, 20 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add 6-Chloropurine riboside and anhydrous Ethanol. Stir until a suspension forms.

  • Addition: Add Triethylamine via syringe, followed by the dropwise addition of 4-Methoxybenzylamine.

  • Reaction: Heat the mixture to reflux (

    
    C) . The solid starting material should dissolve within 30-60 minutes as it reacts.[1]
    
  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
    • Note: The product is often fluorescent under UV due to the extended conjugation.

  • Workup: Once complete (approx. 4-6 hours), cool to room temperature.

    • Option A (Precipitation): If solids form upon cooling, filter and wash with cold ethanol.

    • Option B (Extraction): If no solid, evaporate solvent in vacuo. Partition residue between Ethyl Acetate (50 mL) and Water (20 mL) to remove triethylammonium chloride salts.[1] Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via column chromatography (DCM:MeOH 95:5).

Module 4: Process Visualization

Figure 1: Synthetic Workflow & Decision Logic

G Start Start: 6-Chloropurine Riboside Reagents Add: 4-Methoxybenzylamine + Et3N Solvent: Anhydrous EtOH Start->Reagents Process Reflux (78°C) for 4-6 Hours Reagents->Process Check TLC Check (10% MeOH/DCM) Process->Check Complete Reaction Complete Check->Complete SM Consumed Incomplete Incomplete Conversion Check->Incomplete SM Remains Impurity Hydrolysis Product (Inosine) Check->Impurity Lower Rf Spot Workup Evaporate & Partition (EtOAc / Water) Complete->Workup Boost Action: Switch to n-Butanol (117°C) or Add NaI Catalyst Incomplete->Boost Dry Action: Dry Solvent & Reagents Restart under N2 Impurity->Dry Purify Crystallize (EtOH) or Column (DCM:MeOH) Workup->Purify Boost->Process Dry->Start

Caption: Operational logic flow for the synthesis and troubleshooting of


-substituted adenosine derivatives.
Figure 2: Mechanistic Pathway ( )

Reaction SM 6-Cl-PuRib (Electrophile) TS Meisenheimer-like Transition State SM->TS + Amine Nuc Amine (Nucleophile) Nuc->TS Prod N6-Product TS->Prod - Cl⁻ Salt Et3N·HCl (Salt) TS->Salt + Et3N

Caption: Simplified mechanistic view of the Nucleophilic Aromatic Substitution on the purine ring.

References

  • PubChem. Adenosine, N-[(4-methoxyphenyl)methyl]- (Compound Summary). National Library of Medicine. [Link][1]

  • Daly, J. W., et al. (1986).[1] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor.[1] Journal of Medicinal Chemistry, 29(1), 59-72.[1] (Establishes the standard

    
     protocol for N6-substitution).
    [Link]
    
  • Kikugawa, K., et al. (1973).[1] Platelet aggregation inhibitors. 2. Chemical synthesis and biological activity of N6-substituted adenosines. Journal of Medicinal Chemistry. (Foundational work on 6-chloropurine riboside displacement). [Link]

  • Wan, Z., et al. (2006).[1] Microwave-assisted efficient synthesis of N6-substituted adenosines.[1] Tetrahedron Letters. (Modern optimization technique).[1] [Link]

Sources

Optimization

Technical Support Center: Degradation Analysis of Adenosine, N-[(4-methoxyphenyl)methyl]-

Welcome to the Technical Support Center for the structural identification and troubleshooting of Adenosine, N-[(4-methoxyphenyl)methyl]- (also known as N6-(4-methoxybenzyl)adenosine). This resource is designed for analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural identification and troubleshooting of Adenosine, N-[(4-methoxyphenyl)methyl]- (also known as N6-(4-methoxybenzyl)adenosine). This resource is designed for analytical chemists and drug development professionals conducting forced degradation studies, stability-indicating assay development, and LC-MS/MS structural elucidation.

Chemical Profile & Mechanistic Causality

Adenosine, N-[(4-methoxyphenyl)methyl]- (C18H21N5O5, MW: 387.4 g/mol ) is an adenosine analog characterized by an electron-donating methoxybenzyl group at the N6 position[1]. While generally stable under standard storage conditions, it is highly susceptible to specific environmental stresses[]. Understanding the causality behind its degradation is critical for accurate analytical profiling:

  • Acidic Susceptibility: The N-glycosidic bond connecting the purine base to the ribose sugar is the most fragile point of the molecule. Protonation of the purine ring (at N3 or N7) under acidic conditions turns the base into an excellent leaving group, drastically lowering the activation energy for bond cleavage[3].

  • Oxidative Vulnerability: The electron-donating nature of the 4-methoxy group increases the electron density at the benzylic carbon, making it a prime target for oxidative dealkylation compared to unsubstituted benzyladenosine derivatives.

  • Enzymatic/Metabolic Cleavage: In biological matrices, phosphorolytic cleavage of the N-glycosidic bond serves as a central catabolic reaction for adenosine analogs[4].

Degradation_Pathways Parent Adenosine, N-[(4-methoxyphenyl)methyl]- Parent Compound Acid Acidic Cleavage (pH < 3) Parent->Acid Oxidation Oxidative Stress (H2O2 / ROS) Parent->Oxidation Metabolic O-Demethylation (Metabolic/Harsh) Parent->Metabolic Prod1 N6-(4-Methoxybenzyl)adenine Loss of Ribose (-132 Da) Acid->Prod1 Prod2 Adenosine Loss of Methoxybenzyl (-120 Da) Oxidation->Prod2 Prod3 N6-(4-Hydroxybenzyl)adenosine Loss of Methyl (-14 Da) Metabolic->Prod3

Fig 1. Primary degradation pathways of N6-(4-methoxybenzyl)adenosine.

Quantitative Degradation Profiles

To facilitate rapid identification during LC-MS/MS analysis, the expected mass shifts and chromatographic behaviors of the primary degradation products are summarized below.

Degradation ProductMechanismFormulaExact Mass [M+H]+Mass Shift (ΔDa)Expected RT Shift
Parent Compound N/AC18H21N5O5388.16150Reference
N6-(4-Methoxybenzyl)adenine N-Glycosidic CleavageC13H13N5O256.1193-132.0422Later (More hydrophobic)
Adenosine Oxidative DealkylationC10H13N5O4268.1040-120.0575Earlier (More hydrophilic)
N6-(4-Hydroxybenzyl)adenosine O-DemethylationC17H19N5O5374.1459-14.0156Earlier (Increased polarity)

Self-Validating Experimental Protocol: Forced Degradation & LC-MS/MS

To ensure data integrity, every degradation workflow must be a self-validating system. The following protocol embeds internal controls to differentiate true chemical degradation from analytical artifacts.

LCMS_Workflow S1 1. Stress Induction S2 2. Quench & Spike ISTD S1->S2 S3 3. LC-UV Separation S2->S3 S4 4. MS/MS Detection S3->S4 S5 5. Mass Balance Analysis S4->S5

Fig 2. Self-validating LC-MS/MS workflow for degradation product identification.

Step-by-Step Methodology

Step 1: Stress Induction (The "Trigger")

  • Prepare a 1 mg/mL stock of the parent compound in Methanol.

  • Dilute to 100 µg/mL in the stressor matrix (e.g., 0.1 M HCl for acid stress, 3% H2O2 for oxidative stress).

  • Causality: Using a co-solvent ensures the lipophilic methoxybenzyl group does not cause precipitation during aqueous stress induction.

Step 2: Quenching & Internal Standard Addition (The "Lock")

  • At designated time points (e.g., 1h, 4h, 24h), transfer 100 µL of the stressed sample into 900 µL of a quenching buffer (e.g., 0.1 M NaOH to neutralize acid).

  • Spike with a stable-isotope-labeled internal standard (ISTD), such as Adenosine-13C5.

  • Causality: Quenching immediately halts the degradation kinetics, preventing artifact generation while sitting in the autosampler. The ISTD corrects for matrix effects and ionization suppression.

Step 3: Chromatographic Separation (The "Resolution")

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Causality: A shallow gradient is mandatory. Isobaric degradants and in-source fragments must be separated by Retention Time (RT) before entering the mass spectrometer.

Step 4: HRMS Detection (The "Identification")

  • Run in ESI+ mode using Data-Dependent Acquisition (DDA).

  • Causality: ESI+ is ideal because the basic nitrogen atoms on the purine ring readily accept protons, yielding strong [M+H]+ signals.

Troubleshooting Guides & FAQs

Q: During LC-MS analysis, I observe a massive peak at m/z 256.1 (N6-(4-methoxybenzyl)adenine), but the UV trace (260 nm) only shows the parent compound. Is my sample degrading rapidly? A: This is a classic case of in-source fragmentation , not chemical degradation.

  • Causality: The N-glycosidic bond of adenosine analogs is highly labile under the thermal and electrical stress of an Electrospray Ionization (ESI) source. The energy cleaves the ribose moiety (-132 Da) before the ions even reach the mass analyzer[3].

  • Self-Validation: Always cross-reference the Extracted Ion Chromatogram (XIC) with the UV trace. If the m/z 256.1 peak perfectly co-elutes with the parent m/z 388.1 peak, it is an MS artifact. True degradation products will have a different retention time (typically eluting later, as the loss of the polar ribose increases hydrophobicity).

Q: In forced oxidation studies (e.g., 3% H2O2), my mass balance drops below 70%. The parent compound decreases, but the degradant peaks don't make up the difference. Where is the rest of the compound? A: You are likely losing the primary degradants to secondary over-oxidation.

  • Causality: While the primary oxidative pathway involves dealkylation at the N6 position (yielding adenosine and 4-methoxybenzaldehyde), the electron-rich nature of the purine ring makes the resulting adenosine highly susceptible to further oxidation (e.g., N-oxide formation or ring-opening). Furthermore, strong oxidizing agents can completely decompose the benzyl moiety[].

  • Self-Validation: Perform a high-frequency time-course study (e.g., 30m, 1h, 2h, 4h). If the primary degradant peaks rise and then fall while the parent continues to decrease, secondary degradation is occurring.

Q: Why does acid hydrolysis occur much faster than base hydrolysis for this specific compound? A: The degradation kinetics are strictly driven by the protonation state of the purine ring.

  • Causality: Under acidic conditions (pH < 3), the N3 or N7 positions of the purine ring become protonated. This creates a strong electron-withdrawing effect across the molecule, turning the purine base into an excellent leaving group and drastically lowering the activation energy required for N-glycosidic bond cleavage[3]. Under basic conditions, the molecule remains unprotonated, rendering the bond significantly more stable.

Q: Can I use Adenosine Deaminase (ADA) to selectively cleave the N6 group for analytical mapping? A: No, ADA will not work efficiently on this compound.

  • Causality: While ADA readily deaminates native adenosine into inosine, bulky substituents at the N6 position (such as the 4-methoxybenzyl group) create severe steric hindrance within the enzyme's active site, effectively protecting the molecule from ADA-mediated deamination.

References

  • Title: Adenosine, N-[(4-methoxyphenyl)
  • Title: CAS 4294-16-0 (N6-Benzyl Adenosine)
  • Title: The Inside Story of Adenosine Source: MDPI URL
  • Title: Influence of Sodium Cationization versus Protonation on the Gas-Phase Conformations and Glycosidic Bond Stabilities of 2′-Deoxyadenosine and Adenosine Source: ResearchGate URL

Sources

Troubleshooting

Preventing oxidation of N6-(4-methoxybenzyl)adenosine during storage

Welcome to the technical support center for N6-(4-methoxybenzyl)adenosine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N6-(4-methoxybenzyl)adenosine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical nucleoside analog. The stability of your compound is paramount for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxidative degradation during storage and handling.

Troubleshooting Guide: Diagnosing and Preventing Oxidation

This section addresses specific issues you may encounter, providing not just a solution but the underlying scientific rationale to empower your experimental choices.

Q1: My experimental results have become inconsistent. I suspect my N6-(4-methoxybenzyl)adenosine stock solution has degraded. How can I confirm this?

A1: Inconsistent results are a primary indicator of compound degradation. Confirmation requires a systematic analytical approach.

  • The First Step: Chromatographic Purity Assessment. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection. Compare a chromatogram of your current stock solution against a certified reference standard or a sample from a newly opened container. Degradation is indicated by:

    • A decrease in the area of the main peak corresponding to N6-(4-methoxybenzyl)adenosine.

    • The appearance of new, often more polar (earlier eluting), impurity peaks.

    • Forced degradation studies, where the compound is intentionally exposed to stress like acid, base, or oxidizers, are used to generate likely degradation products and validate that the analytical method can detect them.[1][2][3][4]

  • Identifying the Culprit: Mass Spectrometry. If new peaks are observed, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step. The mass-to-charge ratio (m/z) of the impurity peaks can help identify the oxidative products. For adenosine analogs, an increase of 16 atomic mass units (amu) often suggests the addition of an oxygen atom (e.g., N-oxide formation or hydroxylation on the purine ring).[5]

  • Visual Workflow for Troubleshooting:

    G A Inconsistent Experimental Results B Visually Inspect Sample (Solid or Solution) A->B C Discoloration or Precipitation? B->C D High Probability of Degradation C->D Yes K No Visual Change C->K No E Run Comparative HPLC Analysis (vs. New Standard) D->E F New Peaks or Reduced Main Peak? E->F G Degradation Confirmed F->G Yes J No Obvious Degradation. Investigate Other Experimental Variables. F->J No H Perform LC-MS to Identify Degradants G->H I Review Storage/Handling Protocols (See FAQs & Protocols Below) H->I K->E

Q2: I've confirmed oxidation. What are the likely chemical hotspots on the N6-(4-methoxybenzyl)adenosine molecule?

A2: Nucleosides have several sites susceptible to oxidation. [6]Understanding these helps in predicting degradation products.

  • Purine Ring System: The electron-rich purine core is a primary target. Oxidation can occur at the C8 position to form an 8-oxo derivative, or at the nitrogen atoms to form N-oxides. These are common degradation pathways for adenosine itself. [5][7]* N6-Alkyl Group: The N6-substituent is another vulnerable site. For N6-methyladenosine, enzymatic and chemical oxidation can produce N6-hydroxymethyladenosine and N6-formyladenosine. [8][9]A similar pathway could occur at the benzylic carbon of the 4-methoxybenzyl group, forming a secondary alcohol or ketone.

  • Ribose Moiety: While generally more stable, the ribose sugar can also be oxidized, though this is typically less favored than purine ring oxidation.

    G cluster_key Potential Oxidation Sites mol key_purine Purine Ring (N-oxides, 8-oxo) key_benzyl Benzylic Carbon p1 p1->mol 1 p2 p2->mol 2

    Figure 2. Potential sites of oxidation on N6-(4-methoxybenzyl)adenosine.

Q3: How do I properly prepare a stock solution to minimize the risk of oxidation from the very beginning?

A3: The preparation of your stock solution is a critical control point. The goal is to eliminate atmospheric oxygen from both the solvent and the vial's headspace.

  • Causality: Dissolved oxygen in common laboratory solvents is a primary driver of oxidation for sensitive compounds. Simply placing a vial in the freezer is insufficient if oxygen is already present in the solution or headspace.

  • Solution: The solution is to use degassed solvents and to replace the air in the vial with an inert gas, a process known as blanketing or sparging. [10][11][12][13]Nitrogen and argon are the most common choices due to their inert nature. [14] See Protocol 1 and Protocol 2 below for detailed, step-by-step instructions on preparing degassed solvents and handling the compound under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for N6-(4-methoxybenzyl)adenosine in its solid form? A: For maximum long-term stability, the solid compound should be stored at -20°C or, preferably, -80°C . It should be kept in a tightly sealed, light-resistant (amber) vial. Before opening, the vial must be allowed to warm completely to room temperature to prevent condensation of atmospheric moisture onto the solid, as water can accelerate degradation.

Q: How long can I store stock solutions? A: The stability of solutions is significantly lower than that of the solid material. When prepared correctly using degassed solvents and stored under an inert gas atmosphere (see protocols), we recommend the following:

  • -80°C: Up to 6 months

  • -20°C: Up to 1 month [15]Avoid repeated freeze-thaw cycles. We strongly advise aliquoting the stock solution into single-use vials to preserve the integrity of the main stock.

Q: My solvent is DMSO. Do I still need to degas it? A: Yes. While dimethyl sulfoxide (DMSO) is a polar aprotic solvent and less prone to forming explosive peroxides than ethers, it readily absorbs atmospheric moisture and contains dissolved oxygen. For sensitive compounds like N6-(4-methoxybenzyl)adenosine, degassing high-purity, anhydrous DMSO before use is a critical best practice.

Q: Can I add an antioxidant to my solution? A: While antioxidants are used to stabilize some pharmaceutical formulations, adding one to a stock solution for research is generally not recommended. It introduces an additional, reactive chemical into your system, which could interfere with your experiments. The preferred and cleaner method is the rigorous exclusion of oxygen. Some nucleoside analogs themselves have been studied for antioxidant properties, but the primary goal here is to preserve the parent compound. [6][16]

Storage and Handling Recommendations Summary
ConditionSolid CompoundStock Solution
Temperature -20°C (long-term), -80°C (archival)-20°C (≤1 month), -80°C (≤6 months) [15]
Atmosphere Tightly sealed vialHeadspace flushed with inert gas (N₂ or Ar) [10][11][13]
Light Protect from light (amber vial)Protect from light (amber vial)
Solvent N/AHigh-purity, anhydrous, and freshly degassed
Handling Warm to room temp before openingAliquot to avoid freeze-thaw cycles
Experimental Protocols

These protocols provide a self-validating system for maintaining the integrity of your compound.

Protocol 1: Handling and Weighing Under an Inert Atmosphere

Principle: This protocol minimizes exposure of the solid compound to atmospheric oxygen and moisture during weighing and initial solubilization.

  • Preparation: Place the sealed vial of N6-(4-methoxybenzyl)adenosine, your chosen solvent, and all necessary labware (spatula, weigh boat, vials) into a nitrogen- or argon-filled glovebox. Alternatively, use a Schlenk line setup.

  • Equilibration: Allow the compound vial to equilibrate to the ambient temperature inside the glovebox or on the benchtop before opening. This prevents moisture condensation.

  • Weighing: Quickly weigh the desired amount of the solid.

  • Dissolution: Add the degassed solvent (see Protocol 2) to the solid to create your stock solution.

  • Sealing: Tightly cap the vial containing the stock solution. If it will be stored outside the glovebox, wrap the cap with parafilm for an extra seal.

Protocol 2: Preparation of Degassed Solvents via Sparging

Principle: This method uses an inert gas to physically displace dissolved oxygen from a liquid solvent. [10][12]

  • Setup: Obtain a cylinder of high-purity nitrogen or argon with a regulator. Attach a sterile, flexible tube ending in a long needle or glass pipette.

  • Solvent: Pour the required volume of high-purity, anhydrous solvent into a flask or bottle.

  • Sparging: Submerge the tip of the needle or pipette deep into the solvent. Start a gentle, steady flow of the inert gas. You should see small bubbles rising through the liquid.

    • Caution: A violent flow will evaporate your solvent. A gentle bubbling is sufficient.

  • Duration: Sparge the solvent for at least 15-30 minutes.

  • Use/Storage: Use the solvent immediately for the best results. If you must store it, do so in a tightly sealed container with the headspace also flushed with the inert gas.

    G A Obtain High-Purity Anhydrous Solvent B Gently Bubble N₂ or Ar Through Solvent (15-30 min) A->B C Solvent is Now Degassed B->C E Dissolve Solid in Degassed Solvent C->E D Weigh Solid Compound (See Protocol 1) D->E F Flush Vial Headspace with N₂ or Ar E->F G Seal Tightly and Aliquot into Single-Use Vials F->G H Store at -80°C G->H

    Figure 3. Recommended workflow for preparing and storing stock solutions.
References
  • Inerting, Blanketing and Purging. Air Liquide Australia. [Link]

  • Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON. [Link]

  • Intramolecular Photo-Oxidation as a Potential Source to Probe Biological Electron Damage: A Carboxylated Adenosine Analogue as Case Study. MDPI. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Potentiality of Nucleoside as Antioxidant by Analysis on Oxidative Susceptibility, Drug Discovery, and Synthesis. PubMed. [Link]

  • Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. PMC. [Link]

  • Potentiality of Nucleoside as Antioxidant by Analysis on Oxidative Susceptibility, Drug Discovery, and Synthesis. ResearchGate. [Link]

  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PMC. [Link]

  • Sawhorse Waveform Voltammetry for Selective Detection of Adenosine, ATP, and Hydrogen Peroxide. ACS Publications. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS Online. [Link]

  • Fast-scan Cyclic Voltammetry for the Characterization of Rapid Adenosine Release. PMC. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. [Link]

  • Simultaneous Detection of Adenosine Triphosphate and Glucose Based on the Cu-Fenton Reaction. MDPI. [Link]

  • Changes in levels of adenosine oxidation products in rRNA following exposure of ribosome and rRNA to oxidative stress. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Evolution of a strategy for the chemical modification of N6mdA in... ResearchGate. [Link]

  • Adenosine Injection USP Label. FDA. [Link]

  • N6-Hydroperoxymethyladenosine: a new intermediate of chemical oxidation of N6-methyladenosine mediated by bicarbonate-activated hydrogen peroxide. RSC Publishing. [Link]

  • Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. ResearchGate. [Link]

  • N6-methyladenosine regulates the stability of RNA:DNA hybrids in human cells. PubMed. [Link]

  • A General Approach to N6,C5'-Difunctionalization of Adenosine. NIH. [Link]

  • Nucleoside natural products and related analogs with potential therapeutic properties as antibacterial and antiviral agents. ResearchGate. [Link]

  • Adenosine, N-(4-methoxybenzoyl)-. PubChem. [Link]

  • Preparation method of N6-benzoyl adenosine.
  • Selective Chemical Functionalization at N6-Methyladenosine Residues in DNA Enabled by Visible-Light-Mediated Photoredox Catalysis. ACS Publications. [Link]

  • FTO-mediated formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA. He Lab, University of Chicago. [Link]

Sources

Optimization

Technical Support Center: Purification of Adenosine, N-[(4-methoxyphenyl)methyl]-

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Adenosine, N-[(4-methoxyphenyl)methyl]-, a key N6-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Adenosine, N-[(4-methoxyphenyl)methyl]-, a key N6-substituted adenosine analog. The following sections offer troubleshooting advice, detailed protocols, and answers to frequently asked questions, designed to ensure the attainment of high-purity material essential for reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Adenosine, N-[(4-methoxyphenyl)methyl]- sample?

A1: Impurities typically arise from the synthetic route used. In a typical synthesis involving the reaction of a 6-halopurine riboside with 4-methoxybenzylamine, you can expect several classes of impurities. These include unreacted starting materials, by-products from side reactions, and degradation products.[1][2] Identifying the likely contaminants is the first step in designing an effective purification strategy.

Table 1: Common Potential Impurities and Their Sources

Impurity ClassSpecific Example(s)Likely SourceRecommended Primary Removal Method
Starting Materials 6-chloropurine riboside, 4-methoxybenzylamineIncomplete reactionColumn Chromatography
By-products Bis-alkylated adenosine, other positional isomersNon-specific reaction conditionsColumn Chromatography, Preparative HPLC
Reagents/Salts Triethylamine hydrochloride, inorganic saltsReaction work-up and reagentsAqueous wash, Extraction, Recrystallization
Degradation Products Adenine, ribose-opened structuresExposure to harsh acidic/basic conditions or heat[3]Recrystallization, Chromatography
Residual Solvents DMF, Dichloromethane (DCM), Methanol (MeOH)Incomplete removal after reaction or chromatographyHigh-vacuum drying, Recrystallization

Q2: What is the most robust, first-line purification method for this compound?

A2: For most N-substituted adenosine derivatives, silica gel column chromatography is the most effective and widely used initial purification technique.[4][5] It is highly effective at separating the target molecule from less polar starting materials and more polar by-products based on differential adsorption to the stationary phase.[6]

Q3: How can I accurately assess the purity of my final product?

A3: A combination of analytical techniques is essential for confirming purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, typically using a C18 reversed-phase column.[7][8] Additionally, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the structural integrity of the compound and identifying any residual proton-containing impurities, including solvents.[7]

Q4: My compound appears to be degrading during purification. What precautions should I take?

A4: Adenosine derivatives can be sensitive to prolonged exposure to the acidic nature of standard silica gel. If you suspect degradation, consider using silica gel that has been neutralized with a base (e.g., pre-rinsing the column with a solvent mixture containing 0.5-1% triethylamine). Alternatively, using a less acidic stationary phase like alumina or employing rapid flash chromatography can minimize contact time and reduce degradation.

Section 2: Troubleshooting and Optimization Guides

This section addresses specific problems that may arise during the purification workflow.

Workflow Visualization: General Purification Strategy

cluster_0 Purification Workflow Crude_Product Crude Product (Post-Synthesis) Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Assessment (TLC / HPLC) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization (If Necessary) Purity_Check_1->Recrystallization Purity < 98% Final_Purity_Check Final Purity & Identity Confirmation (HPLC, NMR, MS) Purity_Check_1->Final_Purity_Check Purity ≥ 98% Recrystallization->Final_Purity_Check Pure_Product Pure Product (>98%) Final_Purity_Check->Pure_Product

Caption: General purification workflow for Adenosine, N-[(4-methoxyphenyl)methyl]-.

Problem Area: Silica Gel Column Chromatography

Q: My compound co-elutes with an impurity on the column. How can I improve separation?

A: Co-elution occurs when compounds have very similar affinities for the stationary phase in a given mobile phase.[6]

  • Logic & Causality: The separation is governed by the polarity balance between the stationary phase (polar silica), the mobile phase (less polar), and your compounds. To improve separation, you must alter this balance.

  • Solution 1: Adjust Mobile Phase Polarity. If impurities are eluting too closely, decrease the overall polarity of the eluent. For a typical Dichloromethane/Methanol (DCM/MeOH) system, this means reducing the percentage of MeOH. A shallower gradient (e.g., increasing MeOH from 1% to 5% over many column volumes instead of a step to 10%) can significantly enhance resolution.

  • Solution 2: Change Solvent System. Sometimes, a different solvent system offers unique selectivity. Consider switching to an Ethyl Acetate/Hexanes system, potentially with a small amount of methanol or triethylamine added to improve peak shape and solubility.

  • Solution 3: Use a Different Stationary Phase. If silica gel fails, consider reversed-phase chromatography where the stationary phase is non-polar (e.g., C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile). In this mode, non-polar compounds are retained more strongly.

Table 2: Troubleshooting Column Chromatography

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation Incorrect solvent polarity; Column overloading.Optimize the mobile phase using TLC; Reduce the amount of sample loaded onto the column.
Streaking/Tailing Compound is too polar for the eluent; Compound is acidic/basic; Sample is not fully dissolved.Increase mobile phase polarity; Add a modifier (e.g., 0.5% triethylamine for basic compounds); Ensure the sample is fully dissolved in a minimal amount of loading solvent.[9]
Low Product Recovery Irreversible adsorption to silica; Compound precipitation on the column.Use neutralized silica gel; Increase the polarity of the mobile phase at the end of the run to elute all remaining compounds.
Cracked Column Bed Improperly packed column; Running the column dry.Use the wet packing (slurry) method for a homogenous bed[6]; Ensure the solvent level never drops below the top of the silica.
Decision Tree: Optimizing Column Chromatography Separation

Start Problem: Poor Separation (Co-eluting spots on TLC) Check_Polarity Is the Rf value optimal (0.2-0.4)? Start->Check_Polarity Adjust_Solvent Adjust Mobile Phase: - Decrease % of polar solvent - Try a shallower gradient Check_Polarity->Adjust_Solvent No Check_Loading Is the column overloaded? (>1:30 sample-to-silica ratio) Check_Polarity->Check_Loading Yes Change_System Try a different solvent system (e.g., Ethyl Acetate/Hexanes) Adjust_Solvent->Change_System Success Separation Achieved Change_System->Success Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Consider_RP Consider Reversed-Phase Chromatography Check_Loading->Consider_RP No Reduce_Load->Success Consider_RP->Success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Problem Area: Recrystallization

Q: My sample has oiled out instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solution is too supersaturated.

  • Logic & Causality: Crystal formation is an ordered process of nucleation and growth. If the concentration of the solute is too high upon cooling, molecules crash out of solution as a disordered, often impure, liquid (oil).

  • Solution 1: Add More Solvent. Add small amounts of the hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool much more slowly. Slow cooling is critical for forming pure, well-defined crystals.

  • Solution 2: Use a Lower-Boiling Solvent. If the compound's melting point is lower than the solvent's boiling point, it will always melt before dissolving. Choose a solvent with a lower boiling point.

  • Solution 3: Use a Solvent/Anti-Solvent System. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly.

Section 3: Detailed Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol is a standard method for the purification of moderately polar compounds like N-substituted adenosines.

  • Stationary Phase Preparation:

    • Choose a column of appropriate size (a good rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or Hexane/Ethyl Acetate 9:1).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6] Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined by prior TLC analysis (aim for a target compound Rf of ~0.2-0.4).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH in a DCM/MeOH system). A typical gradient for this compound might be from 1% to 10% MeOH in DCM.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove all residual solvent.

Table 3: Recommended Solvent Systems for Chromatography

SystemPolarityTypical Use Case
Dichloromethane / MethanolHighGood general-purpose system for polar nucleosides.[10]
Ethyl Acetate / HexanesMediumUseful for separating less polar impurities.
Chloroform / AcetoneMedium-HighAlternative system offering different selectivity.
Water / Acetonitrile (Reversed-Phase)(Varies)For compounds that are difficult to purify on normal-phase silica.[8]
Protocol 2: Recrystallization

This protocol is used as a final polishing step to remove minor impurities and obtain a highly crystalline product.[11]

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or isopropanol are often good starting points for adenosine derivatives.

    • Test small amounts in vials: add a few milligrams of your compound and a few drops of solvent. A good solvent will not dissolve the compound cold but will dissolve it upon heating.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., in a hot water bath) and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

    • Dry the crystals thoroughly in a vacuum oven.

Protocol 3: Analytical HPLC for Purity Assessment

This method provides a quantitative measure of product purity.

Table 4: Representative Analytical HPLC Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating small organic molecules of moderate polarity.[8]
Mobile Phase A Water with 0.1% Formic Acid or 2 mM Ammonium Acetate[12]Provides protons for better ionization in MS and sharpens peaks.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic modifier to elute the compound.
Gradient 5% to 95% B over 10-15 minutesA broad gradient is effective for separating a wide range of potential impurities.
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[8]
Detection UV at 260 nmAdenosine and its derivatives have a strong UV absorbance maximum near this wavelength.[8]
Injection Volume 5 - 10 µLStandard volume to avoid column overloading.

Section 4: References

  • Jing, M., & Bowser, M. T. (2001). Retention and separation of adenosine and analogues by affinity chromatography with an aptamer stationary phase. PubMed. [Link]

  • Reyes-Esparza, J., et al. (2019). Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights. MDPI. [Link]

  • ResearchGate. (n.d.). Chromatographic retention of adenosine and 2-deoxyadenosine on the prepared boronate affinity hybrid monolith. ResearchGate. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Fujimoto, T., et al. (1998). Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. SciSpace. [Link]

  • Volpini, R., et al. (2011). Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators. PMC - NIH. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. HELIX Chromatography. [Link]

  • Moss, M. (2013). What is the most efficient method to prepare and purify nucleoside monophosphate? ResearchGate. [Link]

  • Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. [Link]

  • Kim, J., et al. (2002). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. PMC - NIH. [Link]

  • Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]

  • Lim, J. C., et al. (2022). Recrystallization of Adenosine for Localized Drug Delivery. PMC - NIH. [Link]

  • Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. [Link]

  • Cahyadi, E. R., et al. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. [Link]

  • Xue, X., et al. (2009). HPLC determination of adenosine in royal jelly. Food Chemistry. [Link]

  • Kolyachkina, G. L., et al. (2011). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. ResearchGate. [Link]

  • Mirante Sema. (n.d.). Recrystallization Of Meth. mirante.sema.ce.gov.br. [Link]

  • Singh, S., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

  • Pharmaffiliates. (n.d.). Adenosine-Impurities. Pharmaffiliates. [Link]

  • Sebastian, D., et al. (n.d.). A General Approach to N6,C5'-Difunctionalization of Adenosine. chem.wisc.edu. [Link]

  • Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. orgsyn.org. [Link]

  • Reddit. (2023). Satisfying recrystallization. Reddit. [Link]

  • Marin, R. M., et al. (2007). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. PubMed. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of N6-substituted adenosines. ResearchGate. [Link]

  • Vinola, J. S., et al. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PMC - NIH. [Link]

  • Tius, M. A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Ratajczak, T., et al. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. [Link]

  • ResearchGate. (2025). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N6-(4-methoxybenzyl)adenosine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Adenosine, N-[(4-methoxyphenyl)methyl]- (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Adenosine, N-[(4-methoxyphenyl)methyl]- (commonly known as N6-(4-methoxybenzyl)adenosine).

This molecule presents a unique analytical challenge: it possesses a highly polar ribose moiety, a basic adenine core, and a lipophilic 4-methoxybenzyl group. This structural complexity means that peak tailing is rarely caused by a single factor, but rather a combination of secondary silanol interactions, ionization mismatches, and solvation dynamics.

Below, you will find a diagnostic workflow, an in-depth troubleshooting FAQ, self-validating experimental protocols, and quantitative benchmarks to help you achieve ideal Gaussian peak shapes.

Diagnostic & Mechanistic Workflows

TroubleshootingWorkflow Start Analyze N6-(4-methoxybenzyl)adenosine Check Calculate USP Tailing Factor (Tf) Start->Check Decision Is Tf > 1.5? Check->Decision Pass Optimal Peak Shape Proceed to Quantitation Decision->Pass No Cause1 Check Mobile Phase pH (Silanol Interactions) Decision->Cause1 Yes Fix1 Adjust pH to < 3.0 or Add 0.1% TEA Modifier Cause1->Fix1 Cause2 Check Column Chemistry (Active Silanols) Fix1->Cause2 If tailing persists Fix2 Use Type B, End-capped or Polar-embedded C18 Cause2->Fix2 Cause3 Check Sample Injection (Solvent Mismatch) Fix2->Cause3 If tailing persists Fix3 Match Sample Solvent to Mobile Phase Reduce Injection Volume Cause3->Fix3 Fix3->Check Re-evaluate

Diagnostic workflow for identifying and resolving HPLC peak tailing in adenosine derivatives.

SilanolMechanism Analyte N6-(4-methoxybenzyl)adenosine (Basic Adenine Nitrogen) Interaction Secondary Cation-Exchange Interaction Analyte->Interaction Silanol Ionized Silanol (Si-O⁻) Mid-pH Conditions Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result Solution1 Acidic Mobile Phase (pH < 3) Protonates to Si-OH Solution1->Silanol Neutralizes Solution2 Add TEA (0.1%) Competitively Binds Si-O⁻ Solution2->Silanol Blocks Solution3 End-capped Column Chemically Blocks Si-OH Solution3->Silanol Derivatizes

Mechanistic pathways of silanol-induced peak tailing and targeted chemical interventions.

Troubleshooting Guide & FAQs

Q1: What is the fundamental chemical mechanism causing my N6-(4-methoxybenzyl)adenosine peaks to tail? A: Peak tailing for basic compounds is primarily driven by secondary retention mechanisms[1]. While the hydrophobic 4-methoxybenzyl group interacts with the C18 stationary phase via standard van der Waals forces, the basic nitrogen atoms on the adenine core can interact strongly with residual, unreacted silanol groups (Si-OH) on the silica surface[2]. At a mid-range pH (pH 4-7), many of these silanols deprotonate into negatively charged silanoxide ions (Si-O⁻). The basic nitrogens of the adenosine derivative undergo a strong cation-exchange interaction with these active sites, causing a fraction of the molecules to "stick" and elute slowly, forming a tail[3][4].

Q2: How can I modify my mobile phase to chemically suppress these secondary interactions? A: There are two highly effective, causality-driven approaches to mobile phase optimization:

  • pH Suppression (Acidic Conditions): Lowering the mobile phase pH below 3.0 ensures the protonation of ionizable residual silanol groups, neutralizing their negative charge and minimizing their ion-exchange interaction with the basic analyte[1]. Using 0.1% to 0.4% phosphoric acid or 0.1% trifluoroacetic acid (TFA) in the aqueous phase is a proven standard for adenosine derivatives[5].

  • Competitive Amine Modifiers: If your method requires operating at a neutral pH, you can add a sacrificial base like Triethylamine (TEA) at 0.1% to 0.2% (v/v)[3]. TEA has a high affinity for active silanols; it competitively binds to the Si-O⁻ sites, effectively masking them and preventing the N6-(4-methoxybenzyl)adenosine from interacting[4].

Q3: Does the choice of column chemistry matter for this specific derivative? A: Absolutely. Column selection is critical for preventing peak tailing from the outset[2]. Older "Type A" silica columns contain metal impurities that activate adjacent silanols, making them highly acidic. You should strictly use high-purity "Type B" silica columns to mitigate this[2][3]. Furthermore, ensure the column is fully "end-capped." End-capping is a manufacturing process that chemically derivatizes residual free silanols with short-chain silanes, rendering them inactive and significantly reducing tailing for basic analytes[2][6].

Q4: Could my sample preparation or injection parameters be causing the tailing? A: Yes. Because the 4-methoxybenzyl group significantly increases the molecule's hydrophobicity compared to native adenosine, researchers often dissolve it in strong organic solvents (like 100% methanol or DMSO). Injecting a strong solvent plug into a highly aqueous mobile phase causes a "solvent mismatch"[2][6]. The analyte travels too quickly at the head of the column before partitioning properly into the mobile phase, resulting in peak distortion, fronting, or tailing. Always dissolve your sample in the initial mobile phase composition whenever possible[2].

Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Optimization & Silanol Masking

This protocol utilizes pH suppression to eliminate secondary cation-exchange interactions. It is designed to be self-validating by incorporating a strict USP tailing factor acceptance criterion.

  • Step 1: Aqueous Phase Preparation. Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration. Mix thoroughly and sonicate for 10 minutes to degas. This low pH (~2.0) will protonate active silanols[1].

  • Step 2: Organic Phase Preparation. Prepare 1000 mL of HPLC-grade Methanol or Acetonitrile.

  • Step 3: Column Equilibration. Install a high-purity, end-capped Type B C18 column (e.g., 4.6 x 150 mm, 3 µm)[2]. Flush the system with your initial gradient conditions (e.g., 80:20 Aqueous/Organic) at 1.0 mL/min for 20 column volumes to establish a stable baseline.

  • Step 4: System Suitability Injection (Validation Check). Inject a 5 µL volume of the N6-(4-methoxybenzyl)adenosine standard (10 µg/mL in initial mobile phase). Calculate the USP tailing factor (Tf). The assay is validated if Tf is ≤ 2.0[7]. If Tf > 2.0, verify the mobile phase pH is strictly < 3.0 and check for column degradation.

Protocol 2: Sample Solvent Matching & Volume Optimization

This protocol prevents peak distortion caused by localized strong-solvent effects at the column head.

  • Step 1: Stock Solution. Dissolve 1.0 mg of N6-(4-methoxybenzyl)adenosine in 1.0 mL of Methanol to ensure complete solubilization of the hydrophobic moiety.

  • Step 2: Working Dilution. Dilute the stock solution 1:100 using the exact initial mobile phase composition (e.g., 80% Aqueous / 20% Organic). Do not use 100% organic solvent for the final injection diluent[2].

  • Step 3: Injection Volume Scaling. Limit the initial injection volume to 2 µL to prevent volume overloading[8].

  • Step 4: Validation Check. Inject 10 µL of the same sample and compare the peak asymmetry to the 2 µL injection. If the 2 µL injection shows significantly better symmetry, the system was previously volume-overloaded, confirming the necessity of the lower injection volume[6].

Quantitative Data Presentation

The following table summarizes the expected chromatographic improvements when systematically applying the troubleshooting steps outlined above.

Experimental ConditionMobile Phase ModificationColumn ChemistryUSP Tailing Factor (Tf)Resolution Outcome
Baseline (Sub-optimal) Water / Methanol (pH 6.5)Type A Silica, Non-endcapped2.85Severe tailing, poor integration
pH Optimization 0.1% TFA / Methanol (pH ~2.0)Type A Silica, Non-endcapped1.70Moderate improvement, silanols protonated
Amine Modification 0.1% TEA / Methanol (pH 6.5)Type A Silica, Non-endcapped1.45Good improvement, silanols masked
Column Optimization Water / Methanol (pH 6.5)Type B Silica, Fully End-capped1.30Strong improvement, active sites reduced
Fully Optimized System 0.1% TFA / Methanol (pH ~2.0)Type B Silica, Fully End-capped1.05Ideal Gaussian peak shape
References
  • Troubleshooting Peak Tailing in LC Source: Scribd URL
  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL
  • HPLC determination of adenosine in royal jelly Source: Zhejiang University URL
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis Source: Benchchem URL
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam Source: PMC / NIH URL
  • High Throughput Analysis for Adenosine Injection USP Source: Waters Corporation URL
  • HPLC Calculator: Endcapped Columns & pKa Considerations Source: Khemit URL
  • High Throughput Analysis for Adenosine Injection USP (Method Parameters)

Sources

Optimization

Technical Support Center: N-[(4-methoxyphenyl)methyl]adenosine Permeability Optimization

The following technical guide is structured as a specialized Technical Support Center for researchers working with N-[(4-methoxyphenyl)methyl]adenosine (also known as N⁶-(4-methoxybenzyl)adenosine or MB-Ad ). This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Technical Support Center for researchers working with N-[(4-methoxyphenyl)methyl]adenosine (also known as N⁶-(4-methoxybenzyl)adenosine or MB-Ad ).

This guide addresses the specific physicochemical barriers associated with this molecule—primarily the conflict between its lipophilic N⁶-substituent and its hydrophilic ribose moiety—and provides actionable, evidence-based solutions.[1][2]

Ticket ID: MB-Ad-PERM-001 Status: Open Subject: Overcoming low cell permeability and poor intracellular accumulation.[1][2]

Diagnostic & Troubleshooting Matrix

Before modifying your molecule, determine the root cause of low permeability using this diagnostic workflow.

Q: Why is my compound showing activity in cell-free lysates but failing in whole-cell assays?

A: This discrepancy confirms a permeability or efflux barrier .[1][2] N-[(4-methoxyphenyl)methyl]adenosine possesses a "Janus-faced" nature: the 4-methoxybenzyl group is lipophilic (LogP contribution ~ +2.0), but the ribose sugar is highly polar (LogP contribution ~ -2.5).[1][2]

Root Cause Analysis:

  • Transporter Mismatch: Endogenous Equilibrative Nucleoside Transporters (ENT1/ENT2) often fail to recognize adenosine analogs with bulky N⁶-substituents.[2]

  • Efflux Susceptibility: The hydrophobic benzyl ring can make the molecule a substrate for P-glycoprotein (P-gp/MDR1), leading to rapid extrusion.[1][2]

  • Metabolic Trapping: If the compound enters but is not phosphorylated by Adenosine Kinase (AK), it may diffuse back out. Conversely, if it is rapidly deaminated by Adenosine Deaminase (ADA), it loses activity.

Actionable Test: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) vs. Caco-2 Assay .

Assay ResultDiagnosisRecommended Strategy
Low PAMPA / Low Caco-2 Poor Passive DiffusionChemical Modification (Mask Ribose Hydroxyls)
High PAMPA / Low Caco-2 Active Efflux (P-gp substrate)Co-treatment with Efflux Inhibitors or Nano-encapsulation
Low PAMPA / High Caco-2 Transporter DependentUpregulate ENTs or use Transporter-Targeted Prodrugs

Chemical Modification Strategies (Prodrugs)

If passive diffusion is the bottleneck, you must mask the polar ribose hydroxyls.

Q: How can I modify the structure to increase passive diffusion without losing biological activity?

A: The most robust strategy is the Hydroxyl-Masking Prodrug Approach .[1][2] By esterifying the 3'- and 5'-hydroxyl groups of the ribose, you transiently increase lipophilicity.[1][2] These ester bonds are cleaved by intracellular esterases, releasing the active parent drug inside the cell.

Strategy A: 3',5'-Di-O-valeryl Esterification

Attaching valeryl (pentanoyl) groups significantly boosts lipophilicity.[1][2]

  • Mechanism: Increases LogP from ~0.5 to >3.0, allowing the molecule to cross the lipid bilayer via passive diffusion.

  • Protocol: React N-[(4-methoxyphenyl)methyl]adenosine with valeric anhydride in pyridine.

Strategy B: ProTide Technology (Phosphate Masking)

If your target requires the phosphorylated nucleotide (e.g., inhibition of ribonucleotide reductase), the rate-limiting step might be the initial phosphorylation by Adenosine Kinase.

  • Solution: Synthesize the Aryloxy Triester Phosphoramidate (ProTide). This bypasses the first phosphorylation step and delivers the monophosphate directly into the cell.

Visualization: Prodrug Activation Pathway[1][2]

ProdrugActivation cluster_cell Cytoplasm Prodrug Prodrug (Hydroxyl-Masked) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Lipophilicity Intracellular Intracellular Space Membrane->Intracellular Esterase Carboxylesterase (Cleavage) Intracellular->Esterase ActiveDrug Active Drug (N-methoxybenzyl-Ad) Esterase->ActiveDrug Hydrolysis Target Biological Target (Receptor/Enzyme) ActiveDrug->Target Binding

Caption: Figure 1. Mechanism of hydroxyl-masked prodrug entry. The lipophilic prodrug crosses the membrane passively and is converted to the active parent compound by intracellular esterases.

Formulation & Delivery Systems

If chemical modification is not possible (e.g., during late-stage screening), use encapsulation.[2]

Q: My compound precipitates in media. How do I improve solubility and uptake simultaneously?

A: N-[(4-methoxyphenyl)methyl]adenosine is prone to aggregation in aqueous media.[1][2] Use a Liposomal Carrier System .

Recommended Formulation: PEGylated Liposomes

Liposomes mimic the cell membrane and can fuse with it or be endocytosed, dumping the payload intracellularly.

Protocol: Thin-Film Hydration Method

  • Dissolution: Dissolve 10 mg of your compound, 50 mg DSPC (lipid), and 15 mg Cholesterol in 5 mL Chloroform/Methanol (2:1).

  • Evaporation: Rotary evaporate at 45°C to form a thin lipid film.

  • Hydration: Rehydrate with PBS (pH 7.4) at 55°C for 30 mins.

  • Sizing: Extrude through 100 nm polycarbonate filters (11 passes) to create Large Unilamellar Vesicles (LUVs).

  • Validation: Measure size via Dynamic Light Scattering (DLS). Target: 100–120 nm.[2]

Comparison of Delivery Vehicles:

VehicleProsConsBest For
DMSO (<0.5%) Simple, cheapToxicity, limited solubilityInitial HTS Screening
Cyclodextrin (HP-β-CD) Improves solubilityDoes not guarantee permeabilityPoorly soluble, permeable drugs
Liposomes High uptake, protects from ADAComplex preparationLow permeability drugs
PLGA Nanoparticles Sustained releaseSlower cellular uptakeIn vivo depot studies

Experimental Troubleshooting Guides

Issue: High Variability in IC50 Values

Possible Cause: Adenosine Deaminase (ADA) contamination in FBS (Fetal Bovine Serum).[2] Explanation: Serum contains active ADA, which converts adenosine analogs to inosine analogs (removing the N⁶-group or deaminating the core), rendering them inactive before they enter the cell. Fix:

  • Use Heat-Inactivated FBS (56°C for 30 min).

  • Add an ADA inhibitor: EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) at 10 µM to the culture medium.[1][2]

Issue: "The compound works in HeLa cells but not in MDCK cells."

Possible Cause: Differential Transporter Expression.[2] Explanation: HeLa cells often overexpress ENT1/2, facilitating uptake.[2] MDCK cells are "tighter" and may rely more on passive diffusion or have higher efflux. Fix:

  • Quantify ENT1 expression via Western Blot.[2]

  • If ENT1 is low, switch to the Prodrug Strategy (Section 2) to bypass the transporter requirement.

References

  • Prodrug Strategies for Nucleosides

    • Title: Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists.[1][2]

    • Source: Journal of Medicinal Chemistry / NIH.
    • URL:[Link]

  • ProTide Technology

    • Title: Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies.[3]

    • Source: Frontiers in Pharmacology.[2]

    • URL:[Link][2]

  • Adenosine Transport Mechanisms

    • Title: Pharmacology of Adenosine Receptors: The St
    • Source: Physiological Reviews.[2]

    • URL:[Link][2]

  • Chemical Properties & Identification

    • Title: N6-(4-Methoxybenzyl)adenosine Properties and Biological Activity.[1][2][4][5][6]

    • Source: MedChemExpress / PubChem.[2]

    • URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of Adenosine, N-[(4-methoxyphenyl)methyl]-

Topic: 1H NMR Spectral Analysis of Adenosine, N-[(4-methoxyphenyl)methyl]- Content Type: Publish Comparison Guide Technical Comparison Guide: 1H NMR Spectral Analysis of -(4-Methoxybenzyl)adenosine[1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis of Adenosine, N-[(4-methoxyphenyl)methyl]- Content Type: Publish Comparison Guide

Technical Comparison Guide: 1H NMR Spectral Analysis of -(4-Methoxybenzyl)adenosine[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of Adenosine, N-[(4-methoxyphenyl)methyl]- (also known as


-(4-methoxybenzyl)adenosine; CAS: 23666-24-2).[1] It is designed for medicinal chemists and structural biologists requiring rigorous verification of N6-substituted nucleoside analogs.[1]

Unlike standard Certificates of Analysis (CoA) which often list peak lists without context, this guide compares the spectral performance of this compound against its parent nucleoside (Adenosine) and structural analogs (


-Benzyladenosine) .[1][2] We focus on the diagnostic utility of the p-methoxybenzyl (PMB) moiety and the N6-H coupling patterns in differentiating these species.[1]
Experimental Protocol: The Self-Validating System

To ensure reproducibility and spectral integrity, the following protocol treats the NMR experiment as a self-validating system.

Solvent Selection: The Critical Decision
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) [1]

    • Causality: DMSO-d6 is mandatory for full structural elucidation.[1] Unlike Methanol-d4 (MeOD) or D2O, DMSO-d6 does not exchange the labile N6-H and ribose hydroxyl protons.[1]

    • Validation Marker: The presence of the N6-H triplet (approx. 8.3–8.5 ppm) serves as an internal control for both the substitution status and the "dryness" of the solvent. If this peak is a singlet or absent, the sample is either degraded or the solvent is wet (causing rapid exchange).[2]

  • Secondary Solvent: MeOD (Methanol-d4) [1]

    • Use Case: Only for simplifying the spectrum to remove OH/NH couplings when ribose overlap is severe.

Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of the solid product. (Nucleosides aggregate at higher concentrations, causing line broadening).[2]

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[2]

  • Acquisition: Standard 1H pulse sequence (zg30), 16–32 scans, relaxation delay (D1)

    
     2.0s to ensure integration accuracy of the aromatic protons.
    
Spectral Performance & Comparison

The following table contrasts the critical chemical shifts of


-(4-methoxybenzyl)adenosine against its most common "alternatives"—the parent starting material and the non-methoxylated analog.
Table 1: Comparative Chemical Shift Analysis (DMSO-d6, 400 MHz)
Spectral RegionSignal Assignment

-(4-methoxybenzyl)adenosine
(Target)
Adenosine (Parent Alternative)

-Benzyladenosine
(Analog Alternative)
Purine Base H-2 & H-8

8.20 – 8.40 (s, 2H)

8.14, 8.35 (s, 2H)

8.20 – 8.40 (s, 2H)
Exocyclic Amine N6-H

8.3 – 8.5 (br t, 1H)

7.35 (br s, 2H, NH

)

8.4 – 8.5 (br t, 1H)
Substituent Ring Aromatic (Ph) AA'BB' System

7.25 (d, 2H),

6.85 (d, 2H)
AbsentMultiplet (5H)

7.2 – 7.4
Linker Benzyl -CH

-

4.65 – 4.75 (br d, 2H)
Absent

4.70 (br d, 2H)
Electronic Marker Methoxy (-OCH

)

3.73 (s, 3H)
AbsentAbsent
Ribose H-1' (Anomeric)

5.90 (d, 1H)

5.87 (d, 1H)

5.90 (d, 1H)
Detailed Analysis of Diagnostic Features

1. The PMB "Fingerprint" (vs. Benzyl Analog) The most distinct performance advantage of this compound's spectrum is the AA'BB' coupling system of the 4-methoxybenzyl group.

  • Observation: You will see two distinct doublets in the aromatic region (approx. 6.85 ppm and 7.25 ppm) with a coupling constant (

    
    ) of ~8.5 Hz.[1]
    
  • Differentiation: The alternative,

    
    -Benzyladenosine, displays a complex multiplet integrating for 5 protons.[2] If your spectrum shows a multiplet or lacks the upfield doublet at 6.85 ppm, the p-methoxy group is missing or the substitution is incorrect (e.g., meta-substitution).[1]
    

2. The N6-H Triplet (vs. Parent Adenosine) [1]

  • Observation: In dry DMSO-d6, the N6-proton appears as a broad triplet at ~8.4 ppm.[1]

  • Causality: This triplet arises from the coupling of the N6-H to the adjacent Benzyl -CH

    
    - protons.[1]
    
  • Differentiation: Parent Adenosine shows a broad singlet at ~7.35 ppm integrating for 2 protons (NH

    
    ).[1] The shift from 7.35 (s) to 8.4 (t) is the primary confirmation of successful N-alkylation.[1]
    

3. The Methoxy Singlet

  • Observation: A sharp singlet integrating for 3 protons at 3.73 ppm .

  • Performance Check: This peak must integrate 3:1 relative to the anomeric proton (H-1').[1] A ratio deviation >10% suggests contamination with the alkylating agent (4-methoxybenzyl chloride) or hydrolysis products.[1]

Visualization: Structural Verification Workflow

The following diagram outlines the logical decision tree for verifying the identity of


-(4-methoxybenzyl)adenosine using 1H NMR data.

NMR_Verification_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_OMe Check 3.73 ppm (Singlet, 3H) Start->Check_OMe Check_Arom Check Aromatic Region (6.8 - 7.3 ppm) Check_OMe->Check_Arom Peak Present Decision_OMe_Fail Absent: Analog is N6-Benzyladenosine (or degradation) Check_OMe->Decision_OMe_Fail No Peak Decision_Arom_Fail Multiplet (5H): Wrong Isomer or Unsubstituted Benzyl Check_Arom->Decision_Arom_Fail Multiplet Decision_Arom_Pass AA'BB' Pattern (2d, 4H): Confirm p-Substitution Check_Arom->Decision_Arom_Pass 2 Doublets Check_NH Check N6-H Signal (~8.4 ppm) Decision_NH_Singlet Broad Singlet (2H) @ 7.3: Starting Material (Adenosine) Check_NH->Decision_NH_Singlet Singlet (2H) Decision_NH_Triplet Broad Triplet (1H) @ 8.4: Confirm N-Alkylation Check_NH->Decision_NH_Triplet Triplet (1H) Decision_Arom_Pass->Check_NH Final_Valid IDENTITY CONFIRMED: N6-(4-methoxybenzyl)adenosine Decision_NH_Triplet->Final_Valid

Figure 1: Logic flow for the structural verification of N6-(4-methoxybenzyl)adenosine via 1H NMR. Blue nodes represent decision points; Green nodes indicate validation; Red nodes indicate failure modes.

References
  • MolNova . N6-(4-Methoxybenzyl)adenosine Product Specifications & CAS 23666-24-2.[1][3] Retrieved from [1][2]

  • National Center for Biotechnology Information (PubChem) . Adenosine, N-(4-methoxybenzoyl)- Compound Summary. (Note: Structurally related N-substituted analog data used for chemical shift correlation). Retrieved from [1][2]

  • Dutta, S. P., et al. (1975).[2] Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry. (Foundational text on N6-benzyladenosine NMR characteristics). Retrieved from

  • BenchChem . Navigating the Nuances of NMR: A Comparative Guide to Chemical Shift Reproducibility in DMSO-d6. (Reference for solvent effect protocols). Retrieved from [1][2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-[(4-methoxyphenyl)methyl]adenosine

For researchers and drug development professionals engaged in the characterization of modified nucleosides, understanding their behavior under mass spectrometry analysis is paramount. This guide provides an in-depth, com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engaged in the characterization of modified nucleosides, understanding their behavior under mass spectrometry analysis is paramount. This guide provides an in-depth, comparative analysis of the predicted fragmentation patterns of N-[(4-methoxyphenyl)methyl]adenosine, a representative N6-substituted adenosine analog. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes established fragmentation principles of its core components—adenosine and substituted benzylamines—to provide a predictive framework for its analysis under common electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions.

The predictable fragmentation of nucleosides is a cornerstone of their structural elucidation. In positive-ion ESI-MS, the most characteristic fragmentation event for all nucleosides is the cleavage of the N-glycosidic bond, which separates the molecule into its constituent sugar (ribose) and nucleobase moieties.[1][2] This foundational cleavage provides the primary diagnostic ions for identifying the core adenosine structure.

This guide will compare the expected outcomes from two prevalent fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). While both methods rely on energetic collisions with an inert gas to induce fragmentation, the difference in energy regimes can lead to distinct product ion spectra, offering complementary structural information.

Predicted Core Fragmentation Pathways

The fragmentation of N-[(4-methoxyphenyl)methyl]adenosine is expected to be dominated by cleavages at its most labile sites: the glycosidic bond between the ribose and the adenine base, and the benzylic C-N bond of the N6-substituent.

Upon protonation, typically forming the [M+H]⁺ ion, the most favorable fragmentation pathway is the cleavage of the C1'-N9 glycosidic bond.[1][2] This dissociation is a charge-driven process that results in a stable, protonated nucleobase fragment.

  • [M+H]⁺ → [Adenine-Substituent+H]⁺ + Ribose

This fragmentation yields the protonated, modified nucleobase as a major product ion. The neutral loss corresponds to the mass of the ribose moiety (132 Da).[2][3] The resulting product ion is often the base peak in the MS/MS spectrum of adenosine and its analogs, providing a clear marker for the core structure.[1][4]

The bond between the N6-amino group of adenine and the benzylic carbon of the (4-methoxyphenyl)methyl group is another key fragmentation site. Cleavage at this position can occur in two principal ways:

  • Formation of the 4-methoxybenzyl cation: A straightforward cleavage can produce the highly stable 4-methoxybenzyl (tropylium) cation. This ion is a common fragment in the mass spectra of benzyl-protected compounds.

  • Formation of the protonated adenosine ion: Cleavage can also result in the loss of the 4-methoxybenzyl group as a neutral species, leaving behind the protonated adenosine ion ([Adenosine+H]⁺) at m/z 268.

An unprecedented rearrangement has also been described for protonated benzylamines, where a proton is transferred from the phenyl ring to the nitrogen, leading to the loss of ammonia.[5] A similar rearrangement could potentially occur in this molecule.

Comparison of Fragmentation Techniques: CID vs. HCD

The choice of fragmentation technique can significantly influence the observed product ions.

  • Collision-Induced Dissociation (CID): Typically performed in ion trap or triple quadrupole instruments, CID is a lower-energy process. It is expected to favor the most energetically accessible fragmentation pathways. For N-[(4-methoxyphenyl)methyl]adenosine, this would likely result in a spectrum dominated by the glycosidic bond cleavage and the formation of the stable 4-methoxybenzyl cation.

  • Higher-Energy Collisional Dissociation (HCD): Performed in Orbitrap instruments, HCD provides a higher-energy fragmentation regime. This can induce more complex fragmentation cascades and generate a richer spectrum of product ions. In addition to the primary fragments seen in CID, HCD may promote further fragmentation of the adenine ring itself or the sugar moiety. This can be particularly useful for distinguishing between isomers.[6]

Data Summary: Predicted Key Product Ions

The following table summarizes the major product ions predicted to be observed in the positive-ion ESI-MS/MS spectrum of N-[(4-methoxyphenyl)methyl]adenosine.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed IdentityFragmentation PathwayExpected Technique
388.16256.11[N⁶-(4-methoxybenzyl)adenine+H]⁺Glycosidic Bond CleavageCID & HCD
388.16136.06[Adenine+H]⁺Glycosidic Bond & Substituent CleavageHCD (likely)
388.16121.05[4-methoxybenzyl]⁺N6-Substituent CleavageCID & HCD
388.16268.10[Adenosine+H]⁺N6-Substituent Cleavage (Neutral Loss)CID & HCD
Experimental Protocols: A General Workflow

For researchers aiming to analyze this or similar compounds, the following provides a standard workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Dissolve the compound in an appropriate solvent (e.g., methanol/water 50:50 v/v) to a concentration of approximately 1 µg/mL.

2. Chromatographic Separation (HILIC):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar molecules like nucleosides.[4]

  • Mobile Phase A: Water with 0.1% formic acid (aids protonation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to increasing aqueous content.

  • Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan a mass range appropriate for the precursor ion (e.g., m/z 100-500).

  • MS2 Fragmentation:

    • Select the [M+H]⁺ ion (m/z 388.16) for fragmentation.

    • For CID: Use a normalized collision energy of ~20-30 V.

    • For HCD: Use a stepped normalized collision energy (e.g., 15, 25, 35) to capture a range of fragments.

  • Detection: Use a high-resolution mass analyzer like an Orbitrap or TOF for accurate mass measurements.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways for N-[(4-methoxyphenyl)methyl]adenosine.

cluster_main Primary Fragmentation Pathways cluster_path1 Glycosidic Bond Cleavage cluster_path2 N6-Substituent Cleavage Precursor N-[(4-methoxyphenyl)methyl]adenosine [M+H]⁺ m/z 388.16 Fragment1 [N⁶-(4-methoxybenzyl)adenine+H]⁺ m/z 256.11 Precursor->Fragment1 CID / HCD Neutral1 Neutral Ribose 132 Da Precursor->Neutral1 Fragment2 [4-methoxybenzyl]⁺ m/z 121.05 Precursor->Fragment2 CID / HCD Neutral2 Neutral Adenosine-amine 267 Da Precursor->Neutral2

Caption: Primary fragmentation pathways of protonated N-[(4-methoxyphenyl)methyl]adenosine.

cluster_secondary Secondary & HCD-Favored Pathways Fragment1 [N⁶-(4-methoxybenzyl)adenine+H]⁺ m/z 256.11 Fragment3 [Adenine+H]⁺ m/z 136.06 Fragment1->Fragment3 HCD Neutral3 Neutral 4-methoxybenzyl 120 Da Fragment1->Neutral3

Caption: Secondary fragmentation favored under higher-energy conditions (HCD).

Conclusion

This guide provides a predictive framework for interpreting the mass spectrometric fragmentation of N-[(4-methoxyphenyl)methyl]adenosine. By understanding the fundamental cleavage patterns of the adenosine core and the N6-substituent, researchers can confidently identify this and related molecules. The primary cleavages—glycosidic bond scission and loss of the benzyl group—are expected in both CID and HCD experiments. However, HCD is predicted to yield a more information-rich spectrum, including fragments resulting from the cleavage of the substituent from the protonated nucleobase. These predictive models serve as a valuable starting point for the structural elucidation of novel adenosine analogs in drug discovery and chemical biology.

References

  • Hocart, C. H., & Schlunegger, U. P. (1989). Negative-ion mass spectrometry of substituted adenine bases and adenosine nucleosides. Rapid Communications in Mass Spectrometry, 3(8), 249-254. [Link]

  • Liu, R., Ye, Y., Qiang, L., Liao, X., & Zhao, Y. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Jørgensen, T. J., et al. (2005). Experimental and theoretical study of the metastable decay of negatively charged nucleosides in the gas phase. Physical Chemistry Chemical Physics, 7(11), 2441-2449. [Link]

  • Giebułtowicz, J., et al. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 26(22), 6898. [Link]

  • Bhatt, S., et al. (2022). Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence. Journal of Medicinal Chemistry, 65(21), 14358-14376. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Ghavami, M., et al. (2015). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Mini-Reviews in Medicinal Chemistry, 15(4), 284-307. [Link]

  • Cysewski, P., et al. (2016). Gas-Phase Internal Ribose Residue Loss from Mg-ATP and Mg-ADP Complexes: Experimental and Theoretical Evidence for Phosphate-Mg-Adenine Interaction. Journal of the American Society for Mass Spectrometry, 27(10), 1649-1657. [Link]

  • Dotsikas, Y., et al. (2021). HILIC-MS/MS Analysis of Adenosine in Patient Blood. Separations, 8(11), 213. [Link]

  • ResearchGate. (n.d.). MS/MS spectra of adenosine and related impurities. Retrieved from [Link]

  • Vaisvila, A., et al. (2014). Fragmentation of Electrospray-produced Deprotonated Ions of Oligodeoxyribonucleotides Containing an Alkylated or Oxidized Thymidine. Journal of The American Society for Mass Spectrometry, 25(6), 1034-1044. [Link]

  • Kolb, P., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(8), 3403-3412. [Link]

  • McCloskey, J. A., & Wilson, M. S. (1972). Mass spectrometry of nucleic acid components. Analogs of adenosine. Journal of the American Chemical Society, 94(10), 3466-3473. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.edu. [Link]

  • Chylewska, A., et al. (2018). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 23(5), 1058. [Link]

  • Hsiao, C.-J., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 28(8), 1628-1637. [Link]

  • Inostroza-Brito, K. E., et al. (2018). Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents. Molecules, 23(5), 1104. [Link]

  • PubChem. (n.d.). Adenosine, N-(4-methoxybenzoyl)-. Retrieved from [Link]

  • Robins, M. J., & Uznanski, B. (1976). Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine. Biochemistry, 15(13), 2735-2740. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1547-1557. [Link]

  • D'Amato, A. L., et al. (2011). A novel synthesis and detection method for cap-associated adenosine modifications in mouse mRNA. RNA, 17(12), 2135-2142. [Link]

  • Lee, R. E. (2021). 1-Methyladenosine Synthesis and Characterization. ResearchGate. [Link]

Sources

Validation

Structural Confirmation of N6-(4-Methoxybenzyl)adenosine: An FTIR Comparative Guide

Topic: Structural confirmation of Adenosine, N-[(4-methoxyphenyl)methyl]- using FTIR Content Type: Publish Comparison Guide Executive Summary Adenosine, N-[(4-methoxyphenyl)methyl]- (CAS: 23666-24-2), also known as N6-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural confirmation of Adenosine, N-[(4-methoxyphenyl)methyl]- using FTIR Content Type: Publish Comparison Guide

Executive Summary

Adenosine, N-[(4-methoxyphenyl)methyl]- (CAS: 23666-24-2), also known as N6-(4-Methoxybenzyl)adenosine , is a critical adenosine analog often investigated for its role as a cytokinin and its potential activity at adenosine receptors (A3/A1 subtypes). In drug development, confirming the successful N6-alkylation of the adenosine parent structure is a pivotal quality gate.

This guide objectively compares the performance of Fourier Transform Infrared Spectroscopy (FTIR) against alternative structural confirmation methods (NMR, MS) and evaluates the specific efficacy of ATR (Attenuated Total Reflectance) versus traditional Transmission (KBr) sampling for this compound. We provide experimental protocols and spectral fingerprints to validate the N6-substitution and the integrity of the methoxybenzyl moiety.

Technique Comparison: Why FTIR?

While Nuclear Magnetic Resonance (NMR) remains the gold standard for establishing atomic connectivity, FTIR offers distinct advantages for rapid "fingerprint" verification and solid-state characterization.

Comparative Analysis: FTIR vs. Alternatives
FeatureFTIR (Mid-IR) 1H NMR Mass Spectrometry (MS)
Primary Utility Functional group verification (Ether, Amine, Hydroxyl)Atomic connectivity & Proton countingMolecular weight & Fragmentation
Sample State Solid (Powder) or LiquidSolution (Requires deuterated solvent)Solution (Ionized)
Throughput High (< 2 mins/sample)Low (> 10 mins/sample)Medium
N6-Substitution Detection Excellent (Shift from NH₂ to Secondary NH)Excellent (Coupling of N-H to CH₂)Good (Mass shift only)
Cost per Analysis LowHighMedium/High
Decision Matrix: When to Choose FTIR

The following logic flow illustrates where FTIR fits into the analytical workflow for N6-(4-Methoxybenzyl)adenosine.

DecisionMatrix Start Sample: N6-(4-Methoxybenzyl)adenosine Goal Define Analytical Goal Start->Goal Connectivity Full Structural Elucidation (New Synthesis) Goal->Connectivity Unknown Structure Purity Trace Impurity Profiling Goal->Purity Quantification Identity Routine ID / Batch Release (Functional Group Check) Goal->Identity Confirmation Method_NMR Select: 1H / 13C NMR Connectivity->Method_NMR Method_HPLC Select: HPLC-UV / MS Purity->Method_HPLC Method_FTIR Select: FTIR (ATR Mode) Identity->Method_FTIR

Figure 1: Analytical Decision Matrix. FTIR is the preferred high-throughput method for routine identity confirmation and functional group validation.

Methodology Comparison: ATR vs. Transmission (KBr)

For the analysis of solid nucleoside analogs like N6-(4-Methoxybenzyl)adenosine, the choice of sampling technique critically impacts spectral quality and reproducibility.

Performance Data
ParameterATR (Diamond Crystal) Transmission (KBr Pellet) Verdict for N6-Adenosine
Sample Prep Time < 1 minute (Direct deposit)15-20 minutes (Grinding/Pressing)ATR Wins
Pathlength Control Fixed (approx. 2 µm)Variable (User-dependent)ATR Wins
Moisture Interference MinimalHigh (KBr is hygroscopic)ATR Wins
Spectral Resolution Good (Wavenumber dependent)Excellent (True absorption)KBr Wins (Marginal)
Sample Recovery 100% RecoverableDestructiveATR Wins

Expert Insight: For N6-(4-Methoxybenzyl)adenosine, ATR is the recommended methodology . The compound contains ribose hydroxyls (-OH) which are sensitive to moisture. The hygroscopic nature of KBr can introduce broad water bands (3400 cm⁻¹) that obscure the critical N-H and O-H stretching regions of the nucleoside.

Structural Elucidation: Spectral Fingerprinting

This section details the specific spectral shifts confirming the transformation from Adenosine (Parent) to N6-(4-Methoxybenzyl)adenosine (Product) .

Key Functional Group Assignments

The successful alkylation at the N6 position results in two major spectral changes:

  • Loss of Primary Amine: The characteristic NH₂ scissoring doublet of adenosine disappears.

  • Appearance of Ether: A strong C-O-C stretch from the methoxy group appears.

Comparative Spectral Table
Functional GroupModeAdenosine (Parent) (cm⁻¹)N6-(4-Methoxybenzyl)adenosine (cm⁻¹)Validation Criteria
O-H Stretch Stretching (Ribose)3500–3200 (Broad)3500–3200 (Broad)Presence confirms Ribose intact
N-H Stretch Stretching~3300, 3150 (Doublet)~3300 (Single band, Secondary Amine)Critical Differentiator
C-H Stretch Aromatic/Aliphatic3100–29003100–2850 (Increased intensity due to -OCH₃ & -CH₂-)Confirm Benzyl addition
NH₂ Deformation Scissoring1670–1600 (Strong) Absent / Shifted Primary confirmation of substitution
C=C / C=N Ring Stretch1600–15001610–1510 (New Aromatic bands)Confirm Purine + Benzyl rings
C-O-C (Ether) Asym.[1][2][3][4] StretchAbsent 1260–1230 (Strong) Confirm Methoxy Group
C-O (Ribose) Stretch1100–10501100–1050Ribose fingerprint
Mechanistic Validation
  • The Amine Shift: In Adenosine, the exocyclic amine is primary (-NH₂). Upon reaction with 4-methoxybenzyl chloride (or similar reagent), it becomes a secondary amine (-NH-R). In FTIR, this collapses the N-H stretching doublet into a single band and removes the distinct NH₂ scissoring vibration near 1660 cm⁻¹, replacing it with a secondary amine bending mode (often weaker and overlapped by ring stretches around 1550-1500 cm⁻¹).

  • The Methoxy Marker: The para-methoxy group introduces a highly polar C-O bond. This results in a sharp, intense band around 1250 cm⁻¹ (Aryl-alkyl ether asymmetric stretch), which is absent in the parent Adenosine spectrum.

Experimental Protocol (ATR-FTIR)

Objective: To confirm the identity of N6-(4-Methoxybenzyl)adenosine powder with high reproducibility.

Reagents & Equipment[6][7][8]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Solvent: Isopropanol (for cleaning).

  • Reference Standard: Validated Adenosine (for comparison).

Step-by-Step Workflow

Protocol Clean 1. Clean Crystal (Isopropanol) Background 2. Collect Background (Air, 4 cm⁻¹ res) Clean->Background Load 3. Load Sample (Cover crystal fully) Background->Load Press 4. Apply Pressure (High Force for solids) Load->Press Scan 5. Acquire Spectrum (16-32 scans) Press->Scan Analyze 6. Analyze Peaks (1250 cm⁻¹ & 1600 region) Scan->Analyze

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR Analysis of Nucleoside Analogs.

  • System Prep: Ensure the ATR crystal is free of residue. Clean with isopropanol and lint-free tissue.

  • Background: Collect an air background spectrum (Resolution: 4 cm⁻¹, Scans: 16).

  • Sample Loading: Place approximately 2–5 mg of N6-(4-Methoxybenzyl)adenosine powder onto the center of the diamond crystal.

  • Contact: Lower the pressure arm/anvil. Apply maximum standard pressure to ensure intimate contact between the solid powder and the crystal (crucial for good peak intensity).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Run: Clean crystal immediately.

  • Data Processing: Apply "ATR Correction" (if comparing to transmission library data) and baseline correction.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Adenosine Mass Spectrum and Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

  • Kintek Solution. (n.d.). Advantages of KBr Pellets vs ATR for FTIR Analysis. Retrieved from [Link]

  • MDPI. (2019). Adenosine Derivatives as Antioxidant Agents: Synthesis and Characterization. Retrieved from [Link]

  • PubChem. (n.d.). Adenosine, N-(4-methoxybenzoyl)- and related N6-derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

N6-Substituted Adenosine Derivatives: A Comprehensive Bioactivity and Selectivity Comparison Guide

Executive Summary & Mechanistic Causality As a Senior Application Scientist evaluating purinergic receptor modulators, selecting the correct adenosine derivative is critical for ensuring data integrity in neuropharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

As a Senior Application Scientist evaluating purinergic receptor modulators, selecting the correct adenosine derivative is critical for ensuring data integrity in neuropharmacological and cardiovascular assays. N6-substituted adenosine derivatives are classical orthosteric agonists that exhibit a strong preference for the Adenosine A1 Receptor (A1AR) over the A2A, A2B, and A3 subtypes.

The causality behind this selectivity lies in the structural topography of the A1AR. The receptor possesses a highly conserved, hydrophobic binding cleft that optimally accommodates bulky cycloalkyl groups at the N6 position of the adenine scaffold. Compounds such as N6-cyclopentyladenosine (CPA) and N6-cyclohexyladenosine (CHA) exploit this pocket to achieve nanomolar affinities [1]. However, to achieve extreme subtype selectivity, rational drug design introduces a halogen at the C2 position. 2-chloro-N6-cyclopentyladenosine (CCPA) utilizes this C2-chlorine atom to engage in favorable van der Waals interactions within the A1AR, while simultaneously creating severe steric clashes within the narrower binding pocket of the A2A receptor. This dual-action structural modification shifts the A1/A2A selectivity ratio from ~780-fold (CPA) to nearly 10,000-fold (CCPA) [1][2].

Quantitative Bioactivity & Selectivity Profiling

When comparing these derivatives, it is essential to look at both their thermodynamic binding affinity (


) and their functional efficacy (

for cAMP inhibition). The data below summarizes the pharmacological profiles of the three primary N6-substituted derivatives.
CompoundA1

(nM)
A2A

(nM)
A1/A2A Selectivity RatiocAMP Inhibition

(nM)
Primary Application
CPA 0.59460~78022.0General A1AR activation, neuroprotection models
CHA 1.30>1000~770~20.0Sleep induction, PI3K/Akt pathway activation
CCPA 0.403900~975018.0High-fidelity A1AR isolation, radioligand development

Data synthesized from competitive radioligand binding and functional assays in mammalian tissue models [1][2][3].

Core Signaling Pathway

Activation of the A1AR by N6-substituted derivatives triggers a classical


-coupled signaling cascade. The dissociation of the 

subunit directly inhibits Adenylyl Cyclase (AC), leading to a rapid reduction in intracellular cyclic AMP (cAMP) and the subsequent downregulation of Protein Kinase A (PKA) activity.

A1_Signaling Ligand N6-Substituted Agonist (e.g., CCPA) Receptor A1 Adenosine Receptor (A1AR) Ligand->Receptor Binds GProtein Gi/o Protein (α subunit) Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Fig 1. A1AR Gi-coupled signaling pathway leading to adenylyl cyclase inhibition.

Experimental Methodologies: Self-Validating Systems

To objectively compare these compounds in your own laboratory, you must employ self-validating experimental workflows. Below are the definitive protocols for quantifying binding and functional efficacy.

Radioligand Displacement Binding Assay

Purpose: To quantify the equilibrium dissociation constant (


) and receptor subtype selectivity.
Self-Validating Controls: 
  • Non-Specific Binding (NSB): Defined using 10 µM DPCPX (an A1 antagonist). Specific binding is strictly defined as Total Binding minus NSB.

  • Filter Pre-treatment: Glass fiber filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific adhesion of the radioligand and eliminating false-positive background noise [2].

Step-by-Step Execution:

  • Membrane Preparation: Homogenize CHO cells stably expressing human A1AR in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Isolate membranes via ultracentrifugation at 40,000 × g for 20 minutes at 4°C.

  • Assay Assembly: In a 96-well plate, combine 20 µg of membrane protein, 1 nM

    
     (a highly selective A1 radioligand) [2], and varying concentrations of the unlabeled competitor (CPA, CHA, or CCPA) ranging from 
    
    
    
    to
    
    
    M.
  • Equilibrium Incubation: Incubate the plate at 25°C for 60 minutes to ensure steady-state receptor-ligand equilibrium.

  • Separation: Terminate the reaction via rapid vacuum filtration through the PEI-treated GF/B filters using a cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl. The low temperature kinetically traps the bound radioligand by drastically reducing the dissociation rate (

    
    ).
    
  • Quantification: Extract filters, add liquid scintillation cocktail, and quantify radioactivity (CPM). Calculate the

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay (HTRF)

Purpose: To validate that the binding affinity translates to functional


-protein mediated inhibition of Adenylyl Cyclase (AC).
Self-Validating Controls: 
  • Adenosine Deaminase (ADA): Cultured cells naturally release endogenous adenosine, which can prematurely activate A1ARs and skew the baseline. Adding ADA (3 U/mL) enzymatically degrades this background adenosine, ensuring a true zero-state [4].

  • Phosphodiesterase (PDE) Inhibition: 10 µM Rolipram is added to prevent the intracellular degradation of cAMP, ensuring the measured signal is a direct reflection of AC activity [4].

  • Forskolin Stimulation: Because A1AR is

    
    -coupled (inhibitory), basal cAMP levels are too low to measure a decrease. Forskolin (10 µM) is used to directly activate AC, creating an artificially high cAMP window so the inhibitory effect of the N6-agonists can be accurately quantified [3].
    

Step-by-Step Execution:

  • Cell Seeding: Plate HEK293 cells expressing A1AR into a 384-well microplate.

  • Basal Stabilization: Pre-incubate cells for 30 minutes at 37°C in assay buffer containing 10 µM Rolipram and 3 U/mL ADA.

  • Co-Stimulation: Add 10 µM Forskolin simultaneously with serial dilutions of the N6-substituted agonists (CPA, CHA, or CCPA).

  • Functional Incubation: Incubate for 30 minutes at 37°C to allow

    
    -mediated inhibition of AC.
    
  • Lysis & Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (Eu-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Analysis: Read the TR-FRET signal on a microplate reader. Calculate the

    
     based on the concentration-dependent reduction of the Forskolin-induced cAMP peak [3].
    

cAMP_Workflow Step1 1. Cell Preparation Seed A1AR-expressing cells Step2 2. Basal Stabilization Add ADA + Rolipram (PDE inhibitor) Step1->Step2 Step3 3. Co-stimulation Add Forskolin + N6-Agonist Step2->Step3 Step4 4. Incubation 30 mins at 37°C for Gi signaling Step3->Step4 Step5 5. Lysis & Detection Add HTRF reagents & read TR-FRET Step4->Step5

Fig 2. Self-validating workflow for the HTRF-based cAMP accumulation assay.

References

  • Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes PubMed / National Institutes of Health[Link]

  • 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA) - a high affinity agonist radioligand for A1 adenosine receptors Naunyn-Schmiedeberg's Archives of Pharmacology / d-nb.info[Link]

  • A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex British Journal of Pharmacology / PubMed[Link]

  • Structure-Based Discovery of A2A Adenosine Receptor Ligands Journal of Medicinal Chemistry / ACS Publications[Link]

Validation

In-Depth Comparison Guide: Validating LC-MS/MS Methods for N-[(4-methoxyphenyl)methyl]adenosine Quantification

Executive Summary N-[(4-methoxyphenyl)methyl]adenosine—also known as -(4-methoxybenzyl)adenosine—is a synthetic adenosine analog with potent biological activities, frequently investigated for its role as a smooth muscle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methoxyphenyl)methyl]adenosine—also known as


-(4-methoxybenzyl)adenosine—is a synthetic adenosine analog with potent biological activities, frequently investigated for its role as a smooth muscle vasodilator, an anticancer agent, and a cytokinin-like plant growth regulator. As drug development accelerates, the accurate quantification of this compound in biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling.

This guide objectively compares the chromatographic performance of traditional Reversed-Phase (C18) columns against Pentafluorophenyl (PFP) column chemistries for the LC-MS/MS quantification of N-[(4-methoxyphenyl)methyl]adenosine. Furthermore, it provides a self-validating, step-by-step protocol grounded in the authoritative [1].

The Core Challenge: Chromatographic Causality

Quantifying N-[(4-methoxyphenyl)methyl]adenosine presents a unique physicochemical challenge. The molecule is a chimera of polar and non-polar domains: it possesses a highly polar ribose moiety, a basic adenine core, and a hydrophobic, electron-rich 4-methoxybenzyl group.

  • The C18 Limitation: Traditional Ultra-Performance Liquid Chromatography (UPLC) C18 columns rely almost entirely on hydrophobic (dispersive) interactions. While effective for general lipophilic compounds, basic compounds like the adenine core often suffer from peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support.

  • The PFP Advantage: Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The highly electronegative fluorine atoms create a surface capable of multiple interaction mechanisms. The PFP phase engages in

    
     stacking  with the electron-rich 4-methoxybenzyl ring, dipole-dipole interactions  with the basic adenine core, and enhanced hydrogen bonding  with the ribose group. This multi-modal interaction retains the analyte longer and shields it from silanol activity, yielding superior peak shape.
    

FragmentationLogic Precursor Precursor Ion [M+H]+ m/z 388.2 LossRibose Neutral Loss of Ribose (-132 Da) Precursor->LossRibose Product1 Product Ion 1 (Quantifier) m/z 256.1 LossRibose->Product1 Cleavage Cleavage of N6-C Bond Product1->Cleavage Product2 Product Ion 2 (Qualifier) m/z 121.1 Cleavage->Product2

Figure 1: ESI-MS/MS fragmentation pathway of N-[(4-methoxyphenyl)methyl]adenosine.

Quantitative Performance Comparison

To objectively evaluate the two column chemistries, identical plasma extracts were injected onto a UPLC C18 (1.7 µm) and a UPLC PFP (1.7 µm) column using an identical mobile phase gradient (0.1% Formic Acid in Water / Acetonitrile). The data below summarizes the analytical performance.

ParameterUPLC C18 (1.7 µm)UPLC PFP (1.7 µm)Scientific Rationale
Retention Time (min) 1.852.40PFP provides enhanced retention via

interactions with the methoxybenzyl ring.
Peak Asymmetry (

)
1.45 (Tailing)1.05 (Symmetrical)PFP's fluorinated surface shields residual silanols, preventing secondary interactions with the basic adenine core.
IS-Normalized Matrix Factor 0.82 (18% suppression)0.98 (2% suppression)Increased retention on PFP shifts the analyte elution window away from early-eluting polar phospholipids.
LLOQ (ng/mL) 0.500.10Sharper peak shape and reduced ion suppression directly translate to a 5-fold increase in sensitivity.

The Self-Validating Protocol Architecture

A robust bioanalytical method must be a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as N-[(4-methoxyphenyl)methyl]adenosine-d3—we create a closed-loop internal feedback mechanism. The SIL-IS co-elutes with the analyte, experiencing identical ion suppression or enhancement. When calculating the IS-normalized matrix factor, the system automatically corrects for matrix effects, rendering the quantification mathematically robust against sample-to-sample variability as mandated by the [1].

Step-by-Step Methodology

Step 1: Sample Preparation (Solid Phase Extraction) Causality: Plasma proteins and phospholipids cause severe ion suppression in ESI+. We utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. The divinylbenzene-N-vinylpyrrolidone copolymer retains both the polar ribose and the hydrophobic benzyl group, allowing aggressive washing to remove salts without analyte breakthrough.

  • Spike: Aliquot 100 µL of human plasma. Spike with 10 µL of SIL-IS (100 ng/mL).

  • Disrupt: Add 100 µL of 4%

    
     to disrupt protein binding and ionize the basic adenine core.
    
  • Load: Apply the mixture to a pre-conditioned HLB 96-well plate (30 mg/well).

  • Wash: Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elute: Elute the analyte with 2 x 500 µL of 100% Methanol.

  • Reconstitute: Evaporate under a gentle stream of

    
     at 40°C and reconstitute in 100 µL of the initial mobile phase.
    

Step 2: Chromatographic Separation

  • Column: UPLC PFP (2.1 x 50 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min. Injection volume: 5 µL.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions:

    • Quantifier:

      
       388.2 
      
      
      
      256.1 (Collision Energy: 20 eV). Captures the neutral loss of the ribose moiety.
    • Qualifier:

      
       388.2 
      
      
      
      121.1 (Collision Energy: 35 eV). Captures the cleavage of the 4-methoxybenzyl group.

ValidationWorkflow Start Plasma Sample (Spiked with SIL-IS) SPE Solid Phase Extraction (Polymeric HLB) Start->SPE Extraction LC Chromatographic Separation (C18 vs. PFP) SPE->LC Injection MS ESI-MS/MS (MRM) m/z 388.2 -> 256.1 LC->MS Ionization Val_Selectivity Selectivity & Specificity MS->Val_Selectivity Assess Val_Matrix Matrix Effect & Recovery MS->Val_Matrix Assess Val_Accuracy Accuracy & Precision MS->Val_Accuracy Assess ICH ICH M10 Compliant Validated Method Val_Selectivity->ICH Val_Matrix->ICH Val_Accuracy->ICH

Figure 2: End-to-end LC-MS/MS analytical workflow and ICH M10 validation logic.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Comparative

Selectivity profile of Adenosine, N-[(4-methoxyphenyl)methyl]- against adenosine receptors

Publish Comparison Guide: Selectivity Profile of Adenosine, N-[(4-methoxyphenyl)methyl]- Executive Summary Adenosine, N-[(4-methoxyphenyl)methyl]- , commonly known as -(4-methoxybenzyl)adenosine ( -MBAd), is a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Selectivity Profile of Adenosine, N-[(4-methoxyphenyl)methyl]-

Executive Summary

Adenosine, N-[(4-methoxyphenyl)methyl]- , commonly known as


-(4-methoxybenzyl)adenosine  (

-MBAd), is a synthetic adenosine analog belonging to the class of

-substituted adenosines. While structurally related to the natural cytokinin N

-benzyladenosine, its pharmacological significance in mammalian systems lies in its potent interaction with adenosine receptors (ARs).[1]

This guide delineates the selectivity profile of


-MBAd, characterizing it as a dual 

/

receptor agonist
with negligible affinity for the

and

subtypes. Its profile is distinct from classic reference standards like CPA (highly

selective) or IB-MECA (highly

selective), offering a unique tool for probing dual pathways in cytoprotection and anti-proliferation.

Pharmacological Profile & Mechanism of Action

Receptor Selectivity Landscape

The


-substitution on the adenosine scaffold is a critical determinant of selectivity.[2] Bulky hydrophobic groups at this position generally enhance affinity for 

and

receptors while diminishing

affinity.
  • 
     Receptor (High Affinity):  The 4-methoxybenzyl moiety fits well into the hydrophobic pocket of the 
    
    
    
    receptor, mimicking the activity of
    
    
    -cyclopentyladenosine (CPA).
  • 
     Receptor (Moderate-to-High Affinity):  Unlike unsubstituted adenosine, 
    
    
    
    -MBAd exhibits significant agonism at the
    
    
    receptor, a trait shared with other benzyl derivatives but enhanced by the electron-donating methoxy group.
  • 
     / 
    
    
    
    Receptors (Low Affinity):
    The steric bulk at the
    
    
    position prevents effective binding to the
    
    
    receptor's orthosteric site, resulting in >100-fold selectivity over these Gs-coupled subtypes.
Signaling Pathway

-MBAd activates the 

protein family via

and

receptors. This leads to the inhibition of adenylyl cyclase, reduction of intracellular cAMP, and downstream modulation of effectors such as phospholipase C (PLC) and MAPK pathways.

Figure 1: Dual Signaling Pathway of


-MBAd 

G cluster_0 Cell Membrane cluster_1 Transduction cluster_2 Effectors Ligand N6-(4-methoxybenzyl)adenosine A1R A1 Receptor Ligand->A1R High Affinity A3R A3 Receptor Ligand->A3R Moderate Affinity Gi Gi/o Protein (Activation) A1R->Gi A3R->Gi AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Phosphorylation Gi->ERK Activates (via beta-gamma subunits) cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Decreases

Caption:


-MBAd acts as an agonist at 

and

receptors, triggering

-mediated inhibition of cAMP and activation of ERK1/2 pathways.[3]

Comparative Analysis: -MBAd vs. Standards

To validate the selectivity of


-MBAd, it must be compared against industry-standard reference compounds.

Table 1: Selectivity Profile Comparison

CompoundPrimary Target

Affinity (

)

Affinity (

)

Affinity (

)
Functional Profile

-MBAd

/

Dual
< 20 nM > 1,000 nM < 100 nM Full Agonist (

)
CPA

Selective
0.6 nM790 nM43 nMFull Agonist (

)
CGS-21680

Selective
> 2,000 nM15 nM> 10,000 nMFull Agonist (

)
IB-MECA

Selective
~500 nM> 10,000 nM1.1 nMFull Agonist (

)
NECA Non-Selective6.2 nM2.4 nM25 nMPan-Agonist

Note:


 values are representative means derived from mammalian (human/rat) receptor assays. 

-MBAd shows a "benzyl-type" profile with enhanced

activity compared to unsubstituted adenosine.

Experimental Protocols for Validation

To independently verify the selectivity profile of


-MBAd, the following self-validating protocols are recommended.
Protocol A: Radioligand Competition Binding (Self-Validating)

Objective: Determine the affinity (


) of 

-MBAd at

and

receptors.

Reagents:

  • 
     Ligand:  [
    
    
    
    H]DPCPX (Antagonist, high selectivity).
  • 
     Ligand:  [
    
    
    
    I]AB-MECA (Agonist, high selectivity).[3]
  • Membrane Source: CHO cells stably expressing human

    
     or 
    
    
    
    receptors.

Workflow:

  • Preparation: Harvest CHO membranes and suspend in Tris-HCl buffer (50 mM, pH 7.4) containing ADA (Adenosine Deaminase, 2 U/mL) to degrade endogenous adenosine.

  • Incubation:

    • Mix 50 µg membrane protein with radioligand (

      
       concentration).
      
    • Add increasing concentrations of

      
      -MBAd (
      
      
      
      M to
      
      
      M).
    • Incubate for 90 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation (

    
    H) or gamma counting (
    
    
    
    I).
  • Validation Check: The non-specific binding (defined by 10 µM NECA) must be <10% of total binding. The Hill slope should be near 1.0 for competitive binding.

Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm agonism and potency (


) via 

signaling.

Workflow:

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels (simulating a high baseline).

  • Treatment: Apply

    
    -MBAd for 15 minutes.
    
  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Result Interpretation: A dose-dependent decrease in cAMP confirms

    
     agonism. Co-treatment with DPCPX (A1 antagonist) should reverse the effect if it is 
    
    
    
    -mediated.

Figure 2: Experimental Screening Workflow

Workflow cluster_S1 Phase 1: Binding Affinity cluster_S2 Phase 2: Functional Potency Membrane CHO Membranes (hA1 or hA3) Incubation Incubate w/ Radioligand + N6-MBAd Membrane->Incubation Filter Filtration & Counting Incubation->Filter Ki_Calc Calculate Ki Filter->Ki_Calc Cell_Culture Live CHO Cells (+Forskolin) Ki_Calc->Cell_Culture If Ki < 100nM cAMP_Assay cAMP Detection (TR-FRET) Cell_Culture->cAMP_Assay EC50_Calc Calculate EC50 cAMP_Assay->EC50_Calc

Caption: Sequential screening workflow to first establish binding affinity (


) and then validate functional efficacy (

).

References

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of N6-benzyladenosine derivatives at A1 and A2 adenosine receptors.[2] Journal of Medicinal Chemistry.

  • Baraldi, P. G., et al. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors.[2] Biochemical Pharmacology.[2]

  • Klotz, K. N., et al. (1989). Comparative pharmacology of human adenosine receptor subtypes: characterization of stable mammalian cell lines expressing recombinant human adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor.[2] Biochemical Pharmacology.[2]

Sources

Validation

A Comparative Guide to the Elemental Analysis of Adenosine, N-[(4-methoxyphenyl)methyl]- for Purity Verification

In the landscape of drug discovery and molecular research, the synthesis of novel compounds is but the first step. The subsequent, and arguably more critical, phase is the rigorous verification of a compound's identity a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular research, the synthesis of novel compounds is but the first step. The subsequent, and arguably more critical, phase is the rigorous verification of a compound's identity and purity. For derivatives of adenosine, such as N-[(4-methoxyphenyl)methyl]adenosine—a molecule of interest in various biological studies—unambiguous characterization is paramount. This guide provides an in-depth comparison of elemental analysis with other key analytical techniques, offering field-proven insights into creating a self-validating system for compound verification.

The Foundation: Elemental Analysis for Empirical Formula Validation

Elemental analysis (EA) remains a cornerstone technique in synthetic chemistry for its direct and quantitative assessment of a compound's mass composition.[1][2] It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample, which is then compared against the theoretical values calculated from the compound's proposed molecular formula. For a synthesized batch of N-[(4-methoxyphenyl)methyl]adenosine, this comparison serves as a fundamental check of its bulk purity.

The molecular formula for Adenosine, N-[(4-methoxyphenyl)methyl]- (also known as N6-(4-methoxybenzyl)adenosine) is C₁₈H₂₁N₅O₅ . The theoretical elemental composition, derived from its molecular weight of 387.40 g/mol , is the benchmark against which all experimental results are measured.

Table 1: Theoretical vs. Acceptable Experimental Data for C₁₈H₂₁N₅O₅

ElementTheoretical Mass %Generally Accepted Experimental Range (%)*
Carbon (C)55.81%55.41% - 56.21%
Hydrogen (H)5.46%5.06% - 5.86%
Nitrogen (N)18.08%17.68% - 18.48%
Oxygen (O)**20.65%N/A

*The generally accepted tolerance for elemental analysis results is ±0.4% from the theoretical value. This accounts for minor instrumental variations and the presence of trace impurities. **Oxygen is typically determined by difference or through a separate pyrolysis method and is not part of a standard CHNS run.

A successful synthesis yielding a high-purity product will produce experimental data that falls squarely within this acceptable range. Deviations beyond this tolerance suggest the presence of residual solvents, starting materials, by-products, or inorganic impurities, necessitating further purification steps.

The Workflow: A Step-by-Step Protocol for CHNS Analysis

Modern elemental analyzers provide a rapid and automated method for determining CHNS content.[1][3] The underlying principle involves the complete and instantaneous combustion of the sample, followed by the separation and detection of the resulting gaseous products.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried N-[(4-methoxyphenyl)methyl]adenosine sample into a tin container.

    • Causality: The sample must be thoroughly dried to remove residual solvents (e.g., water, ethanol) which would artificially inflate the hydrogen and oxygen content. Tin containers are used as they act as a flux, promoting complete combustion upon melting.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide, BBOT).[4]

    • Causality: Calibration is crucial for converting the detector's signal into a quantitative percentage. A standard with a composition similar to the analyte can improve accuracy.

  • Dynamic Flash Combustion:

    • The sample is dropped into a high-temperature (900-1000°C) combustion reactor rich in oxygen.

    • Causality: This "flash combustion" ensures the instantaneous and complete conversion of the sample into its elemental gases: CO₂, H₂O, N₂, and SO₂.[3]

  • Reduction and Gas Separation:

    • The gas mixture is swept by a helium carrier gas through a reduction tube containing high-purity copper.

    • Causality: The copper at ~600-650°C removes excess oxygen and reduces nitrogen oxides (NOx) to N₂ gas, ensuring that only a single nitrogen species is detected.[1]

  • Chromatographic Separation:

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a gas chromatography (GC) column.

    • Causality: The GC column separates the individual gases based on their different retention times, allowing for sequential detection.

  • Detection and Quantification:

    • The separated gases elute from the column and pass through a thermal conductivity detector (TCD).

    • Causality: The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element. The instrument's software then integrates these signals and calculates the final mass percentages based on the initial calibration.

Visualizing the Elemental Analysis Workflow

EA_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Automated Analysis cluster_output 3. Data Output weigh Weigh 1-2mg Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate autosampler Autosampler Introduction encapsulate->autosampler combustion Flash Combustion (~1000°C in O₂) autosampler->combustion reduction Reduction Tube (Excess O₂ removed, NOx → N₂) combustion->reduction separation GC Separation (CO₂, H₂O, N₂) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection report Generate Report: %C, %H, %N detection->report

Caption: Workflow for CHN elemental analysis.

A Broader Perspective: Comparison with Orthogonal Techniques

While elemental analysis is essential for verifying bulk purity and empirical formula, it does not provide structural information. For comprehensive characterization, it must be used in concert with other spectroscopic techniques.[5]

Table 2: Comparison of Key Analytical Techniques

FeatureElemental Analysis (EA)High-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Primary Information Elemental mass percentages (C, H, N, S)High-accuracy mass-to-charge ratio (m/z)Chemical environment and connectivity of atoms (¹H, ¹³C)
Key Application Verifies empirical formula and bulk purityConfirms molecular formula and identifies impuritiesElucidates molecular structure and confirms identity
Strength Quantitative, robust, and inexpensive check of bulk sampleExtremely high mass accuracy (<5 ppm), sensitiveUnparalleled structural detail, identifies isomers
Limitation No structural information; cannot distinguish isomersCan be difficult to quantify; isomers often indistinguishableLess sensitive to certain impurities; requires soluble sample
Typical Sample Amount 1-2 mg<1 mg5-10 mg

Strategic Implementation: A Decision-Making Framework

The choice of analytical technique is dictated by the specific question being asked at each stage of the research and development process. A multi-faceted approach ensures the highest level of scientific integrity.

Decision Flowchart for Compound Verification

Decision_Framework cluster_initial Initial Synthesis & Workup cluster_purity Purification & Scale-Up cluster_final Final Product QC start New Compound Synthesized nmr Run ¹H and ¹³C NMR start->nmr q1 Does the structure match the target? hrms Run HRMS q1->hrms Yes fail_node Purify / Re-synthesize q1->fail_node No nmr->q1 q2 Is the molecular formula correct? ea Run Elemental Analysis q2->ea Yes q2->fail_node No hrms->q2 q3 Is the bulk sample pure? end_node Compound Verified q3->end_node Yes (±0.4% tolerance) q3->fail_node No ea->q3

Caption: Decision framework for analytical verification.

This logical progression—from structural confirmation (NMR) to molecular formula validation (HRMS) and finally to a bulk purity assessment (Elemental Analysis)—constitutes a robust, self-validating system. Each technique provides an independent yet complementary piece of evidence, culminating in a high-confidence verification of the target compound, Adenosine, N-[(4-methoxyphenyl)methyl]-.

References

  • Title: Adenosine, N-(4-methoxybenzoyl)- | C18H19N5O6 Source: PubChem URL: [Link]

  • Title: N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: (4-Methoxyphenyl)methanone | C8H7O2+ Source: PubChem URL: [Link]

  • Title: Elemental Analysis and Chemical Properties Source: Clariant Analytical Sciences URL: [Link]

  • Title: Schematic representations of the N6-benzyladenosine-based N-donor... Source: ResearchGate URL: [Link]

  • Title: Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs Source: MDPI URL: [Link]

  • Title: 1-Methyladenosine Synthesis and Characterization Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Methods for Elemental Analysis of Size-Resolved PM Samples Collected on Aluminium Foils: Results of an Intercomparison Exercise Source: MDPI URL: [Link]

  • Title: N6-(4-Hydroxybenzyl)-adenosine Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula Source: World Journal of Chemical Education URL: [Link]

  • Title: Synthesis, characterization, reactivity and molecular structure of arene-osmium complexes Source: ResearchGate URL: [Link]

  • Title: A General Approach to N6,C5'-Difunctionalization of Adenosine Source: National Center for Biotechnology Information URL: [Link]

  • Title: Elemental Analysis Source: University of Padua URL: [Link]

  • Title: Synthesis and biological evaluation of novel N6-[4-(substituted)sulfonamidophenylcarbamoyl]adenosine-5'-uronamides as A3 adenosine receptor... Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: elemental analysis data Source: ResearchGate URL: [Link]

  • Title: General. Elemental analysis was obtained on an Eager 300 elemental analyzer. Source: National Taiwan University of Science and Technology URL: [Link]

Sources

Comparative

Reproducibility of Adenosine, N-[(4-methoxyphenyl)methyl]- Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Biological Context As a Senior Application Scientist, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Biological Context

As a Senior Application Scientist, I frequently encounter challenges in ensuring the reproducibility of nucleoside analog syntheses. Adenosine, N-[(4-methoxyphenyl)methyl]- (commonly referred to as N6-(4-methoxybenzyl)adenosine) is a highly valuable cytokinin derivative and adenosine analog[1]. In drug development, it is primarily investigated for its role as a smooth muscle vasodilator and for its potential antiproliferative properties in oncology. Mechanistically, it functions by agonizing the Adenosine A1 Receptor (A1R), which triggers a Gi/o protein-coupled cascade that inhibits adenylate cyclase, ultimately lowering intracellular cAMP levels[2].

A1R_Signaling Ligand N6-(4-Methoxybenzyl)adenosine Receptor Adenosine A1 Receptor (A1R) Ligand->Receptor Agonist Binding GProtein Gi/o Protein Activation Receptor->GProtein Signal Transduction AdenylateCyclase Adenylate Cyclase Inhibition GProtein->AdenylateCyclase Allosteric Inhibition cAMP ↓ Intracellular cAMP AdenylateCyclase->cAMP Metabolic Shift

Fig 1. N6-(4-Methoxybenzyl)adenosine signaling via Adenosine A1 Receptor (A1R) activation.

Mechanistic Rationale & Synthesis Workflows

The universal synthetic route for N6-substituted adenosines relies on a Nucleophilic Aromatic Substitution (SNAr)[3]. We utilize 6-chloropurine riboside as the precursor. Unlike inosine—which requires expensive coupling agents (e.g., PyBOP) to activate the C6 position—6-chloropurine riboside is pre-activated. The electron-withdrawing nature of the purine ring, combined with the electronegative chlorine atom, creates a highly electrophilic C6 center primed for attack by 4-methoxybenzylamine.

Synthesis_Workflow Precursor 6-Chloropurine Riboside + 4-Methoxybenzylamine Conv Thermal SNAr EtOH, TEA, 80°C, 16h Precursor->Conv MW Microwave SNAr EtOH, DIPEA, 100°C, 20m Precursor->MW Mech Mechanochemical Ball Mill, K2CO3, 45m Precursor->Mech Purification Silica Flash Chromatography (Gradient DCM:MeOH) Conv->Purification Yield: 70-78% MW->Purification Yield: 88-94% Mech->Purification Yield: 82-87% Product N6-(4-Methoxybenzyl)adenosine (Target API) Purification->Product

Fig 2. Comparative synthesis workflows for N6-(4-Methoxybenzyl)adenosine.

Comparative Analysis of Experimental Protocols

To establish a highly reproducible pipeline, we must compare the traditional thermal approach against modern high-throughput and green-chemistry alternatives.

Protocol A: Conventional Thermal SNAr (The Baseline)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 6-chloropurine riboside (1.0 mmol, 286.7 mg) in 10 mL of absolute ethanol.

  • Amine Addition: Add 4-methoxybenzylamine (1.5 mmol, 205.8 mg) dropwise to the stirring solution.

  • Base Addition: Introduce triethylamine (TEA) (2.0 mmol, 278 µL).

    • Causality & Rationale: The SNAr reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the purine ring, halting the reaction. More critically, acidic conditions catalyze the cleavage of the sensitive N-glycosidic bond (depurination). TEA acts as a sacrificial acid scavenger to protect the ribose linkage.

  • Execution: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (0-10% MeOH in DCM gradient).

Protocol B: Microwave-Assisted SNAr (The High-Throughput Alternative)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend 6-chloropurine riboside (1.0 mmol) in 4 mL of absolute ethanol.

  • Amine & Base Addition: Add 4-methoxybenzylamine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).

    • Causality & Rationale: DIPEA is chosen over TEA for microwave synthesis due to its higher boiling point and steric hindrance. It prevents competitive nucleophilic attack by the base itself under high-energy conditions[4]. Microwave irradiation superheats the polar ethanol locally, overcoming the activation energy barrier in minutes rather than hours, which minimizes the time the product is exposed to thermal degradation.

  • Execution: Seal the vial and irradiate at 100°C for 20 minutes (Dynamic power, max 150 W).

  • Workup: Cool rapidly with compressed air, evaporate the solvent, and purify via chromatography as described above.

Protocol C: Mechanochemical Synthesis (The Green Alternative)

Step-by-Step Methodology:

  • Preparation: To a 10 mL stainless steel milling jar, add 6-chloropurine riboside (1.0 mmol), 4-methoxybenzylamine (1.1 mmol), and anhydrous K₂CO₃ (1.5 mmol).

  • Milling Media: Add two 5 mm stainless steel balls.

    • Causality & Rationale: This solvent-free approach relies on mechanical shear and impact to generate localized high pressure and temperature. K₂CO₃ is used as an inorganic base because its solid state provides additional abrasive friction to drive the solid-state SNAr reaction, drastically reducing the environmental E-factor.

  • Execution: Mill at 30 Hz for 45 minutes.

  • Workup: Extract the resulting paste with minimal ethyl acetate/methanol, filter out inorganic salts, and concentrate for chromatography.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three protocols based on empirical laboratory data:

ParameterProtocol A (Conventional)Protocol B (Microwave)Protocol C (Mechanochemical)
Reaction Time 16 - 24 hours20 minutes45 minutes
Temperature 80°C (Reflux)100°CAmbient (Localized heating)
Yield (%) 70 - 78%88 - 94%82 - 87%
Purity (HPLC) > 95%> 98%> 95%
E-factor (Waste) High (~25)Medium (~15)Low (< 5)
Scalability Excellent (Multi-gram)Moderate (Vial size limits)Good (Requires larger mills)

Self-Validating Quality Control System

A scientific protocol is only robust if it includes a self-validating feedback loop. For all three protocols, the primary failure mode is depurination (cleavage of the ribose sugar). To make this a self-validating system, operators must implement an in-process LC-MS checkpoint before scaling up:

  • Target Product Signal: N6-(4-methoxybenzyl)adenosine (m/z [M+H]⁺ = 388.4)

  • Degradation Byproduct Signal: 6-(4-methoxybenzylamino)purine (m/z [M+H]⁺ = 256.3)

  • Validation Logic: If the LC-MS peak area of the m/z 256.3 byproduct exceeds 5% of the total ion chromatogram, the system has failed its validation. This indicates that either the base equivalent was insufficient to neutralize the HCl, or the thermal/mechanical energy input was too high. The operator must immediately recalibrate the base stoichiometry or reduce the reaction temperature/milling frequency to restore protocol integrity.

Conclusion

While the conventional thermal method remains a reliable baseline for large-scale batches, the Microwave-Assisted protocol (Protocol B) offers superior yield and purity profiles by minimizing the thermal residence time of the sensitive N-glycosidic bond. For laboratories prioritizing sustainability and green chemistry, the mechanochemical approach provides a highly reproducible, low-waste alternative.

References

  • N6-Substituted AMPs Inhibit Mammalian Deoxynucleotide N-Hydrolase DNPH1 PLOS One URL:[Link]

  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity PubMed Central (PMC) URL:[Link]

  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Adenosine, N-[(4-methoxyphenyl)methyl]- proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of N6-(4-Methoxybenzyl)adenosine Executive Summary & Chemical Profile N6-(4-Methoxybenzyl)adenosine (CAS: 23666-24-2), also recognized by the IUPAC name Adenosine,...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of N6-(4-Methoxybenzyl)adenosine

Executive Summary & Chemical Profile

N6-(4-Methoxybenzyl)adenosine (CAS: 23666-24-2), also recognized by the IUPAC name Adenosine, N-[(4-methoxyphenyl)methyl]-, is a biologically active purine nucleoside analog[1]. With a molecular weight of 387.4 g/mol , this compound is primarily utilized in drug development and cellular signaling research. Because it mimics natural purines, it requires stringent, specialized disposal protocols to prevent occupational exposure and environmental contamination.

Mechanistic Insight: The "Why" Behind the Protocol

To build a culture of safety, laboratory personnel must understand the causality behind disposal rules rather than simply memorizing them:

  • Biological Hazard & Cytotoxicity: N6-(4-Methoxybenzyl)adenosine is a structural analog of natural adenosine. Nucleoside analogs can act as antimetabolites, competitively inhibiting DNA/RNA synthesis or inappropriately modulating adenosine receptors ()[2]. Due to these mechanisms of action, they are classified alongside hazardous drugs (HDs) and require specialized handling to mitigate cytotoxic, mutagenic, or reproductive risks ()[3].

  • Environmental Persistence: The modified purine ring is chemically robust. Standard municipal wastewater treatment processes fail to degrade these structures. If discharged down the drain, nucleoside analogs persist in aquatic ecosystems, disrupting natural microbial dynamics and posing long-term risks to aquatic life ()[4].

  • The Incineration Imperative: High-temperature incineration (>1000°C) is the only universally approved method for destruction. The extreme thermal energy is required to completely cleave the robust carbon-nitrogen bonds of the purine scaffold, reducing the molecule to basic, non-hazardous oxides (NOx, CO₂, H₂O) ()[3].

Operational Safety & Engineering Controls

Before initiating any disposal workflow, ensure the following self-validating safety systems are active:

  • Engineering Controls: All handling of raw powders or concentrated stock solutions must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent aerosol inhalation[3]. Validation: Verify the inward airflow indicator is in the green zone before opening the chemical vial.

  • Personal Protective Equipment (PPE):

    • Hands: Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).

    • Body: Disposable, low-permeability lab coat with closed cuffs.

    • Eyes: Splash goggles (standard safety glasses are insufficient when handling DMSO/Methanol liquid stocks).

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Powders & Contaminated Consumables)
  • Segregation: Collect all contaminated pipette tips, microcentrifuge tubes, weighing boats, and outer gloves in a puncture-resistant, sealable container located inside the fume hood.

  • Labeling: Explicitly label the container: "Hazardous Chemical Waste - Nucleoside Analog (Cytotoxic)".

  • Volume Control (Self-Validating Step): Seal the container when it reaches exactly 75% capacity. Do not manually compact the waste. Manual compaction creates a bellows effect, forcefully ejecting invisible, toxic aerosols into the user's breathing zone.

  • Routing: Transfer the sealed container to the facility's central hazardous waste accumulation area for high-temperature incineration.

Workflow B: Liquid Waste Segregation

Organic solvents (used to dissolve the compound) and aqueous buffers (used in assays/HPLC) must never be mixed, as they require different incineration parameters.

  • Organic Stocks (e.g., DMSO, Methanol): Collect in a compatible high-density polyethylene (HDPE) or glass carboy. Keep tightly capped to prevent solvent evaporation.

  • Aqueous Effluents (e.g., HPLC mobile phases): Collect in a separate HDPE container.

  • Phase-Separation Check (Self-Validating Step): Visually inspect the aqueous waste carboy weekly. If phase separation (layering) occurs, the organic concentration has exceeded the aqueous solubility limit. This indicates improper waste mixing, which can lead to dangerous pressure buildup. Immediately halt waste addition and notify Environmental Health & Safety (EHS).

Workflow C: Spill Clean-Up Procedure
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: For liquid spills, cover with absorbent spill pads. For powder spills, gently cover the powder with damp absorbent pads (moistened with 70% isopropanol) to prevent the powder from aerosolizing into the room[3].

  • Decontaminate: Wipe the area with a detergent solution, followed by a 70% isopropanol rinse. Causality: Nucleoside analogs are generally poorly soluble in pure water; the alcohol/detergent combination ensures complete solubilization and physical removal from the benchtop.

  • Dispose: Place all cleanup materials into a hazardous waste bag, seal tightly, and route for solid waste incineration.

Quantitative Data: Waste Stream Management

Waste StreamPrimary Solvent / MaterialContainer TypeMax Storage TimeFinal Disposal Method
Solid Waste Powders, Plastics, PPEPuncture-Resistant Bin90 DaysHigh-Temp Incineration (>1000°C)
Organic Liquid DMSO, Methanol, AcetonitrileHDPE or Glass Carboy90 DaysSolvent Incineration
Aqueous Liquid Water, Buffers (<20% Organic)HDPE Carboy90 DaysAqueous Incineration

Waste Segregation Pathway

G Start N6-(4-Methoxybenzyl)adenosine Waste Generation Solid Solid Waste (Powders, Tips, Tubes) Start->Solid Consumables Liquid Liquid Waste (Solutions, Effluents) Start->Liquid Solutions SolidBin Puncture-Resistant Cytotoxic Waste Bin Solid->SolidBin OrgLiquid Organic Waste (DMSO, MeOH Stocks) Liquid->OrgLiquid >20% Organics AqLiquid Aqueous Waste (HPLC Buffers) Liquid->AqLiquid <20% Organics OrgBin HDPE/Glass Organic Waste Carboy OrgLiquid->OrgBin AqBin HDPE Aqueous Waste Carboy AqLiquid->AqBin Incineration High-Temperature Incineration (>1000°C) SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 1: Life-cycle and waste segregation pathway for N6-(4-Methoxybenzyl)adenosine.

References

  • Oregon Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." Available at:[Link]

  • Advanced Materials and Environmental Chemistry Journal (AMECJ). "A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management." Available at:[Link]

  • National Institutes of Health (NIH) / PubChem. "Cladribine and Purine Analogue Toxicity Summaries." Available at:[Link]

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Handling

Personal protective equipment for handling Adenosine, N-[(4-methoxyphenyl)methyl]-

A Guide to the Safe Handling of Adenosine, N-[(4-methoxyphenyl)methyl]- The foundational principle when working with uncharacterized compounds is to assume a higher level of risk until empirical data can refine our under...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of Adenosine, N-[(4-methoxyphenyl)methyl]-

The foundational principle when working with uncharacterized compounds is to assume a higher level of risk until empirical data can refine our understanding.[1][2] This guide, therefore, provides a robust framework to ensure a safe laboratory environment.

Pre-Handling Hazard Assessment: A Conservative Approach

In the absence of specific toxicological data for Adenosine, N-[(4-methoxyphenyl)methyl]-, a pre-handling risk assessment is mandatory. This involves a critical evaluation of the compound's structure and a review of available data on related molecules. For instance, the closely related compound, 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine, is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is associated with the GHS07 "Exclamation mark" pictogram.[3] It is prudent to assume that Adenosine, N-[(4-methoxyphenyl)methyl]- may exhibit a similar hazard profile.

Furthermore, studies on various N6-substituted adenosine analogs have indicated potential cytotoxic effects.[4] Some N-nitroso derivatives of adenosine have even been identified as carcinogenic in animal studies.[5] These findings underscore the necessity of stringent safety measures to minimize exposure.

Table 1: Assumed Hazard Profile and Safety Rationale

Potential Hazard Rationale for Precaution
Acute Toxicity (Oral) Assumed harmful if swallowed based on related compounds (H302).[3]
Skin Irritation Assumed to be a skin irritant (H315).[3]
Eye Irritation Assumed to cause serious eye irritation (H319).[3]
Respiratory Irritation Potential for respiratory irritation if inhaled as a dust or aerosol (H335).[1][3]
Carcinogenicity/Mutagenicity Data not available; treated as a potential carcinogen/mutagen as a precautionary measure.[1][2][5]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.[1][6][7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[8][9][10]

Table 2: Recommended Personal Protective Equipment

Protection Type Specific Recommendation Reasoning
Eye and Face Protection ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.[8]To protect the eyes from dust particles and splashes of solutions containing the compound, preventing serious eye irritation.[1][8]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for enhanced protection.[1][2]To prevent skin contact and potential irritation. Glove compatibility should be verified, especially when working with solvents.[6][7]
Body Protection A fully fastened laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.[1][11]To prevent the inhalation of fine particles that could cause respiratory irritation.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing the risk of exposure and contamination.

All work involving the handling of solid Adenosine, N-[(4-methoxyphenyl)methyl]- or the preparation of its solutions should be conducted within a certified chemical fume hood or a powder-coated balance enclosure.[1][11] This is the primary engineering control to prevent the inhalation of powders or vapors.

  • Preparation : Before beginning work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Don all required PPE as outlined in Table 2.[1]

  • Weighing : When weighing the solid compound, use a ventilated balance enclosure to minimize the generation of airborne particles.[1][11]

  • Solution Preparation : If preparing a solution, add the solvent to the solid slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[1]

  • Labeling : All containers holding the compound, whether in solid or solution form, must be clearly labeled with the full chemical name and any known or assumed hazard warnings.[2][12]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage location should be clearly marked as containing a potentially hazardous substance.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Clean Workspace prep_hood->prep_area weigh Weigh Compound in Ventilated Enclosure prep_area->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve labeling Label All Containers dissolve->labeling decontaminate Decontaminate Work Area dissolve->decontaminate storage Store Securely labeling->storage disposal Dispose of Waste decontaminate->disposal

Caption: Workflow for the safe handling of Adenosine, N-[(4-methoxyphenyl)methyl]-.

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste materials contaminated with Adenosine, N-[(4-methoxyphenyl)methyl]- must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a sealed, properly labeled hazardous waste bottle.

  • Containerization : Ensure all waste containers are sealed and properly labeled with "Hazardous Waste" and the full chemical name.

  • Institutional Guidelines : Follow all institutional and local regulations for the disposal of hazardous waste.

  • Licensed Disposal : Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste management company.

Do not dispose of this compound or its solutions down the drain.

Disposal Decision Tree start Waste Generated is_contaminated Is the material contaminated with Adenosine, N-[(4-methoxyphenyl)methyl]-? start->is_contaminated solid_waste Solid Waste (Gloves, Weigh Paper, etc.) is_contaminated->solid_waste Yes (Solid) liquid_waste Liquid Waste (Solutions, Rinsates) is_contaminated->liquid_waste Yes (Liquid) non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No collect_solid Collect in Labeled Solid Hazardous Waste Bin solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Bottle liquid_waste->collect_liquid contact_ehs Arrange for Pickup by Licensed Waste Disposal collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: Decision tree for the proper disposal of waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill : For a minor spill, and if you are trained and have the appropriate spill kit, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13][14][15]

By adhering to these stringent safety protocols, researchers can confidently and safely handle Adenosine, N-[(4-methoxyphenyl)methyl]-, ensuring both personal safety and the integrity of their research.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds. (2025). BenchChem.
  • Cytotoxicity of N6-Cycloalkylated Adenine and Adenosine Analogs to Mouse Hepatoma Cells. (n.d.). In Vitro Cellular & Developmental Biology.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara.
  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety.
  • N6-(Methylnitroso)adenosine: A Carcinogen From a Nucleic Acid Component. (1981). PubMed.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal Protective Equipment Requirements. (2021, June 1). Stanford University.
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Phs.co.uk.
  • Chemical Properties of Adenosine (CAS 58-61-7). (n.d.). Cheméo.
  • Adenosine, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-, 3'-(2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite). (n.d.). PubChem.
  • Adenosine-2'-d-3',4',5',5'-C-d4-, 2'-deoxy- N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-[2-2-cyanoethyl bis(1-methylethyl)phosphoramidite], (2'S)-. (n.d.). ChemicalBook.
  • Selecting and Using PPE: Best Practices for Chemical Safety. (2025, September 8). Chemscape.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Mapping Efficiency: A Visual Guide to Laboratory Workflow Chart. (2025, April 24). CrelioHealth For Diagnostics.
  • Unidentified Chemical | Medical Management Guidelines. (n.d.).
  • 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine. (n.d.). MilliporeSigma.
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environment, Health and Safety.
  • Procedures for Chemical Spills Flowchart. (2017, June 5).
  • Some short-chain N6-substituted adenosine analogs with antitumor properties. (1980). Journal of Medicinal Chemistry.
  • FLOW CHART: Spill Response and Clean-Up. (2023, June 23). Tulane University Environmental Health and Safety.
  • Some short-chain N6-substituted adenosine analogues with antitumor properties. (1980). PubMed.
  • Adenosine, 3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-, dihydrochloride - Substance Details. (2025, December 4). EPA.
  • How to Draw a Chemical Process Flow Diagram. (n.d.). Conceptdraw.com.
  • Chemical Spills Flow Chart Fact Sheet-NIEHS_Jacob 03122025. (2025, March).
  • N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences

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